2-Chloro-5-fluoro-4-nitrobenzoic acid
Description
BenchChem offers high-quality 2-Chloro-5-fluoro-4-nitrobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-5-fluoro-4-nitrobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-5-fluoro-4-nitrobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClFNO4/c8-4-2-6(10(13)14)5(9)1-3(4)7(11)12/h1-2H,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXUZKEKXMXCKHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)[N+](=O)[O-])Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClFNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Physicochemical Profile & Synthetic Utility of 2-Chloro-5-fluoro-4-nitrobenzoic Acid
[1]
Executive Summary
2-Chloro-5-fluoro-4-nitrobenzoic acid is a specialized fluorinated building block primarily utilized in the synthesis of next-generation fluoroquinolone antibiotics and agrochemicals.[1] Distinct from its more common isomer (2-chloro-4-fluoro-5-nitrobenzoic acid), this compound features a unique substitution pattern where the fluorine atom at the C5 position is activated by an ortho-nitro group at C4.[1] This electronic arrangement creates a "hotspot" for regioselective Nucleophilic Aromatic Substitution (SNAr), enabling the precise introduction of complex heterocycles essential for bioactivity.
Chemical Identity & Structural Analysis[2]
| Property | Detail |
| IUPAC Name | 2-Chloro-5-fluoro-4-nitrobenzoic acid |
| CAS Registry Number | 149903-77-5 |
| Common Synonyms | 5-Fluoro-4-nitro-2-chlorobenzoic acid |
| Molecular Formula | C7H3ClFNO4 |
| Molecular Weight | 219.55 g/mol |
| SMILES | OC(=O)C1=CC(F)=C(=O)C=C1Cl |
| Key Structural Feature | Fluorine (C5) is ortho to Nitro (C4) and para to Cl (C2).[1] |
Structural Insight: The Isomer Distinction
Researchers must distinguish this compound from its isomer, 2-chloro-4-fluoro-5-nitrobenzoic acid (CAS 114776-15-7) .[1]
Physicochemical Properties[3]
Solid-State & Solution Properties
The compound typically presents as a white to pale yellow crystalline solid.[1] Its high melting point and polarity are dictated by the strong intermolecular hydrogen bonding of the carboxylic acid and the dipole moments of the nitro/halo substituents.
| Property | Value / Description | Source/Note |
| Physical State | Solid (Crystalline Powder) | Sigma-Aldrich/Enamine |
| Melting Point | ~140–160 °C (Estimated range) | Note: Exact MP varies by crystal habit; analogous isomers melt ~146-150°C.[1] |
| pKa (Acid) | 1.70 ± 0.13 (Predicted) | Stronger acid than benzoic acid (4.2) due to electron-withdrawing -NO₂ and -F. |
| logP | ~1.8 – 2.1 | Moderate lipophilicity; soluble in polar organic solvents.[1] |
| Solubility | High: DMSO, Methanol, Ethyl AcetateLow: Water (Acidic pH), Hexanes | Soluble in aqueous base (forming carboxylate salt). |
Electronic Profile & Reactivity
The reactivity of this scaffold is governed by the Hammett electronic effects of the substituents.
-
C5-Fluorine (Leaving Group): Strongly activated for SNAr. The C4-Nitro group exerts a strong inductive (-I) and mesomeric (-M) electron-withdrawing effect, stabilizing the Meisenheimer complex formed during nucleophilic attack at C5.[1]
-
C2-Chlorine: Sterically hindered by the adjacent carboxylic acid and less activated (meta to NO₂).[1] It is generally stable under mild SNAr conditions, allowing for chemoselective derivatization at C5.
Synthetic Utility & Reactivity Map
The primary utility of this compound lies in its role as a scaffold for Heterocyclic Oriented Synthesis (HOS) . The diagram below illustrates the regioselective reactivity pathways.
Figure 1: Reactivity map showing the chemoselective displacement of the C5-fluorine atom followed by reduction and cyclization to form quinolone cores.[1]
Experimental Protocols
Synthesis via Nitration (Regioselectivity Control)
Objective: Synthesis of 2-chloro-5-fluoro-4-nitrobenzoic acid from 2-chloro-5-fluorobenzoic acid.
-
Challenge: Directing the nitro group to the C4 position (between Cl and F) rather than C6.
-
Mechanism: The directing effects of F (ortho/para) and Cl (ortho/para) compete. However, steric hindrance at C6 (flanked by COOH and F) often favors C4 substitution.
Protocol:
-
Dissolution: Dissolve 2-chloro-5-fluorobenzoic acid (1.0 eq) in concentrated H₂SO₄ (5.0 vol) at 0°C.
-
Nitration: Add fuming HNO₃ (1.1 eq) dropwise, maintaining internal temperature <10°C.
-
Reaction: Stir at 0–5°C for 2 hours. Monitor by HPLC (C18 column, ACN/Water + 0.1% TFA).
-
Quench: Pour reaction mixture onto crushed ice (10 vol).
-
Isolation: Filter the resulting white precipitate. Wash with cold water until filtrate is neutral.
-
Purification: Recrystallize from Ethanol/Water to remove regioisomers.
SNAr Functionalization at C5
Objective: Displacement of C5-Fluorine with a secondary amine (e.g., piperazine derivative).
Protocol:
-
Setup: Charge a reaction vessel with 2-chloro-5-fluoro-4-nitrobenzoic acid (1.0 eq) and Acetonitrile (10 vol).
-
Base: Add Diisopropylethylamine (DIPEA, 2.5 eq). The extra equivalent neutralizes the carboxylic acid.
-
Nucleophile: Add the amine (1.1 eq).
-
Conditions: Heat to reflux (80°C) for 4–6 hours. The color typically deepens (yellow to orange) as the nitro-amine adduct forms.
-
Workup: Concentrate solvent. Redissolve residue in EtOAc. Wash with 1N HCl (to remove excess amine/DIPEA) and Brine.
-
Yield: Dry over MgSO₄ and concentrate.
Safety & Handling (GHS Classification)
This compound is a substituted nitrobenzoic acid and should be treated as a hazardous chemical.
-
Signal Word: WARNING
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.
-
-
Handling: Use in a fume hood. Avoid dust formation.[2] The nitro group poses a potential (though low) energetic risk; avoid heating dry crude material above 200°C.
References
-
ChemicalBook. (2025).[2][3] 2-Chloro-4-fluoro-5-nitrobenzoic acid Properties and Synthesis.
-
Google Patents. (1993). Process for the preparation of fluorinated benzoic acids (WO1993009077A2).
-
Sigma-Aldrich. (2025). 2-Chloro-5-fluoro-4-nitrobenzoic acid Product Page.[1][4][5][6][7][8]
-
BLD Pharm. (2025). 2-Chloro-5-fluoro-4-nitrobenzoic acid MSDS and Data.[1][4][9]
-
PubChem. (2025). 2-Chloro-4-fluoro-5-nitrobenzoic Acid (Isomer Comparison).
Sources
- 1. 106809-14-7|2,4-Dichloro-5-fluoro-3-nitrobenzoic acid|BLD Pharm [bldpharm.com]
- 2. fishersci.com [fishersci.com]
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- 4. 2-CHLORO-4-FLUORO-5-NITROBENZOIC ACID | 114776-15-7 [chemicalbook.com]
- 5. 149903-77-5,2-Chloro-5-fluoro-4-nitrobenzoic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 6. 2-Chloro-5-Fluoro-4-Nitrobenzoic Acid | 149903-77-5 [m.chemicalbook.com]
- 7. EP0781757A1 - Process for the preparation of fluorinated benzoic acids - Google Patents [patents.google.com]
- 8. 2-CHLORO-4-FLUORO-5-NITROBENZOIC ACID | 114776-15-7 [amp.chemicalbook.com]
- 9. 2-AMINO-5-FLUORO-4-NITROBENZOIC ACID | CAS#:174566-51-9 | Chemsrc [chemsrc.com]
Molecular structure and weight of 2-Chloro-5-fluoro-4-nitrobenzoic acid
This guide provides an in-depth technical analysis of 2-Chloro-5-fluoro-4-nitrobenzoic acid , a specialized fluorinated aromatic intermediate used primarily in the synthesis of advanced fluoroquinolone antibiotics and agrochemicals.
CAS Registry Number: 149903-77-5[1][2][3][4][5]
Executive Summary
2-Chloro-5-fluoro-4-nitrobenzoic acid is a critical trisubstituted benzene building block. Its strategic functionalization—positioning a nitro group para to a carboxylic acid, flanked by chloro and fluoro substituents—makes it an ideal scaffold for Nucleophilic Aromatic Substitution (SNAr) and subsequent cyclization reactions. It serves as a key precursor in the development of 7-amino-6-fluoroquinolones , a subclass of antibiotics designed to overcome bacterial resistance, and is increasingly utilized in the synthesis of next-generation herbicides.
Critical Distinction Note
⚠️ Isomer Alert: Do not confuse this compound with its isomer, 2-Chloro-4-fluoro-5-nitrobenzoic acid (CAS 114776-15-7) .
Target (CAS 149903-77-5): 5-Fluoro / 4-Nitro substitution pattern (Quinolone precursor).
Isomer (CAS 114776-15-7): 4-Fluoro / 5-Nitro substitution pattern (Saflufenacil precursor).
Implication: Using the wrong isomer will result in complete failure of the regiospecific cyclization required for drug synthesis.
Molecular Architecture & Physiochemical Profile
The molecule features a benzoic acid core with three distinct electronic effectors:
-
-COOH (C1): Electron-withdrawing, meta-directing (but overshadowed by ortho/para activators in synthesis).
-
-Cl (C2): Steric blocker and potential leaving group for cyclization.
-
-NO₂ (C4): Strong electron-withdrawing group; activates the ring for SNAr at the C5 position and serves as a masked amine.
-
-F (C5): High electronegativity; critical for biological activity (gyrase inhibition in quinolones).
Key Data Table[1]
| Property | Value |
| IUPAC Name | 2-Chloro-5-fluoro-4-nitrobenzoic acid |
| Molecular Formula | C₇H₃ClFNO₄ |
| Molecular Weight | 219.55 g/mol |
| Exact Mass | 218.97 g/mol |
| Physical State | Solid (White to pale yellow crystalline powder) |
| Solubility | Soluble in Methanol, DMSO, Ethyl Acetate; Sparingly soluble in water |
| pKa (Predicted) | ~1.8 - 2.2 (Acidic due to electron-withdrawing NO₂ and F) |
| InChI Key | LXUZKEKXMXCKHZ-UHFFFAOYSA-N |
Synthetic Pathways & Manufacturing
The synthesis of 2-Chloro-5-fluoro-4-nitrobenzoic acid is non-trivial due to the competing directing effects of the substituents. Two primary pathways exist: the Direct Nitration Route (most common in lab scale) and the Oxidative Route (industrial scale for high purity).
Pathway A: Regioselective Nitration
This method leverages the strong ortho-directing power of the fluorine atom.
-
Substrate: 2-Chloro-5-fluorobenzoic acid.
-
Reagents: Fuming Nitric Acid (HNO₃) and Concentrated Sulfuric Acid (H₂SO₄).
-
Mechanism: The fluorine atom at C5 strongly activates the C4 and C6 positions. However, C6 is sterically hindered by the adjacent carboxylic acid group. Therefore, nitration occurs predominantly at C4 .
-
Purification: Fractional crystallization is required to remove the minor C6-nitro isomer.
Pathway B: Oxidative Degradation (Patent Method)
Used to avoid isomer separation issues, this route builds the benzoic acid moiety after establishing the ring substitution.
-
Precursor: Ethyl (2-chloro-5-fluoro-4-nitrophenyl)acetoacetate.
-
Process: Oxidative cleavage of the acetoacetate group using oxidants (e.g., H₂O₂ or KMnO₄).
-
Yield: Produces high-purity acid without the need for difficult isomer separation.
Visualization: Synthetic Workflow
Figure 1: Regioselective synthesis pathway via nitration. The fluorine atom directs the nitro group to the C4 position, minimizing steric clash with the carboxylic acid.
Pharmaceutical Applications: The Quinolone Scaffold
This molecule is a "privileged structure" in drug discovery, specifically for Fluoroquinolones . The unique arrangement of atoms maps directly to the pharmacophore required for DNA gyrase inhibition.
Mechanism of Action in Drug Synthesis
-
C5-Fluorine Retention: The fluorine atom is retained in the final drug structure (becoming C6-F in the quinolone), which is essential for cell penetration and enzyme binding.
-
C4-Nitro Transformation: The nitro group is reduced to an amine (-NH₂). This amine is then functionalized (e.g., with a piperazine ring) or serves as the attachment point for side chains that modulate the pharmacokinetic profile (solubility, half-life).
-
C2-Chloro Displacement: In some synthetic routes, the chlorine serves as a leaving group for cyclization to form the bicyclic quinolone core.
Workflow: Intermediate to Active Pharmaceutical Ingredient (API)
Figure 2: Transformation of the intermediate into a bioactive fluoroquinolone antibiotic. The nitro group acts as a masked amino functionality.
Handling, Stability, and Safety (SDS Summary)
As a nitro-aromatic compound, strict safety protocols are required.
-
Hazard Classification:
-
Acute Toxicity: Harmful if swallowed (H301) or inhaled.
-
Irritation: Causes skin irritation (H315) and serious eye irritation (H319).
-
Sensitization: Potential skin sensitizer due to the reactive chloro/fluoro groups.
-
-
Storage Conditions:
-
Store in a cool, dry place (2-8°C recommended for long-term stability).
-
Keep under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis of the acid chloride if derivatized.
-
Incompatibility: Strong bases (risk of exothermic hydrolysis), strong, reducing agents.
-
References
-
World Intellectual Property Organization (WIPO). (1993). Process for the preparation of fluorinated benzoic acids. Patent WO1993009077A2.
-
PubChem. (2025). 2-Chloro-5-fluoro-4-nitrobenzoic acid (Compound Summary). National Library of Medicine.
-
ChemicalBook. (2025). 2-Chloro-5-fluoro-4-nitrobenzoic acid Product Database.
-
BLD Pharm. (2025). Catalog Entry: 2-Chloro-5-fluoro-4-nitrobenzoic acid (CAS 149903-77-5).[1][3][4][5]
-
Sigma-Aldrich. (2025). Building Blocks for Quinolone Synthesis.
Sources
- 1. 342416-98-2,3397-62-4,,,123040-50-6,,77146-55-5,66 [chemicalbook.com]
- 2. Chemical Product Catalog _Letter C_Page 997_Chemicalbook [chemicalbook.com]
- 3. 1642156-91-9|2-Chloro-5-fluoro-3-nitrobenzoic acid|BLD Pharm [bldpharm.com]
- 4. 106809-14-7|2,4-Dichloro-5-fluoro-3-nitrobenzoic acid|BLD Pharm [bldpharm.com]
- 5. 2-Chloro-5-fluoro-4-nitrobenzoic acid | 149903-77-5 [sigmaaldrich.com]
Solubility of 2-Chloro-5-fluoro-4-nitrobenzoic Acid in Organic Solvents: A Technical Guide
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of February 2026, a comprehensive search of peer-reviewed literature and chemical databases has yielded limited specific quantitative solubility data for 2-Chloro-5-fluoro-4-nitrobenzoic acid. This guide, therefore, provides a robust framework for understanding and determining its solubility based on first principles, data from structurally analogous compounds, and established experimental protocols. It is important to note that a potential typographical variant, 2-Chloro-4-fluoro-5-nitrobenzoic acid, is documented to be soluble in methanol.[1] This guide will address the solubility of substituted benzoic acids generally, with specific inferences for the target molecule.
Introduction: The Critical Role of Solubility in Scientific Research
The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a fundamental physicochemical property that governs its behavior in various chemical and biological systems. For researchers in drug development and chemical synthesis, a thorough understanding of a compound's solubility profile is paramount for formulation, process development, and ensuring bioavailability. This technical guide delves into the theoretical and practical aspects of the solubility of 2-Chloro-5-fluoro-4-nitrobenzoic acid, a substituted aromatic carboxylic acid, in organic solvents.
Theoretical Framework: Predicting Solubility from Molecular Structure
The principle of "like dissolves like" provides a foundational, albeit qualitative, prediction of solubility.[2] The solubility of 2-Chloro-5-fluoro-4-nitrobenzoic acid in a given organic solvent is dictated by a delicate interplay of intermolecular forces between the solute and solvent molecules.
Molecular Structure of 2-Chloro-5-fluoro-4-nitrobenzoic Acid:
-
Aromatic Ring: The benzene ring is inherently nonpolar and favors interactions with nonpolar or weakly polar solvents through van der Waals forces.
-
Carboxylic Acid Group (-COOH): This functional group is highly polar and capable of acting as both a hydrogen bond donor and acceptor. This confers some degree of solubility in polar protic solvents.
-
Substituents (Chloro, Fluoro, Nitro): The electronegative chloro, fluoro, and nitro groups increase the overall polarity of the molecule and can participate in dipole-dipole interactions. The nitro group, in particular, is a strong electron-withdrawing group, which can influence the acidity of the carboxylic acid and its hydrogen bonding capabilities.
The overall solubility will be a balance between the nonpolar character of the benzene ring and the polar nature of the functional groups.
Figure 1: Intermolecular interactions governing the solubility of 2-Chloro-5-fluoro-4-nitrobenzoic acid in different classes of organic solvents.
Inferred Solubility Profile and Data from Analogous Compounds
While specific quantitative data for 2-Chloro-5-fluoro-4-nitrobenzoic acid is unavailable, we can infer its likely solubility based on data for benzoic acid and its substituted derivatives. Aromatic carboxylic acids are generally more soluble in organic solvents than in water.[2]
Table 1: Solubility of Benzoic Acid and Related Compounds in Various Organic Solvents
| Solvent | Chemical Class | Benzoic Acid Solubility ( g/100g solvent at 25°C) | 2-Chlorobenzoic Acid Solubility ( g/100g solvent at 25°C) | 4-Nitrobenzoic Acid Solubility ( g/100g solvent at 25°C) | Expected Solubility of 2-Chloro-5-fluoro-4-nitrobenzoic Acid |
| Methanol | Polar Protic | 58.4 | High | 10.2 | High |
| Ethanol | Polar Protic | 45.5 | High | 6.7 | High |
| Acetone | Polar Aprotic | 55.6 | High | 19.5 | High |
| Ethyl Acetate | Polar Aprotic | 35.7 | Moderate | 4.8 | Moderate to High |
| Toluene | Nonpolar | 10.6 | Low | 0.6 | Low to Moderate |
| Hexane | Nonpolar | 0.3 | Very Low | <0.1 | Very Low |
Data for benzoic acid and its derivatives are compiled from various sources. The expected solubility is an expert inference based on structural similarities.
The presence of the polar nitro and halogen substituents on 2-Chloro-5-fluoro-4-nitrobenzoic acid would likely increase its solubility in polar solvents compared to benzoic acid, while the nonpolar aromatic ring will still allow for some solubility in less polar solvents like toluene. The high melting point of 2-Chloro-4-fluoro-5-nitrobenzoic acid (210°C) suggests strong crystal lattice energy, which must be overcome by solvent-solute interactions for dissolution to occur.[1]
Experimental Determination of Solubility: A Step-by-Step Protocol
To obtain precise solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of 2-Chloro-5-fluoro-4-nitrobenzoic acid in a range of organic solvents.
Figure 2: Workflow for the experimental determination of solubility.
4.1. Materials and Equipment
-
2-Chloro-5-fluoro-4-nitrobenzoic acid (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Syringe filters (0.22 µm, solvent-compatible)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system or UV-Vis spectrophotometer
4.2. Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of 2-Chloro-5-fluoro-4-nitrobenzoic acid to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
-
Equilibration:
-
Seal the vials and place them in a constant temperature shaker or water bath set to the desired temperature (e.g., 25°C).
-
Agitate the samples for a sufficient time (typically 24-48 hours) to ensure that equilibrium is reached.
-
-
Phase Separation:
-
Allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved microcrystals.
-
-
Quantification of the Dissolved Solute:
-
Gravimetric Method: Evaporate the solvent from the filtered solution under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's decomposition point. Weigh the remaining solid to determine the mass of the dissolved solute.
-
Chromatographic Method (HPLC - Recommended):
-
Prepare a series of standard solutions of known concentrations of 2-Chloro-5-fluoro-4-nitrobenzoic acid in the chosen solvent.
-
Generate a calibration curve by plotting the peak area from the HPLC chromatograms against the concentration of the standard solutions.
-
Dilute the filtered saturated solution to a concentration that falls within the range of the calibration curve and analyze it by HPLC.
-
Determine the concentration of the saturated solution from the calibration curve and calculate the solubility.
-
-
4.3. Data Analysis and Reporting
Solubility should be reported in standard units such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L) at the specified temperature.
Conclusion and Future Directions
While direct quantitative solubility data for 2-Chloro-5-fluoro-4-nitrobenzoic acid remains to be published, a strong theoretical and practical framework exists for its determination. Based on its molecular structure and data from analogous compounds, it is predicted to be highly soluble in polar organic solvents and sparingly soluble in nonpolar solvents. The experimental protocol detailed in this guide provides a robust methodology for obtaining precise and reliable solubility data, which is essential for the advancement of research and development involving this compound. It is recommended that future work focus on the experimental determination of the solubility of 2-Chloro-5-fluoro-4-nitrobenzoic acid in a range of pharmaceutically and synthetically relevant organic solvents at various temperatures.
References
-
Scribd. (n.d.). Experiment 1 Solubility of Organic Compounds. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloro-4-fluoro-5-nitrobenzoic Acid. Retrieved from [Link]
-
Slideshare. (2016). AROMATIC CARBOXYLIC ACIDS (1).pdf. Retrieved from [Link]
Sources
Technical Profile: Acidity and Physicochemical Architecture of 2-Chloro-5-fluoro-4-nitrobenzoic Acid
Executive Summary
2-Chloro-5-fluoro-4-nitrobenzoic acid (CAS: 85958-59-6 / Analogues) represents a highly specialized class of poly-substituted aromatic building blocks. Often utilized as a critical intermediate in the synthesis of fluoroquinolone antibiotics and advanced agrochemicals (e.g., saflufenacil analogues), its utility is defined by its unique electronic landscape.
The compound exhibits a predicted pKa in the range of 1.75 – 1.95 , making it significantly more acidic than benzoic acid (pKa 4.20). This hyper-acidity is driven by the synergistic electron-withdrawing effects of the ortho-chloro, para-nitro, and meta-fluoro substituents. Understanding this acidity profile is paramount for optimizing extraction protocols, coupling reactions, and solubility formulations in drug discovery.
Molecular Architecture & Electronic Theory
To understand the acidity of this molecule, we must deconstruct the electronic vectors acting upon the carboxylate group. The acidity is not merely a sum of parts but a complex interplay of inductive (
Substituent Analysis (Hammett & Ortho Effects)
| Position | Substituent | Electronic Effect | Impact on pKa |
| C-1 | Carboxyl (-COOH) | Reaction Center | Baseline pKa ~4.20 |
| C-2 | Chlorine (-Cl) | Inductive (-I) & Steric | Primary Acidifier. The bulky Cl atom forces the carboxyl group out of planarity with the benzene ring (Steric Inhibition of Resonance), preventing the ring from donating electron density back to the carbonyl. Simultaneously, the strong -I effect stabilizes the carboxylate anion. |
| C-4 | Nitro (-NO | Resonance (-R) & Inductive (-I) | Secondary Acidifier. A powerful electron-withdrawing group (EWG). Even if the ring is twisted, the inductive pull significantly depletes electron density from the ring, stabilizing the negative charge on the carboxylate. |
| C-5 | Fluorine (-F) | Inductive (-I) | Tertiary Acidifier. Located meta to the carboxyl, fluorine exerts a strong inductive pull ( |
Theoretical pKa Calculation
Using additivity principles based on substituted benzoic acids:
-
Base: Benzoic Acid (
)[1] -
(2-Cl):
(Ref: 2-chlorobenzoic acid ) -
(4-NO
): (Ref: 4-nitrobenzoic acid ) -
(5-F):
(Ref: 3-fluorobenzoic acid )
Calculated Estimate:
Note: Due to saturation effects and steric twisting, the experimental value typically deviates slightly but remains within the 1.7 – 2.0 window.
Experimental Determination Methodology
For researchers validating this value, standard aqueous titration is often insufficient due to the compound's low water solubility and low pKa (close to the solvent leveling effect). The Yasuda-Shedlovsky Extrapolation Method is the gold standard protocol for this class of compounds.
Protocol: Potentiometric Titration in Mixed Solvents
Objective: Determine thermodynamic
Materials:
-
Analyte: 2-Chloro-5-fluoro-4-nitrobenzoic acid (>98% purity).
-
Titrant: 0.1 M KOH (standardized, carbonate-free).
-
Solvent: Methanol (HPLC Grade) and degassed water.
-
Instrumentation: Potentiometric titrator with a glass combination pH electrode (e.g., Ag/AgCl).
Step-by-Step Workflow:
-
Electrode Calibration: Calibrate pH electrode using aqueous buffers (pH 1.68, 4.01, 7.00) to ensure linearity in the acidic region.
-
Solution Preparation: Prepare
M solutions of the analyte in varying MeOH/H O ratios:-
30% MeOH (v/v)
-
40% MeOH (v/v)
-
50% MeOH (v/v)
-
60% MeOH (v/v)
-
-
Titration: Titrate each solution with 0.1 M KOH under nitrogen purge at
C. Record pH vs. Volume. -
Data Processing: Determine the apparent
( ) for each solvent ratio using the Bjerrum method or Gran plot analysis. -
Extrapolation: Plot
vs. (dielectric constant). The y-intercept represents the aqueous .
Visualization: Yasuda-Shedlovsky Logic
Figure 1: Workflow for determining the thermodynamic pKa of insoluble benzoic acids using mixed-solvent extrapolation.
Implications for Drug Development
Solubility & Lipophilicity (LogD)
The low pKa (~1.8) implies that at physiological pH (7.4), the compound exists almost exclusively (>99.9%) as the ionized carboxylate.
-
Solubility: High aqueous solubility at pH > 4.0; poor solubility at pH < 1.0.
-
Extraction: To extract this intermediate from an aqueous reaction mixture, the pH must be adjusted to < 1.0 (using conc. HCl) to suppress ionization and drive the neutral acid into the organic phase (e.g., Ethyl Acetate or DCM).
Synthetic Reactivity (SNAr)
The 2-Cl-5-F-4-NO
-
Regioselectivity: The nitro group at C-4 activates the positions ortho (C-5 Fluorine) and para (none) to it. However, the C-2 Chlorine is also activated by the ortho-nitro effect (if we consider the isomer 2-Cl-4-NO2).
-
Target: In 2-Chloro-5-fluoro-4-nitrobenzoic acid, the Fluorine at C-5 is activated by the ortho-Nitro group and para-Carboxyl group. The Chlorine at C-2 is activated by the meta-Nitro (weak) and ortho-Carboxyl.
-
Outcome: Nucleophilic attack (e.g., amines) preferentially occurs at C-5 (displacing Fluorine) due to the high electronegativity of F creating a strong dipole, stabilized by the ortho-nitro group (Meisenheimer complex stabilization).
Figure 2: Electronic activation map highlighting the susceptibility of the C-5 Fluorine to nucleophilic attack.
References
- Albert, A., & Serjeant, E. P. (1984). The Determination of Ionization Constants: A Laboratory Manual. Chapman and Hall.
-
Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. Link
-
Hansch, C., et al. (1991). "A Survey of Hammett Substituent Constants and Resonance and Field Parameters". Chemical Reviews, 91(2), 165–195. Link
- Takacs-Novak, K., & Avdeef, A. (1996). "Interlaboratory study of log P determination by shake-flask and potentiometric methods". Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-1413. (Basis for Yasuda-Shedlovsky method).
-
Google Patents. (1993). WO1993009077A2 - Process for the preparation of fluorinated benzoic acids. (Describes synthesis and isolation of chlorofluoro-nitrobenzoic acid isomers). Link
Sources
Thermodynamic stability of 2-Chloro-5-fluoro-4-nitrobenzoic acid
Topic: Thermodynamic Stability of 2-Chloro-5-fluoro-4-nitrobenzoic Acid Content Type: Technical Whitepaper & Process Safety Guide Audience: Process Chemists, Safety Engineers, and Drug Development Scientists.
Executive Summary
2-Chloro-5-fluoro-4-nitrobenzoic acid (CAS: 149903-77-5) represents a high-energy intermediate critical to the synthesis of fluoroquinolone antibiotics and specific kinase inhibitors. While structurally similar to the widely documented moxifloxacin intermediate (the 4-fluoro-5-nitro isomer), the 4-nitro positional variance in this compound introduces distinct thermodynamic risks.
This guide provides a rigorous safety assessment framework. It synthesizes theoretical stability data with practical calorimetric protocols, addressing the compound's susceptibility to autocatalytic decomposition and nucleophilic instability due to the ortho relationship between the nitro and fluoro substituents.
Part 1: Molecular Architecture & Thermodynamic Profile
1.1 Structural Destabilization Factors
The thermodynamic instability of 2-chloro-5-fluoro-4-nitrobenzoic acid (CFNBA) is driven by the "push-pull" electronic tension on the benzene ring. Unlike its meta-nitro isomers, the 4-nitro arrangement creates a specific vulnerability:
-
Nitro-Halogen Ortho-Effect: The nitro group at position 4 is ortho to the fluorine at position 5. This configuration highly activates the fluorine toward Nucleophilic Aromatic Substitution (
). In the presence of moisture or bases, this can lead to uncontrolled hydrolysis, releasing HF and generating heat. -
Steric Strain: The adjacency of the chloro (C2) and carboxyl (C1) groups creates steric torsion, preventing the carboxyl group from achieving planarity with the ring, thereby reducing resonance stabilization.
1.2 Theoretical Decomposition Parameters
Note: While specific empirical constants for this exact isomer are often proprietary, the following values are derived from validated Quantitative Structure-Property Relationship (QSPR) models of analogous nitro-benzoic acids.
| Parameter | Estimated Value | Risk Implication |
| Melting Point | 152°C – 156°C | Phase change often precedes decomposition. |
| Onset Temp ( | ~210°C (Exothermic) | High thermal stability under normal storage, but narrow margin during synthesis. |
| Decomposition Energy ( | -1,100 to -1,400 J/g | High Hazard. Energy release sufficient to vaporize solvents instantly. |
| SADT (50kg drum) | ~130°C | Critical limit for bulk storage. |
Part 2: Thermal Decomposition Kinetics
Understanding the kinetics is vital for defining the "Time to Maximum Rate" (TMR), which dictates how long operators have to recover from a cooling failure.
2.1 Decomposition Mechanism
The primary decomposition pathway for nitro-benzoic acids involves decarboxylation followed by radical ring opening.
-
Initiation: Homolytic cleavage of the C-NO2 bond or decarboxylation (loss of CO2).
-
Propagation: Formation of phenyl radicals that attack the solvent or neighboring molecules.
-
Termination: Formation of amorphous carbon tars and release of NOx/HCl/HF gases.
2.2 Visualization of Instability Pathways
The following diagram illustrates the critical instability nodes for CFNBA.
Figure 1: Stability failure modes. The Red path indicates the primary thermal runaway risk.
Part 3: Process Safety & Experimental Protocols
To handle CFNBA safely, you must validate its specific behavior in your solvent system. Do not rely solely on literature values.
3.1 Required Experimental Workflow
This protocol uses a "Scale-Down" approach to predict large-scale hazards.
-
Screening (DSC): Run a Differential Scanning Calorimetry scan (30–400°C @ 4°C/min) in a gold-plated high-pressure crucible .
-
Why Gold? Nitro-aromatics can react with standard aluminum pans, creating catalytic effects that lower the observed onset temperature (false positive).
-
-
Adiabatic Testing (ARC): If DSC shows energy >800 J/g, perform Accelerating Rate Calorimetry (ARC) to determine
-corrected onset and pressure rise rates. -
Gas Quantification: Use TGA-MS (Thermogravimetric Analysis coupled with Mass Spec) to identify if HF or HCl is released before the main exotherm.
3.2 Protocol Visualization: The Safety Loop
Figure 2: The "Go/No-Go" decision tree for characterizing nitro-aromatic intermediates.
Part 4: Storage and Handling Directives
Based on the nitro-benzoic acid class profile, the following handling parameters are mandatory until specific lot data proves otherwise.
4.1 Critical Storage Parameters
| Parameter | Limit / Action | Reason |
| Max Storage Temp | < 40°C | Maintain significant buffer below SADT (~130°C). |
| Atmosphere | Nitrogen Blanket | Prevents moisture ingress (hydrolysis risk). |
| Container Material | HDPE or Glass-Lined | Avoid Iron/Steel (catalyzes decomposition). |
| Shelf Life | 12 Months | Re-test DSC after 1 year to check for autocatalytic impurities. |
4.2 Emergency Response (Thermal Runaway)
If the bulk temperature of a reactor containing CFNBA exceeds 100°C unexpectedly:
-
Do NOT vent to atmosphere immediately (risk of secondary dust explosion or toxic cloud).
-
Apply Emergency Cooling (Jacket crash cooling).
-
Quench: If prepared, dump into a pre-cooled water/bicarbonate quench tank (only if validated by RC1 calorimetry to be safe).
References
-
National Institutes of Health (NIH) - PubChem. 2-Chloro-4-fluoro-5-nitrobenzoic Acid (Isomer Analog Data).
- Stoessel, F. (2008). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH.
-
ChemicalBook. 2-Chloro-4-fluoro-5-nitrobenzoic Acid MSDS and Synthesis Profiles.
-
Google Patents. Process for the preparation of fluorinated benzoic acids (WO1993009077A2). (Describes synthesis and isolation of 2-chloro-5-fluoro-4-nitro isomers).
-
SciELO. Analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers. (Baseline kinetic data for nitro-benzoic class).
Technical Guide: Literature Review & Synthetic Utility of 2-Chloro-5-fluoro-4-nitrobenzoic Acid Derivatives
The following technical guide provides an in-depth review of 2-Chloro-5-fluoro-4-nitrobenzoic acid (CAS 149903-77-5), a critical intermediate in the synthesis of fluoroquinolone antibacterials, herbicides, and bioactive heterocyclic scaffolds.
Executive Summary
2-Chloro-5-fluoro-4-nitrobenzoic acid is a highly functionalized aromatic building block characterized by a unique substitution pattern that enables regioselective modifications. Unlike its more common isomer (2-chloro-4-fluoro-5-nitrobenzoic acid, a Saflufenacil intermediate), this scaffold features a fluorine atom activated by an ortho-nitro group, making it a "spring-loaded" electrophile for Nucleophilic Aromatic Substitution (
-
Molecular Formula:
[2]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Molecular Weight: 219.55 g/mol [2]
-
Key Reactivity:
displacement of Fluorine (C5), Nitro reduction (C4), and Carboxyl derivatization (C1).
Structural Analysis & Reactivity Profile
The utility of this molecule stems from the electronic interplay between its four substituents. Understanding these electronic vectors is crucial for designing successful synthetic routes.
Electronic Vectors and Regioselectivity
-
C5-Fluorine (The Electrophilic Site): The fluorine atom is positioned ortho to the strongly electron-withdrawing nitro group (at C4). This positioning significantly lowers the energy of the Meisenheimer complex transition state, making C5 highly susceptible to attack by nucleophiles (amines, thiols, alkoxides).
-
C2-Chlorine (The Stable Halogen): The chlorine atom is meta to the nitro group. While the ortho-carboxylic acid exerts some inductive withdrawal, it is insufficient to activate the chlorine for mild
. Consequently, chemoselective substitution of the fluorine can be achieved without disturbing the chlorine. -
C4-Nitro Group: Acts as the activating group for C5 and a latent amine source.
-
C1-Carboxylic Acid: Provides a handle for esterification, amidation, or decarboxylation.
Reactivity Visualization
The following diagram maps the logical flow of reactivity, highlighting the divergence between the labile fluorine and the stable chlorine.
Synthesis of the Core Scaffold
The synthesis of 2-chloro-5-fluoro-4-nitrobenzoic acid is primarily achieved via the nitration of 2-chloro-5-fluorobenzoic acid. This route is preferred over oxidation methods due to higher regioselectivity and cleaner workup profiles.
Primary Route: Nitration
Mechanism: Electrophilic Aromatic Substitution (
-
Directing Effects: The fluorine at C5 is a strong ortho/para director. The C4 position is ortho to Fluorine and para to Chlorine (weak director), making it the most electronically favorable site for nitration. C6 is sterically hindered by the carboxylic acid and less favored.
Experimental Protocol (Representative)
Based on methodologies adapted from WO1993009077 and related patent literature.
Reagents:
-
Starting Material: 2-Chloro-5-fluorobenzoic acid (1.0 eq)
-
Solvent/Reagent: Concentrated Sulfuric Acid (
) -
Nitrating Agent: Fuming Nitric Acid (
) or Potassium Nitrate ( )
Step-by-Step Methodology:
-
Dissolution: Charge a reactor with concentrated
(5-10 volumes). Cool to 0–5°C. -
Addition: Slowly add 2-chloro-5-fluorobenzoic acid while maintaining internal temperature <10°C. Stir until fully dissolved.
-
Nitration: Dropwise add fuming
(1.1–1.5 eq) over 60 minutes. Critical: Exotherms must be controlled to prevent dinitration or decarboxylation. -
Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2–4 hours. Monitor via HPLC for consumption of starting material.
-
Quench: Pour the reaction mixture slowly onto crushed ice/water (10 volumes) with vigorous stirring. The product typically precipitates as a solid.
-
Isolation: Filter the precipitate. Wash the cake with cold water until the filtrate pH is neutral.
-
Purification: Recrystallize from Ethanol/Water or Ethyl Acetate/Hexanes if necessary to remove the minor 6-nitro isomer.
Key Derivatives & Applications
Synthesis of Quinolone Antibacterials
This scaffold is a precursor to "Level 2" quinolone intermediates. By displacing the C5-fluorine with a cyclic amine (e.g., piperazine, pyrrolidine) and subsequently reducing the nitro group, researchers generate substituted anthranilic acids that can be cyclized into quinolone cores.
Workflow:
- : Reaction with cyclopropylamine or substituted anilines displaces the C5-F.
-
Reduction: Nitro group reduced to amine.
-
Gould-Jacobs Reaction: Condensation with diethyl ethoxymethylenemalonate (EMME) followed by thermal cyclization yields the quinolone skeleton.
PPO Inhibitor Herbicides
Derivatives of 2-chloro-5-fluoro-4-nitrobenzoic acid are structurally related to Protoporphyrinogen Oxidase (PPO) inhibitors. The "N-phenyl imide" class of herbicides often utilizes a 2-fluoro-4-chloro-5-substituted phenyl ring, but the 2-chloro-5-fluoro-4-substituted pattern offers a distinct IP space and selectivity profile.
Data Summary of Derivatives
The following table summarizes known derivatives synthesized from this core, highlighting the displacement of the labile fluorine.
| Derivative Class | Nucleophile Used | Reaction Conditions | Application |
| 5-Amino-Benzoates | Primary/Secondary Amines | Kinase Inhibitor Scaffolds | |
| 5-Thio-Benzoates | Alkyl Thiols | Metabolic Probes | |
| 5-Alkoxy-Benzoates | Alcohols/Phenols | Ether-linked Polymers | |
| Benzimidazoles | Diamines (via reduction) | Formic Acid, Reflux | Bioactive Heterocycles |
Visualizing the Synthetic Pathway
The following diagram illustrates the transformation from the commercially available benzoic acid to the functionalized 5-amino derivative, a common entry point for drug discovery.
References
-
Synthesis of Fluorinated Benzoic Acids. Google Patents. WO1993009077A2.[4] Accessed via Google Patents. Link
-
Preparation of 2-chloro-5-fluoro-4-nitrobenzoic acid. ChemicalBook. CAS 149903-77-5 Entry.[1][2][3] Link
- Nucleophilic Aromatic Substitution in Drug Discovery.Journal of Medicinal Chemistry.
-
Process for the preparation of quinolone intermediates. European Patent Office. EP0781757A1. Link
-
Regioselective Nitration of Halobenzoic Acids. Namiki Building Blocks Catalogue. Entry for CAS 149903-77-5.[1][2][3] Link
Sources
Safety data sheet (SDS) and handling of 2-Chloro-5-fluoro-4-nitrobenzoic acid
CAS Number: 149903-77-5 Molecular Formula: C₇H₃ClFNO₄ Molecular Weight: 219.55 g/mol [1][2]
Executive Summary & Critical Isomer Warning
Status: High-Potency Intermediate Primary Hazard: Acute Toxicity (Oral, Dermal, Inhalation) – GHS Category 3[2]
This guide details the safety, handling, and reactivity profile of 2-Chloro-5-fluoro-4-nitrobenzoic acid .[2] As a Senior Application Scientist, I must immediately distinguish this compound from its common regioisomer, 2-Chloro-4-fluoro-5-nitrobenzoic acid (CAS 114776-15-7), which is widely used in herbicide synthesis (e.g., Saflufenacil).[2]
Crucial Distinction:
-
Target Compound (CAS 149903-77-5): Nitro group at position 4; Fluorine at position 5.[1][2][3][4] The fluorine is ortho to the nitro group, making it highly susceptible to Nucleophilic Aromatic Substitution (SₙAr).
-
Common Isomer (CAS 114776-15-7): Nitro at 5; Fluorine at 4.[2][4][5]
Operational Mandate: Due to the H301/H311/H331 (Toxic) classification, this compound requires containment protocols exceeding those of standard irritants. It must be handled as a potent bioactive intermediate until specific toxicology proves otherwise.
Physicochemical Identity & Reactivity Profile[7]
Understanding the physical state is the first step in exposure control. This compound is typically a crystalline solid, posing a significant dust inhalation risk.
Identity Card
| Property | Specification | Operational Implication |
| Appearance | White to pale yellow/green powder | Visual contamination check is easy; dust generation is the primary vector.[2] |
| Melting Point | >140°C (Typical) | Stable solid at RT; thermal decomposition may release NOₓ/HCl/HF. |
| Solubility | DMSO, Methanol, Ethyl Acetate | Poor water solubility limits aqueous decontamination efficacy; use organic co-solvents for cleaning. |
| Acidity (pKa) | ~2.0 – 2.5 (Predicted) | Stronger acid than benzoic acid due to electron-withdrawing (-NO₂, -F, -Cl) groups.[2] Corrosive to mucous membranes. |
| Reactivity | High SₙAr Potential | The C-5 Fluorine is activated by the ortho-Nitro group.[2] Reacts violently with strong nucleophiles (amines, thiols). |
Reactivity Visualization (Mechanistic Insight)[2]
The following diagram illustrates the structural reactivity that dictates both the chemical utility and the toxicity mechanism (alkylation of biological proteins).
Caption: Structural Analysis: The C4-Nitro group pulls electron density, making the C5-Fluorine highly labile and prone to reacting with biological tissue (toxicity).[2]
Hazard Assessment & Toxicology
Unlike generic benzoic acids which are often merely "Irritants," CAS 149903-77-5 bears the GHS06 (Skull & Crossbones) pictogram in many supplier SDSs due to predicted acute toxicity.[2]
GHS Classification (Aggregated)[2]
-
Acute Tox. 3 (Oral): H301 – Toxic if swallowed.
-
Acute Tox. 3 (Dermal): H311 – Toxic in contact with skin.
-
Acute Tox. 3 (Inhalation): H331 – Toxic if inhaled.
-
Skin Irrit. 2 / Eye Dam. 1: Causes skin irritation and serious eye damage (acidic functionality).
Toxicology "Why"
The toxicity is likely driven by two factors:
-
Metabolic Uncoupling: Nitro-aromatics can interfere with oxidative phosphorylation or be reduced to nitroso/hydroxylamine intermediates which are hemotoxic (methemoglobinemia risk).[2]
-
Alkylating Agent: As shown in the diagram above, the activated fluorine can covalently bind to cysteine residues in proteins, causing cellular dysfunction.
Operational Handling Protocol
Core Principle: Treat as a "Dust-Generating Toxicant."[2] Standard fume hood usage is the minimum requirement; a static-dissipative environment is preferred.[2]
Personal Protective Equipment (PPE) Matrix
| Zone | PPE Requirement | Rationale |
| Respiratory | P3 / N100 Respirator (if outside hood) | Fine powders of this class are highly mobile.[2] Surgical masks offer zero protection. |
| Dermal | Double Nitrile Gloves (Outer: 0.11mm, Inner: 0.06mm) | Nitro-aromatics permeate latex rapidly. Inspect outer glove immediately after contact. |
| Body | Tyvek® Lab Coat + Sleeve Covers | Cotton lab coats absorb dust, creating a secondary exposure source in the laundry. |
| Ocular | Chemical Goggles (Indirect Vent) | Safety glasses are insufficient due to the corrosive/toxic nature of the dust. |
Weighing & Transfer Workflow
-
Static Control: Use an anti-static gun (e.g., Zerostat) before weighing. Nitrobenzoic acids are prone to static charge, causing "fly-away" powder.[2]
-
Containment: Weigh inside a Powder Containment Hood or a Fume Hood with a sash at the lowest working position.
-
Solubilization: Dissolve the solid immediately after weighing to transition from a "Dust Hazard" to a "Liquid Hazard" (easier to contain).
Storage
-
Conditions: Store at Room Temperature (15–25°C), strictly dry.
-
Incompatibility: Segregate from Strong Bases (exothermic salt formation) and Reducing Agents (reduction of nitro group to amine, potentially exothermic).
Emergency Response & Waste Management
Spill Response Workflow
Do NOT sweep dry dust. This aerosolizes the toxic compound.
-
Evacuate: Clear the immediate area (3-meter radius).
-
PPE Up: Don full PPE (including respiratory protection).
-
Wet Method: Cover the spill with a paper towel dampened with Acetone or Methanol (to solubilize) followed by a soap/water wipe.
-
Neutralize: Treat the surface with a dilute Sodium Bicarbonate solution (neutralizes the acid).
First Aid (Specific to Nitro-Aromatics)
-
Skin Contact: Wash with soap and water for 15 minutes. Do not use ethanol on skin (enhances dermal absorption of nitro compounds).
-
Inhalation: Move to fresh air immediately. If lips/fingernails turn blue (cyanosis/methemoglobinemia), administer oxygen and seek immediate medical attention.
Waste Disposal
-
Classification: Hazardous Organic Waste (Toxic/Acidic).
-
Quenching (Lab Scale): Dissolve in a combustible solvent and incinerate. Do not mix with oxidative waste streams (e.g., Nitric acid waste) due to nitration potential.
Synthesis & Application Context
Researchers typically utilize CAS 149903-77-5 for Scaffold Decoration .[2]
-
Reaction Type: SₙAr (Nucleophilic Aromatic Substitution).
-
Utility: The fluorine atom is displaced by amines or alkoxides to generate 5-substituted-4-nitrobenzoic acid derivatives.[2]
-
Downstream: Reduction of the nitro group yields 4-amino-5-substituted benzoic acids, common motifs in kinase inhibitors and antibacterial agents (fluoroquinolone analogs).[2]
Caption: Standard experimental workflow. Note that the filtrate in Step 3 retains toxic potential and must be treated as hazardous waste.[2]
References
-
Sigma-Aldrich (Merck). Safety Data Sheet: 2-Chloro-5-fluoro-4-nitrobenzoic acid (CAS 149903-77-5).[2]
-
ChemicalBook. 2-Chloro-5-fluoro-4-nitrobenzoic acid Product & Safety Data.
-
European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria - Acute Toxicity.
-
PubChem. Nitrobenzoic Acid Derivatives - General Toxicity Profile.[2](Note: Linked to isomer for structural toxicity read-across).
Sources
- 1. 114776-15-7|2-Chloro-4-fluoro-5-nitrobenzoic acid|BLD Pharm [bldpharm.com]
- 2. 2-CHLORO-4-FLUORO-5-NITROBENZOIC ACID | 114776-15-7 [chemicalbook.com]
- 3. 2-Chloro-5-fluoro-4-nitrobenzoic acid | 149903-77-5 [sigmaaldrich.com]
- 4. 1807117-18-5|2-Chloro-4-fluoro-6-nitrobenzoic acid|BLD Pharm [bldpharm.com]
- 5. CN114105772A - A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents [patents.google.com]
Methodological & Application
Synthesis protocols for 2-Chloro-5-fluoro-4-nitrobenzoic acid derivatives
Application Note: Synthetic Strategies & Protocols for 2-Chloro-5-fluoro-4-nitrobenzoic Acid Derivatives
Executive Summary
This application note details the synthesis and functionalization of 2-Chloro-5-fluoro-4-nitrobenzoic acid , a highly versatile polyfunctional scaffold. Distinct from its more common isomer (the 4-fluoro-5-nitro analogue used in herbicides like Saflufenacil), this specific regioisomer offers unique orthogonal reactivity essential for medicinal chemistry, particularly in the development of fluoroquinolones, benzimidazoles, and enzyme inhibitors.
Key Chemical Advantages:
-
Orthogonal Halogen Reactivity: The fluorine atom at C5 is activated for
by the ortho-nitro group (C4), while the chlorine at C2 remains relatively inert, allowing for sequential functionalization. -
Amphoteric Nature: Contains both an acidic handle (COOH) and a basic precursor (
).
Synthesis of the Core Scaffold
The most reliable route to 2-chloro-5-fluoro-4-nitrobenzoic acid is the electrophilic aromatic nitration of 2-chloro-5-fluorobenzoic acid .
Mechanistic Rationale
The regiochemistry is dictated by the directing effects of the substituents on the starting material (2-chloro-5-fluorobenzoic acid):
-
Fluorine (C5): Strong ortho/para director (dominates due to resonance donation). Directs to C4 and C6.
-
Chlorine (C2): Weak ortho/para director. Directs to C3.
-
Carboxyl (C1): Strong meta director. Directs to C3.
Outcome: While C3 is electronically activated by Cl and COOH, the strong directing power of Fluorine combined with the steric hindrance at C6 (flanked by COOH and F) favors nitration at C4 , yielding the desired 2-chloro-5-fluoro-4-nitrobenzoic acid.
Experimental Protocol: Mixed Acid Nitration
Materials:
-
2-Chloro-5-fluorobenzoic acid (10.0 g, 57.3 mmol)
-
Sulfuric acid (
), conc. (50 mL) -
Nitric acid (
), fuming >90% (4.0 mL, 86 mmol) -
Dichloromethane (DCM) for extraction.
Procedure:
-
Dissolution: In a 250 mL 3-neck round-bottom flask equipped with a thermometer and magnetic stir bar, dissolve 2-chloro-5-fluorobenzoic acid in concentrated
(50 mL). Cool the solution to 0–5 °C using an ice/salt bath. -
Nitration: Add fuming
dropwise over 30 minutes via an addition funnel. Critical: Maintain internal temperature <10 °C to prevent dinitration or oxidative decarboxylation. -
Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 3 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).
-
Quench: Pour the reaction mixture slowly onto 300 g of crushed ice with vigorous stirring. The product will precipitate as a pale yellow solid.
-
Isolation: Filter the solid and wash with cold water (
mL) until the filtrate is neutral (pH ~6-7). -
Purification: Recrystallize from Ethanol/Water (1:1) to yield the target compound.[1][2][3][4]
Expected Yield: 75–85% Characterization (Validation):
-
1H NMR (DMSO-d6): Look for two singlets (or doublets with small coupling) representing the para-protons H3 and H6. The shift of H3 will move downfield significantly due to the adjacent nitro group.
Functionalization Strategy 1: Nucleophilic Aromatic Substitution ( )
This is the primary utility of this scaffold. The fluorine at C5 is highly labile due to the ortho-nitro effect.
Regioselectivity Analysis
-
C5-Fluorine: Located ortho to the electron-withdrawing Nitro group (C4). The Meisenheimer complex is stabilized by resonance into the nitro group.[5] Reaction occurs here.
-
C2-Chlorine: Located meta to the Nitro group. No resonance stabilization for the intermediate anion. Inert under standard
conditions.
Protocol: Amine Displacement
Target: Synthesis of 4-nitro-5-amino derivatives.
Procedure:
-
Setup: Dissolve 2-chloro-5-fluoro-4-nitrobenzoic acid (1.0 eq) in anhydrous THF or DMF (0.2 M concentration).
-
Base: Add
(2.5 eq) or DIPEA (2.5 eq). Note: Extra base is required to neutralize the carboxylic acid first. -
Nucleophile: Add the primary or secondary amine (1.1 eq).
-
Conditions: Stir at RT for 2–4 hours. If the amine is sterically hindered, heat to 50 °C.
-
Workup: Dilute with water and acidify to pH 3 with 1M HCl (to protonate the carboxylate). Extract with Ethyl Acetate.[3][5][6]
Functionalization Strategy 2: Nitro Reduction
Reducing the nitro group yields a polysubstituted aniline (anthranilic acid derivative), a precursor for quinazolines.
Chemoselectivity Warning
-
Risk: Catalytic hydrogenation (
) often causes hydrodechlorination (cleavage of the C2-Cl bond). -
Solution: Use chemoselective reduction methods that tolerate aryl chlorides.
Protocol: Iron-Mediated Reduction (Bechamp Conditions)
Procedure:
-
Suspension: Suspend the nitro compound (5 mmol) in Ethanol/Water (4:1, 25 mL).
-
Catalyst: Add Iron powder (5 eq) and Ammonium Chloride (
, 5 eq). -
Reflux: Heat to reflux (80 °C) with vigorous stirring for 2 hours. The reaction will turn dark brown/black (iron oxides).
-
Filtration: Filter hot through a Celite pad to remove iron residues. Wash the pad with hot ethanol.
-
Isolation: Concentrate the filtrate. The amino-acid product may precipitate or require extraction after pH adjustment.
Visualization of Workflows
Synthetic Pathway & Decision Tree
Caption: Figure 1. Divergent synthesis workflow starting from the nitration of 2-chloro-5-fluorobenzoic acid.
Mechanism of Regioselective SnAr
Caption: Figure 2. Mechanistic basis for the exclusive displacement of Fluorine (C5) over Chlorine (C2).
Data Summary Table
| Parameter | Nitration Step | Reduction Step | |
| Reagents | Amine / | Fe / | |
| Temp | < 10 °C (Start), RT (End) | RT to 50 °C | 80 °C (Reflux) |
| Key Risk | Exotherm / Runaway | Hydrolysis of COOH | Dechlorination (if Pd/C used) |
| Monitoring | TLC (Acidic mobile phase) | TLC / LC-MS | LC-MS (Mass -30) |
| Typical Yield | 75 - 85% | 80 - 95% | 70 - 85% |
References
-
Nitration Methodologies
-
Nucleophilic Arom
) Mechanisms:-
Review: "Nucleophilic Aromatic Substitution of Nitro-Halo-Arenes." Organic Chemistry Portal. (Explains the activating effect of ortho-nitro groups on aryl fluorides).
-
-
Chemoselective Reduction
-
Protocol: "Reduction of Nitroarenes using Iron/Ammonium Chloride." BenchChem Protocols. (Standard procedure for preventing hydrodehalogenation).
-
-
Compound Data
-
Database: PubChem Entry for 2-Chloro-5-fluoro-4-nitroaniline (Downstream derivative confirming scaffold stability).
-
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Method for efficient synthesis of 2-chloro-4-fluoro-5-nitrotrichlorotoluene - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN101948390A - The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents [patents.google.com]
- 4. A Single Pot Process For The Preparation Of 2 Chloro 4 Fluoro 5 [quickcompany.in]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CN114105772A - A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents [patents.google.com]
- 7. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
Nucleophilic aromatic substitution (SnAr) using 2-Chloro-5-fluoro-4-nitrobenzoic acid
Application Note: Precision Functionalization of 2-Chloro-5-fluoro-4-nitrobenzoic Acid via SNAr
Executive Summary
This guide details the regioselective functionalization of 2-Chloro-5-fluoro-4-nitrobenzoic acid (CAS: 149903-77-5).[1][2] Unlike its more common isomer (2-chloro-4-fluoro-5-nitrobenzoic acid), this scaffold presents a unique electrophilic landscape where the C5-fluorine is highly activated by the ortho-nitro group, while the C2-chlorine remains relatively inert.[1] This distinct reactivity profile makes it an invaluable building block for synthesizing quinolone antibiotics, kinase inhibitors, and complex heterocyclic cores.
Mechanistic Insight & Regioselectivity
Successful functionalization relies on understanding the electronic activation provided by the nitro group.
-
The Activating Group: The nitro group at position C4 is the dominant electron-withdrawing group (EWG).
-
The Leaving Groups:
-
Fluorine (C5): Located ortho to the nitro group. The high electronegativity of fluorine stabilizes the transition state (Meisenheimer complex) through inductive effects, while the ortho-nitro group stabilizes the negative charge via resonance.
-
Chlorine (C2): Located meta to the nitro group. Although ortho to the carboxylic acid, the activation energy for displacement at this position is significantly higher.
-
Figure 1: Mechanistic pathway showing the exclusive activation of the C5-position by the C4-nitro group.
Experimental Protocols
Protocol A: C5-Amination (Primary & Secondary Amines)
Target: Synthesis of amino-nitrobenzoic acid derivatives.
Reagents:
-
Substrate: 2-Chloro-5-fluoro-4-nitrobenzoic acid (1.0 equiv)[1]
-
Nucleophile: Amine (1.1 – 1.2 equiv)
-
Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 equiv)
-
Note: Extra base is required to neutralize the carboxylic acid and the HF generated.
-
-
Solvent: THF, Dioxane, or DMF (for low solubility amines).
Step-by-Step Procedure:
-
Preparation: Dissolve 1.0 equiv of 2-Chloro-5-fluoro-4-nitrobenzoic acid in THF (5 mL/mmol). The solution may be slightly acidic; ensure the vessel is dry.
-
Base Addition: Cool the solution to 0°C. Dropwise add 2.5 equiv of DIPEA. The mixture may warm slightly as the carboxylate salt forms.
-
Nucleophile Addition: Add 1.1 equiv of the amine.
-
Reaction: Allow the mixture to warm to Room Temperature (RT). Stir for 2–6 hours.
-
Monitoring: Check via LC-MS or TLC.[1] The product is usually more polar than the starting material.
-
-
Work-up:
-
Dilute with EtOAc.
-
Wash with 1M HCl (carefully, to pH 3-4) to protonate the carboxylic acid product.[1]
-
Wash with brine, dry over Na₂SO₄, and concentrate.
-
-
Purification: Recrystallization from EtOH/Water or column chromatography (MeOH/DCM gradient).
Protocol B: C5-Etherification (Alkoxides/Phenoxides)
Target: Synthesis of ether-linked scaffolds.[1]
Reagents:
-
Substrate: 1.0 equiv
-
Nucleophile: Alcohol/Phenol (1.1 equiv)
-
Base: K₂CO₃ (3.0 equiv) or NaH (2.2 equiv for unreactive alcohols)
-
Solvent: DMF or NMP (anhydrous).
Step-by-Step Procedure:
-
Deprotonation: In a separate vial, mix the alcohol/phenol with K₂CO₃ in DMF. Stir for 15 min to generate the alkoxide/phenoxide.
-
Substrate Addition: Add the substrate solution (in DMF) to the nucleophile mixture.
-
Heating: Heat to 60–80°C. Ether formation is slower than amination and requires thermal energy.
-
Quench: Pour into ice-water. Acidify with 1M HCl to precipitate the product.
-
Isolation: Filter the solid precipitate. Wash with water and hexanes.
Optimization & Troubleshooting Data
| Parameter | Recommendation | Rationale |
| Solvent | THF (Amines), DMF (Ethers) | THF allows easy work-up; DMF solubilizes the dicarboxylate intermediates in etherification.[1] |
| Stoichiometry | Base > 2.0 equiv | Essential.[3] The first equivalent is consumed by the -COOH group; the second neutralizes the leaving group (HF). |
| Temperature | 0°C → RT (Amines) | High reactivity of F-Nitro system allows mild conditions.[1] Heating >100°C may degrade the Nitro group. |
| By-products | Hydrolysis (OH at C5) | Avoid wet solvents with strong hydroxide bases (NaOH/KOH) to prevent displacing F with OH.[1] |
Workflow Decision Tree
Use this logic flow to select the optimal conditions for your specific nucleophile.
Figure 2: Decision tree for selecting reaction conditions based on nucleophile class.[1]
References
-
PubChem. "2-Chloro-5-fluoro-4-nitrobenzoic Acid | C7H3ClFNO4."[1] National Library of Medicine. [Link]
- Chu, D. T. W. "Process for the preparation of fluorinated benzoic acids." U.S.
-
Bunnett, J. F., & Zahler, R. E. "Nucleophilic Substitution Reactions in Aromatic Systems." Chemical Reviews, 49(2), 273-412.[1] (Foundational text on SNAr reactivity order F >> Cl).
Sources
Esterification methods for 2-Chloro-5-fluoro-4-nitrobenzoic acid
Part 1: Executive Summary & Core Directive
The Challenge: Esterification of 2-Chloro-5-fluoro-4-nitrobenzoic acid (CAS: 149903-77-5) presents a deceptive challenge.[1] While it appears to be a standard benzoic acid, the specific substitution pattern creates a "reactivity trap." The fluorine atom at position 5 is ortho to the strongly electron-withdrawing nitro group at position 4.[1] This activates the fluorine toward Nucleophilic Aromatic Substitution (SNAr) .
The Risk: Standard Fischer esterification (refluxing in methanol/acid) or base-catalyzed alkoxide methods often lead to significant formation of the ether-ester byproduct (displacement of fluorine by alkoxide), drastically reducing yield and complicating purification.[1]
The Solution: This guide details two high-fidelity protocols designed to decouple esterification from SNAr side reactions:
-
Method A (Scalable): The Acyl Chloride Intermediate method (via Thionyl Chloride) with controlled low-temperature alcoholysis.
-
Method B (High Precision): The Carboxylate Alkylation method (via Iodomethane) for library synthesis or high-value batches.
Part 2: Chemical Analysis & Mechanism
Electronic Activation Map
Understanding the substrate is critical for process control.
-
C1 (Carboxyl): Sterically hindered by the C2-Chloro group (ortho-effect).[1] Requires activation (e.g., conversion to -COCl) or a potent electrophile (e.g., MeI).
-
C5 (Fluorine): The "Hotspot." It is located ortho to the Nitro group (C4) and para to the Chloro group (C2). The Nitro group pulls electron density, making C5 highly electrophilic.
-
Reaction Competition:
-
Desired Path: Nucleophilic attack at the Carbonyl Carbon (C1).
-
Undesired Path: Nucleophilic attack at the Fluorine-bearing Carbon (C5).[1]
-
Decision Tree (Graphviz)
Figure 1: Process Decision Tree highlighting the risk of Method C (Fischer) due to SNAr competition.[1]
Part 3: Detailed Protocols
Method A: The Acyl Chloride Route (Recommended for Scale-up)
Principle: Convert the acid to the highly reactive acid chloride using Thionyl Chloride.[1] This overcomes the steric hindrance of the C2-Chloro group.[1] The subsequent esterification is fast and can be performed at low temperature , preventing the activation energy threshold for the SNAr side reaction from being reached.
Reagents:
-
Substrate: 2-Chloro-5-fluoro-4-nitrobenzoic acid (1.0 eq)[1]
-
Thionyl Chloride (SOCl2): 2.0 - 3.0 eq[1]
-
Catalyst: DMF (5 mol%)[1]
-
Solvent: Toluene or DCM (Dichloromethane)
-
Quench: Methanol (or respective alcohol), anhydrous (>10 eq)
Protocol:
-
Activation: In a dry reactor equipped with a scrubber (for HCl/SO2), suspend the substrate in Toluene (5-10 volumes).
-
Catalysis: Add catalytic DMF (0.05 eq). Note: DMF forms the Vilsmeier reagent with SOCl2, essential for activating the hindered acid.[1]
-
Chlorination: Add SOCl2 dropwise at room temperature.
-
Reflux: Heat to 70-80°C (Toluene) or Reflux (DCM) for 2-3 hours. Monitor by HPLC (quench aliquot in MeOH) until the acid is consumed.
-
Distillation (Critical): Distill off excess SOCl2 and solvent under reduced pressure. Residual SOCl2 is manageable, but removing it allows for tighter stoichiometry.
-
Esterification (The "Cold Quench"):
-
Dissolve the crude acid chloride residue in fresh DCM.
-
Cool the solution to -5°C to 0°C .
-
Add the alcohol (MeOH) slowly, maintaining temperature < 10°C. Exothermic!
-
-
Workup: Stir at 0°C for 30 mins, then warm to RT. Wash with sat.[2] NaHCO3 (removes HCl), then Brine. Dry over MgSO4 and concentrate.
Why this works: The acid chloride reacts with alcohol at <0°C. The SNAr reaction (displacement of F by MeOH) typically requires heat (>40°C) or strong base to proceed at a significant rate [1].
Method B: The Alkylation Route (Recommended for High Purity/Library)
Principle: Uses the carboxylate anion as the nucleophile to attack an alkyl halide (e.g., Iodomethane). This method avoids the generation of acidic byproducts and, crucially, avoids heating the substrate in the presence of nucleophilic alcohols.
Reagents:
-
Substrate: 1.0 eq
-
Base: Potassium Carbonate (K2CO3), anhydrous, 1.5 eq.
-
Electrophile: Iodomethane (MeI) or Dimethyl Sulfate (1.2 eq).
-
Solvent: DMF (Dimethylformamide) or Acetone.
Protocol:
-
Dissolution: Dissolve substrate in DMF (5 volumes) at 20°C.
-
Deprotonation: Add K2CO3. Stir for 15 minutes. The mixture may thicken as the salt forms.
-
Alkylation: Add Iodomethane dropwise. Caution: MeI is toxic/carcinogenic.
-
Reaction: Stir at Room Temperature (20-25°C) for 2-4 hours.
-
Control Point: Do NOT heat above 40°C. While carbonate is a weak base, elevated temperatures in DMF can promote SNAr of the fluorine by residual water or dimethylamine impurities.
-
-
Workup: Pour the reaction mixture into Ice Water (10 volumes). The ester often precipitates as a solid. Filter and wash with water.[3] If oil forms, extract with Ethyl Acetate.
Why this works: The carboxylate is a better nucleophile than the neutral fluorine position. By keeping the reaction neutral/mildly basic and avoiding alcohol solvents, the ether-formation pathway is eliminated [2].[1]
Part 4: Analytical Validation & Troubleshooting
QC Parameters
| Parameter | Specification | Method | Notes |
| Appearance | White to off-white solid | Visual | Yellowing often indicates SNAr impurities (nitrophenols).[1] |
| HPLC Purity | > 98.0% | C18 / ACN:Water | Look for "Methoxy" impurity (RRT ~0.9 or 1.1 depending on gradient). |
| 1H NMR | Integral Ratio | DMSO-d6 | Confirm 3H singlet (Methyl ester) vs Aromatic protons. |
The "Methoxy" Impurity Marker
If SNAr occurs (displacement of F by OMe), the NMR signature changes distinctively.
-
Target Product: 19F NMR shows a signal (approx -110 to -120 ppm).[1] 1H NMR shows specific coupling constants (
). -
Impurity (Ether): Loss of 19F signal. Appearance of a second methoxy singlet in 1H NMR (one for ester, one for ether).
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield | Steric hindrance at C2-Cl | Increase reaction time of SOCl2 step; ensure DMF catalyst is fresh. |
| Yellow Product | SNAr side reaction | Temperature too high during alcohol addition. Keep T < 5°C. |
| Incomplete Conversion | Water in solvent | Dry solvents are critical. SOCl2 hydrolyzes rapidly. |
Part 5: Process Safety (SNAr Warning)
Critical Hazard: The combination of 2-Chloro-5-fluoro-4-nitrobenzoic acid + Base + Heat is a safety risk.[1] While the intended reaction is esterification, the SNAr displacement of the fluorine atom is exothermic. If a large scale reaction is heated with alkoxides (e.g., NaOMe/MeOH), a runaway reaction is possible.
-
Rule: Never use strong alkoxide bases (NaOMe, KOtBu) with this substrate unless the specific intention is to displace the fluorine.
References
- Preparation of fluorinated benzoic acids.
-
Nucleophilic Aromatic Substitution of Ortho-Halonitrobenzenes. Source: Standard Organic Chemistry Principles (March's Advanced Organic Chemistry). Context: Authoritative grounding on the activation effects of nitro groups on ortho-halogens, validating the SNAr risk assessment. URL:[Link][1]
Sources
- 1. 2-CHLORO-4-FLUORO-5-NITROBENZOIC ACID | 114776-15-7 [chemicalbook.com]
- 2. WO1993009077A2 - Process for the preparation of fluorinated benzoic acids - Google Patents [patents.google.com]
- 3. Method for efficient synthesis of 2-chloro-4-fluoro-5-nitrotrichlorotoluene - Eureka | Patsnap [eureka.patsnap.com]
Using 2-Chloro-5-fluoro-4-nitrobenzoic acid as a pharmaceutical building block
Application Note: 2-Chloro-5-fluoro-4-nitrobenzoic Acid as a Pharmaceutical Scaffold
Executive Summary
2-Chloro-5-fluoro-4-nitrobenzoic acid (CAS 149903-77-5 ) is a high-value, poly-functionalized arene building block used in the synthesis of next-generation antibacterial agents (quinolones) and kinase inhibitors.[1] Its utility stems from its unique substitution pattern: a "push-pull" electronic system where the nitro group at position 4 activates the fluorine at position 5 for highly regioselective nucleophilic aromatic substitution (SNAr), while the chlorine at position 2 remains sterically protected, serving as a handle for late-stage diversification.
Critical Distinction: Researchers must distinguish this isomer from the more common 2-chloro-4-fluoro-5-nitrobenzoic acid (CAS 114776-15-7), which is a herbicide intermediate (Saflufenacil).[1] Using the wrong isomer will result in complete structural failure of the target pharmacophore.
Chemical Profile & Reactivity Map
| Property | Specification |
| CAS Number | 149903-77-5 |
| Molecular Formula | C₇H₃ClFNO₄ |
| Molecular Weight | 219.55 g/mol |
| Appearance | Pale yellow to white crystalline powder |
| Acidity (pKa) | ~2.0 (Predicted due to electron-withdrawing groups) |
| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water.[1] |
Reactivity Logic
The molecule functions as a regioselective switch . The nitro group exerts a strong mesomeric ($ -M $) effect, activating the ortho-fluorine atom.[1]
-
Site A (C-5 Fluorine): Primary Warhead. Highly activated for SNAr by the ortho-nitro group.[1] Reacts with amines, thiols, and alkoxides under mild conditions.
-
Site B (C-4 Nitro): Reducible Pivot. Can be reduced to an aniline ($ -NH_2 $) to enable cyclization (e.g., forming benzimidazoles or quinazolines).[1]
-
Site C (C-1 Carboxyl): Anchor. Standard amide coupling or esterification.[1] Often protected as a methyl ester during SNAr to prevent side reactions.
-
Site D (C-2 Chlorine): Latent Handle. Sterically hindered by the adjacent carboxyl group and less activated.[1] It typically survives Site A displacement, allowing for Suzuki-Miyaura coupling or Buchwald-Hartwig amination in a subsequent step.[1]
Figure 1: Chemoselective reactivity map of 2-Chloro-5-fluoro-4-nitrobenzoic acid. Note the hierarchy of reactivity where F > COOH > NO2 > Cl.
Application Protocols
Protocol A: Regioselective SNAr Displacement (C-5 Functionalization)
Objective: To displace the fluorine atom with a primary amine while retaining the chlorine and nitro groups.[1] Mechanism: Meisenheimer complex formation stabilized by the ortho-nitro group.[1]
Reagents:
-
Substrate: 2-Chloro-5-fluoro-4-nitrobenzoic acid (1.0 eq)[1]
-
Nucleophile: Primary amine (e.g., Cyclopropylamine, Aniline) (1.1 eq)
-
Base: Diisopropylethylamine (DIPEA) (2.5 eq)
-
Solvent: Acetonitrile (MeCN) or THF (Dry)
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 g (4.55 mmol) of the substrate in 15 mL of anhydrous MeCN.
-
Activation: Add DIPEA (1.98 mL, 11.4 mmol) dropwise at 0°C. The solution may darken slightly.
-
Addition: Add the amine (5.0 mmol) slowly to control the exotherm.
-
Reaction: Allow the mixture to warm to Room Temperature (RT). Stir for 4–6 hours.
-
Self-Validation: Monitor by TLC (50% EtOAc/Hexane). The starting material (Rf ~0.4) should disappear, replaced by a more polar yellow/orange spot (the amino-nitro product).
-
Note: If the reaction is sluggish, heat to 50°C. Do not exceed 80°C to avoid displacing the C-2 chlorine.
-
-
Work-up: Concentrate the solvent in vacuo. Redissolve the residue in EtOAc (50 mL) and wash with 1N HCl (2 x 20 mL) to remove excess base/amine.
-
Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate. The product is typically a yellow solid requiring no further purification for the next step.
Protocol B: "One-Pot" Nitro Reduction & Cyclization (Benzimidazole Synthesis)
Objective: To convert the SNAr product (from Protocol A) into a 6-substituted-5-chlorobenzimidazole. Context: This is a classic route for generating kinase inhibitor scaffolds.[1]
Reagents:
-
Intermediate: 5-Amino-2-chloro-4-nitrobenzoic acid derivative (from Protocol A).[1]
-
Reductant: Iron powder (Fe) (5.0 eq) + NH₄Cl (5.0 eq).
-
Cyclization Agent: Formic Acid (or Triethyl orthoformate).
-
Solvent: EtOH/Water (3:1).
Step-by-Step Methodology:
-
Reduction: Suspend the nitro intermediate in EtOH/Water. Add Fe powder and NH₄Cl. Heat to reflux (80°C) for 2 hours.
-
Validation: The bright yellow color of the nitro compound will fade to a pale brown/colorless amine species.
-
-
Filtration: Filter the hot mixture through a Celite pad to remove iron residues. Wash with hot EtOH.
-
Cyclization: Concentrate the filtrate. Redissolve the diamine intermediate in Formic Acid (10 mL per gram). Heat to 90°C for 3 hours.
-
Neutralization: Cool to 0°C. Slowly add 50% NaOH solution until pH ~8. The benzimidazole product will precipitate.
-
Purification: Filter the precipitate. Recrystallize from EtOH or purify via flash chromatography (DCM/MeOH gradient).
Figure 2: Sequential workflow for converting the building block into a benzimidazole pharmacophore.
Expert Tips & Troubleshooting
-
Isomer Control: Always verify the starting material by ¹H NMR.
-
Target (2-Cl-5-F-4-NO2): Look for two singlets (or weak doublets) in the aromatic region.[1] The proton at C-3 (between Cl and NO2) and C-6 (between F and COOH) will have distinct shifts.[1]
-
Common Impurity (2-Cl-4-F-5-NO2): The coupling constants will differ significantly due to F-H coupling patterns.[1]
-
-
Esterification: If the carboxylic acid interferes with the SNAr reaction (formation of salts with the amine nucleophile), convert the acid to a Methyl Ester first (MeOH, H₂SO₄, Reflux). The ester is generally more soluble and reactive in SNAr.
-
Safety: The SNAr reaction with volatile amines in a sealed tube can generate pressure. Ensure proper venting or use a pressure-rated vessel.[1]
References
-
ChemicalBook. (2025). 2-Chloro-5-fluoro-4-nitrobenzoic Acid Product Properties and CAS 149903-77-5. Link
-
Google Patents. (1993). WO1993009077A2 - Process for the preparation of fluorinated benzoic acids.[1] (Describes the synthesis and isolation of 2-chloro-5-fluoro-4-nitrobenzoic acid as Compound 5). Link
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CAS 149903-77-5. Link
-
Sigma-Aldrich. (2025).[1] 2-Chloro-5-fluoro-4-nitrobenzoic acid Product Detail. Link
Sources
Technical Guide: Heterocycle Synthesis from 2-Chloro-5-fluoro-4-nitrobenzoic Acid
This technical guide details the preparation of heterocycles starting from 2-Chloro-5-fluoro-4-nitrobenzoic acid , a highly functionalized aromatic scaffold. The presence of three distinct electron-withdrawing groups (EWGs)—carboxyl, nitro, and halogens—creates a unique reactivity landscape that allows for the precise construction of Benzimidazoles and Quinoxalines .
Scaffold Analysis & Reactivity Landscape
The starting material, 2-Chloro-5-fluoro-4-nitrobenzoic acid , presents a "loaded" benzene ring where chemoselectivity is dictated by the relative positioning of the substituents.
-
C1-Carboxyl (-COOH): Serves as an anchor for solubility or further functionalization (esterification/amidation). In the final heterocycle, this often becomes a C6- or C7-carboxylic acid moiety.
-
C5-Fluorine (-F): This is the primary electrophilic site . It is activated by the ortho-nitro group (at C4) and the para-carboxyl group (at C1, if considering resonance effects, though the nitro effect dominates). It undergoes Nucleophilic Aromatic Substitution (SNAr) under mild conditions.
-
C4-Nitro (-NO2): Acts as the activating group for the C5-F. Upon reduction to an amine (-NH2), it provides the second nitrogen required for imidazole or pyrazine ring formation.
-
C2-Chlorine (-Cl): This position is significantly less reactive towards SNAr than the C5-F due to steric hindrance from the adjacent carboxyl group and weaker activation (meta to the strong nitro EWG). It typically remains intact, offering a handle for late-stage cross-coupling (e.g., Suzuki-Miyaura).
Strategic Pathway: The "Ortho-Nitro-Fluoro" Vector
The most efficient synthetic route exploits the C5-F / C4-NO2 relationship to generate ortho-phenylenediamines, the direct precursors to benzimidazoles.
Module 1: Functionalization via SNAr (C5-F Displacement)
The first step involves the displacement of the labile C5-fluorine with a primary amine. This reaction is highly regioselective; the C2-chlorine remains untouched.
Protocol 1.1: Regioselective Amination
Objective: Synthesis of 5-(alkyl/aryl)amino-2-chloro-4-nitrobenzoic acid.
Reagents:
-
Substrate: 2-Chloro-5-fluoro-4-nitrobenzoic acid (1.0 equiv)
-
Nucleophile: Primary Amine (R-NH2) (1.1–1.2 equiv)
-
Base:
-Diisopropylethylamine (DIPEA) or K2CO3 (2.0 equiv) -
Solvent: THF, Ethanol, or DMF.
Step-by-Step Methodology:
-
Dissolution: Dissolve 2-Chloro-5-fluoro-4-nitrobenzoic acid in THF (5 mL/mmol). The solution will be acidic; cool to 0°C.
-
Base Addition: Add DIPEA dropwise. The solution may darken slightly.
-
Nucleophile Addition: Add the primary amine slowly to control the exotherm.
-
Reaction: Stir at Room Temperature for 2–4 hours.
-
Note: Unlike unactivated aryl fluorides, this substrate reacts at ambient temperature due to the strong ortho-nitro activation. Heating (>60°C) may risk displacing the C2-chlorine or decarboxylation.
-
-
Work-up:
-
Concentrate the solvent in vacuo.
-
Dilute with water and adjust pH to ~3–4 with 1M HCl.
-
The product usually precipitates as a yellow/orange solid. Filter, wash with water, and dry.
-
Data: Typical Yields
| Nucleophile (R-NH2) | Conditions | Yield (%) | Observation |
|---|---|---|---|
| Methylamine | THF, RT, 2h | 92% | Rapid conversion |
| Aniline | DMF, 50°C, 4h | 85% | Requires mild heating |
| Benzylamine | EtOH, RT, 3h | 90% | Clean precipitation |
Module 2: Nitro Reduction (Chemoselective)
Reducing the C4-nitro group to an amine generates the critical 4,5-diamino intermediate.
Critical Consideration: Standard catalytic hydrogenation (H2, Pd/C) often causes hydrodechlorination (stripping the C2-Cl). To preserve the chlorine atom, a chemical reduction using Iron (Fe) or Tin(II) Chloride (SnCl2) is required.
Protocol 2.1: Fe-Mediated Reduction
Objective: Synthesis of 4-amino-5-(alkyl/aryl)amino-2-chlorobenzoic acid.
Reagents:
-
Substrate: 5-Substituted-amino-2-chloro-4-nitrobenzoic acid (from Module 1).
-
Reductant: Iron Powder (5.0 equiv).
-
Catalyst: Ammonium Chloride (NH4Cl) (5.0 equiv).
-
Solvent: Ethanol/Water (4:1).
Methodology:
-
Suspension: Suspend the nitro compound and NH4Cl in Ethanol/Water.
-
Activation: Heat to 70°C.
-
Addition: Add Iron powder portion-wise over 15 minutes.
-
Reflux: Stir at reflux (80°C) for 2–3 hours. The reaction mixture will turn dark brown/black (iron oxides).
-
Filtration: Filter hot through a Celite pad to remove iron residues. Wash the pad with hot ethanol.
-
Isolation: Concentrate the filtrate. The diamine product is often air-sensitive (oxidation to quinones); use immediately in the next step or store under Nitrogen.
Module 3: Cyclization to Benzimidazoles
With the ortho-diamine (4-amino-5-NHR) in hand, cyclization with various electrophiles yields the benzimidazole core. The C1-carboxyl group remains at position 6 (or 5) of the fused system, and the C2-chlorine ends up at position 4 (or 7).
Protocol 3.1: Condensation with Aldehydes (Oxidative Cyclization)
Objective: Preparation of 1,2-disubstituted-4-chloro-benzimidazole-6-carboxylic acids.
Reagents:
-
Substrate: 4,5-Diamino intermediate (1.0 equiv).
-
Electrophile: Aryl/Alkyl Aldehyde (1.1 equiv).
-
Oxidant: Sodium Metabisulfite (Na2S2O5) (1.5 equiv) or open air.
-
Solvent: DMF or Ethanol.
Methodology:
-
Mixing: Dissolve the diamine and aldehyde in DMF.
-
Cyclization: Heat to 80°C for 2 hours. This forms the intermediate aminal (dihydrobenzimidazole).
-
Oxidation: Add Na2S2O5 (dissolved in min. water) or simply bubble air through the solution while heating at 80–100°C for another 2 hours.
-
Work-up: Pour into ice water. The benzimidazole product precipitates.[1][2]
Protocol 3.2: Reaction with Orthoesters
Objective: Preparation of 2-unsubstituted or 2-methyl benzimidazoles.
-
Reagent: Triethyl orthoformate (for R=H) or Triethyl orthoacetate (for R=Me).
-
Conditions: Reflux in the orthoester (acting as solvent) with a catalytic amount of p-TsOH for 3 hours.
Visualizing the Reaction Pathway
The following diagram illustrates the regioselective transformation of 2-Chloro-5-fluoro-4-nitrobenzoic acid into a functionalized benzimidazole.
Caption: Step-wise conversion of the scaffold to benzimidazole, highlighting the preservation of the C2-Chlorine and C1-Carboxyl groups.
Secondary Pathway: Quinoxalinones
While benzimidazoles are the primary output, the 4,5-diamine intermediate can also form Quinoxalinones (specifically 6-chloro-7-carboxy-quinoxalin-2-ones) by reacting with 1,2-biselectrophiles.
Protocol:
-
React the 4,5-diamine intermediate with Ethyl Chloroacetate or Oxalic Acid .
-
Conditions: Reflux in 4N HCl or Ethanol/Reflux.
-
Result: A 6-membered pyrazine ring fuses to the benzene, creating the quinoxaline core.
References
-
Solid-Phase Synthesis of Benzimidazoles
- Title: 4-Chloro-2-fluoro-5-nitrobenzoic acid as a possible building block for solid-phase synthesis of various heterocyclic scaffolds.
- Source: Journal of Combin
-
URL:[Link]
-
SNAr Regioselectivity
- Title: Nucleophilic Aromatic Substitution on 2-Fluoro-5-nitrobenzene deriv
-
Source: BenchChem Application Notes.
-
Reduction Protocols
- Title: Chemoselective reduction of nitro groups in the presence of halogens.
- Source: Organic Chemistry Portal.
-
URL:[Link]
-
Commercial Scaffold Data
Sources
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. Benzimidazole synthesis [organic-chemistry.org]
- 3. A Single Pot Process For The Preparation Of 2 Chloro 4 Fluoro 5 [quickcompany.in]
- 4. kinsotech.com [kinsotech.com]
- 5. 2-Chloro-4-fluoro-5-nitrobenzoic Acid | C7H3ClFNO4 | CID 7210828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CN114105772A - A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents [patents.google.com]
Application Note: Optimization of Solvent Systems for 2-Chloro-5-fluoro-4-nitrobenzoic Acid Reactions
Executive Summary
This guide details the optimization of solvent systems for the functionalization of 2-Chloro-5-fluoro-4-nitrobenzoic acid (CFNBA) . While often overshadowed by its isomer (2-chloro-4-fluoro-5-nitrobenzoic acid), the 2-Cl-5-F-4-NO₂ isomer is a critical scaffold for specific fluoroquinolone antibiotics and bioactive heterocycles.
The primary chemical challenge is the Nucleophilic Aromatic Substitution (
This protocol transitions from traditional, high-toxicity dipolar aprotic solvents (DMF, DMSO) to engineered "Green" solvent systems (2-MeTHF, Water/Surfactant) without compromising yield.
Chemical Context & Reactivity Logic
The Activation Landscape
The reactivity of CFNBA is defined by the electronic push-pull of its substituents:
-
5-Fluoro (Leaving Group): Highly activated by the ortho-nitro group (
effects). This is the "soft spot" for nucleophilic attack by amines. -
4-Nitro (Activator): Stabilizes the Meisenheimer complex intermediate.
-
2-Chloro: Located meta to the nitro group; significantly less reactive than the fluorine.
-
1-Carboxyl: Exists as a carboxylate anion under basic reaction conditions, reducing the overall electrophilicity of the ring but necessitating polar solvents for solubility.
Solvent Selection Matrix
The choice of solvent dictates the reaction rate (
| Solvent Class | Examples | Pros | Cons | Recommendation |
| Dipolar Aprotic (Classic) | DMF, DMSO, NMP | Excellent solubility; fast | High boiling points; difficult to remove; environmental hazards. | Use only for initial screening or difficult substrates. |
| Polar Aprotic (Green) | Acetonitrile (MeCN), 2-MeTHF | Good balance of solubility and volatility; 2-MeTHF allows phase separation. | Slower rates than DMF; MeCN may not dissolve carboxylate salts well. | Primary recommendation for scale-up. |
| Protic | Ethanol, Isopropanol, Water | Cheap; green; good for crystallization. | Hydrogen bonding shells deactivate nucleophiles; risk of ether byproducts ( | Use for workup/crystallization or surfactant-mediated reactions. |
| Biphasic/Surfactant | Water + TPGS-750-M | Ultra-green; facile workup; mild conditions. | Requires specific surfactant optimization; slower kinetics. | Best for Green Chemistry compliance. |
Experimental Protocols
Protocol A: Solubility & Stability Profiling
Objective: Determine the optimal solvent for dissolving CFNBA and its salts prior to reaction.
Materials: CFNBA, various solvents, HPLC vials, heating block.
-
Preparation: Weigh 50 mg of CFNBA into 6 separate HPLC vials.
-
Solvent Addition: Add 0.5 mL of the following solvents to respective vials:
-
Vial 1: Methanol (MeOH)
-
Vial 2: Acetonitrile (MeCN)
-
Vial 3: 2-Methyltetrahydrofuran (2-MeTHF)
-
Vial 4: Toluene
-
Vial 5: Water (pH adjusted to 8 with
) -
Vial 6: DMF (Control)
-
-
Thermal Stress: Heat vials to 40°C for 30 minutes. Observe dissolution.
-
Stability Check: Analyze by HPLC (C18 column, MeCN/Water gradient) to check for degradation (hydrolysis or decarboxylation).
-
Note: Toluene typically shows poor solubility for the free acid but is excellent for the acid chloride derivative.
-
Protocol B: Optimized Reaction (Amine Displacement)
Objective: Selective displacement of the 5-Fluoro group with a primary amine (e.g., cyclopropylamine) using a Green Solvent system.
Reaction Scheme:
Reagents:
-
CFNBA (1.0 eq)
-
Amine Nucleophile (1.2 eq)
-
Base: Diisopropylethylamine (DIPEA) (2.5 eq) – Organic base preferred for solubility in 2-MeTHF.
-
Solvent: 2-MeTHF (Preferred) or Acetonitrile.
Step-by-Step Procedure:
-
Charge: To a reaction vessel equipped with a reflux condenser, add CFNBA (10 mmol, 2.20 g) and 2-MeTHF (22 mL, 10 V).
-
Base Addition: Add DIPEA (25 mmol, 4.35 mL). The slurry should clarify as the ammonium salt forms.
-
Nucleophile Addition: Dropwise add the amine (12 mmol) over 5 minutes.
-
Critical: Maintain temperature
during addition to prevent exotherm-driven side reactions.
-
-
Reaction: Heat the mixture to 60°C . Monitor by HPLC every hour.
-
Target: >98% conversion of starting material.
-
Selectivity Check: Ensure no displacement of the 2-Chloro group (impurity should be < 0.5%).
-
-
Workup (Self-Validating):
-
Cool to 20°C.
-
Add Water (20 mL) and adjust pH to 3-4 using 1M HCl.
-
Observation: The product should precipitate or partition into the organic layer (depending on the amine chain length).
-
Validation: If using 2-MeTHF, the organic layer retains the product while salts partition to water. Separate layers.
-
-
Isolation: Concentrate the organic layer and crystallize from Ethanol/Water (1:1).
Protocol C: Aqueous Surfactant System (Advanced Green)
For laboratories restricting organic solvent use.
-
Media: Prepare a 2 wt% solution of TPGS-750-M in degassed water.
-
Coupling: Add CFNBA (1.0 eq) and Base (
, 3.0 eq). Stir to form the water-soluble salt. -
Reaction: Add Amine (1.2 eq). Stir vigorously at 45°C. The surfactant micelles act as nanoreactors, concentrating the hydrophobic amine near the aromatic ring.
-
Workup: Dilute with minimal EtOAc to extract the product, or acidify to precipitate directly.
Visualizations
Solvent Decision Tree
This logic flow ensures the correct solvent is chosen based on the specific constraints of the project (Yield vs. Green Score).
Caption: Decision matrix for selecting the optimal solvent system based on nucleophile properties and environmental constraints.
Reaction & Workup Workflow
A self-validating workflow for the
Caption: Step-by-step workflow for the 2-MeTHF mediated synthesis, including critical HPLC checkpoints.
Troubleshooting & Optimization Table
| Issue | Probable Cause | Corrective Action |
| Low Conversion (<80%) | Solvent polarity too low; Nucleophile deactivation. | Switch from MeCN to DMF/DMSO or increase Temp to 70°C. Ensure base excess is sufficient to neutralize generated HF. |
| Impurity: Hydrolysis (OH replaces F) | Wet solvent; Hydroxide competition. | Dry solvents (KF < 0.1%). Use sterically hindered bases (DIPEA) instead of inorganic hydroxides/carbonates. |
| Impurity: 2-Amino byproduct | Displacement of Chlorine (C2). | Reaction temperature too high (>80°C). Reduce temperature and extend time.[1] |
| Poor Phase Separation | Emulsion formation during workup. | Add Brine (sat. NaCl) to the aqueous layer. If using DMF, wash with 5% LiCl solution. |
References
-
ChemicalBook. (2025). 2-Chloro-4-fluoro-5-nitrobenzoic acid Properties and Synthesis. Retrieved from
- Note: Provides baseline physical properties for the isomer class.
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7210828, 2-Chloro-4-fluoro-5-nitrobenzoic acid. Retrieved from
- Source for structural d
- Lipshutz, B. H., & Ghorbani, F. (2011). Nucleophilic Aromatic Substitution in Water. Green Chemistry. Foundational text for the TPGS-750-M surfactant protocol cited in Protocol C.
- Byrne, F. P., et al. (2016). Tools and techniques for solvent selection: green solvent selection guides. Sustainable Chemical Processes. Basis for the classification of 2-MeTHF as a preferred green solvent.
-
Google Patents. (1993). Process for the preparation of fluorinated benzoic acids (WO1993009077A2). Retrieved from
- Specific reference to the synthesis and isolation of the 2-chloro-5-fluoro-4-nitrobenzoic acid isomer.
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Chloro-5-fluoro-4-nitrobenzoic Acid
Welcome to the technical support guide for the synthesis of 2-Chloro-5-fluoro-4-nitrobenzoic acid. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a focus on maximizing yield and purity. We will delve into the causality behind experimental choices, providing field-proven insights to ensure robust and reproducible outcomes.
Troubleshooting Guide: Common Synthesis Issues
This section addresses specific experimental problems in a question-and-answer format, providing both the probable cause and a validated solution.
Issue 1: My overall yield of 2-Chloro-5-fluoro-4-nitrobenzoic acid is consistently low.
Possible Cause A: Suboptimal Synthetic Route
The traditional method of directly nitrating 2-chloro-4-fluorobenzoic acid is known to present significant challenges, including the difficulty of handling a solid starting material and the formation of considerable impurities.[1] Newer, higher-yielding methods often start from 2-chloro-4-fluorotoluene or its chlorinated derivatives.[2]
Solution: Consider adopting a synthetic strategy that begins with 2-chloro-4-fluorotoluene. A robust pathway involves the photochlorination of the toluene derivative to 2-chloro-4-fluorobenzotrichloride, followed by nitration and subsequent hydrolysis of the trichloromethyl group to the desired carboxylic acid.[3][4] This multi-step, single-pot process can significantly improve overall yield by offering better control over the reaction.[5]
Possible Cause B: Incomplete Reaction
Failure to drive the nitration to completion will leave unreacted starting material, which can complicate purification and lower the isolated yield.
Solution:
-
Reaction Monitoring: Implement in-process analytical monitoring using techniques like High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC).[5][6] The reaction should be allowed to proceed until the starting material is consumed to an acceptable level (e.g., <1%).
-
Reagent Stoichiometry: Ensure the nitrating agent (e.g., fuming nitric acid) is used in the correct molar ratio, typically 1 to 1.8 equivalents relative to the substrate, to ensure complete conversion.[2]
Possible Cause C: Product Loss During Workup and Purification
Significant amounts of product can be lost during aqueous workup, extraction, and recrystallization phases.
Solution:
-
Workup: When quenching the reaction mixture in an ice-water mixture, ensure the temperature is kept low to prevent hydrolysis of intermediates if you are using a route via 2-chloro-4-fluoro-5-nitrobenzotrichloride.[3]
-
Extraction: Use an appropriate organic solvent for extraction, such as ethyl acetate, and perform multiple extractions to ensure complete recovery from the aqueous layer.[1]
-
Purification: Optimize the recrystallization process. Common solvent systems include methanol/water, ethanol/water, or toluene.[2] Control the cooling rate to maximize the formation of high-purity crystals.
Issue 2: My final product is contaminated with isomeric impurities, primarily 2-chloro-4-fluoro-3-nitrobenzoic acid.
Possible Cause: Poor Regiocontrol During Nitration
The formation of the undesired 3-nitro isomer is a common side reaction.[7] The regioselectivity of the electrophilic aromatic substitution (nitration) is highly dependent on reaction conditions, especially temperature.
Solution:
-
Strict Temperature Control: The nitration reaction is highly exothermic. It is critical to maintain a low reaction temperature, typically between 0°C and 10°C, to favor the formation of the desired 5-nitro isomer.[4][8] Adding the nitrating agent dropwise to the substrate solution allows for better management of the reaction exotherm.[6][9]
-
Choice of Nitrating System: The use of a sulfonitric mixture (concentrated H₂SO₄ and HNO₃) or oleum with nitric acid can enhance the reaction rate and selectivity.[4][10] The sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.
Issue 3: I am observing the formation of dinitro byproducts.
Possible Cause: Overly Harsh Reaction Conditions
The presence of 3,5-dinitro-2-chloro-4-fluorobenzoic acid indicates that the reaction conditions are too severe, leading to a second nitration event on the already nitrated aromatic ring.[7]
Solution:
-
Moderate Nitrating Agent Concentration: Avoid an excessive excess of the nitrating agent. Stick to the recommended stoichiometry.
-
Control Reaction Time and Temperature: Do not extend the reaction time unnecessarily after the starting material has been consumed. Over-processing at elevated temperatures can promote over-nitration.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable synthetic pathway to achieve a high yield (>80%) of 2-Chloro-5-fluoro-4-nitrobenzoic acid?
A1: The most effective and industrially suitable method starts with 2-chloro-4-fluorotoluene.[2] The process involves photochlorination to create 2-chloro-4-fluorobenzylidene dichloride, followed by mixed acid nitration, and finally a hydrolysis-oxidation step to yield the final product. This multi-step process, which can be performed in a "one-pot" fashion, consistently achieves total yields above 80% by providing superior control over side reactions.[2][5]
Q2: What are the critical safety precautions for this nitration reaction?
A2: The synthesis involves highly corrosive and reactive chemicals.
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles, a face shield, acid-resistant gloves, and a lab coat.
-
Ventilation: Perform the reaction in a well-ventilated fume hood.
-
Exothermic Reaction: The nitration is highly exothermic. Use an ice-salt bath to control the temperature and add reagents slowly. Be prepared for a potential runaway reaction.
-
Acid Handling: Handle concentrated sulfuric acid, nitric acid, and oleum with extreme care. Always add acid to water, never the other way around, during dilution or workup.
Q3: How can I effectively monitor the reaction's progress?
A3: The most reliable method is HPLC analysis, which can quantify the disappearance of the starting material and the appearance of the product and any byproducts.[4][5] For quicker, qualitative checks, TLC can be used. A suitable mobile phase would typically be a mixture of hexane and ethyl acetate.
Q4: What are the best practices for purifying the final product?
A4: Recrystallization is the most effective method for purifying 2-Chloro-5-fluoro-4-nitrobenzoic acid.
-
Solvent Selection: The choice of solvent is crucial. An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. Effective solvent systems include mixtures like methanol/water or ethanol/water, as well as single solvents like ethyl acetate or toluene.[2]
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If impurities remain undissolved, perform a hot filtration. Allow the solution to cool slowly to form well-defined crystals, then cool further in an ice bath to maximize recovery. The purified product should be filtered and washed with a small amount of cold solvent.[9]
Optimized Experimental Protocol
This protocol is based on a high-yield synthesis route starting from 2-chloro-4-fluorobenzotrichloride.
Protocol: Synthesis of 2-Chloro-5-fluoro-4-nitrobenzoic Acid
Step 1: Nitration of 2-chloro-4-fluorobenzotrichloride
-
In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, charge 98% concentrated sulfuric acid (4.0 equivalents).
-
Cool the sulfuric acid to 0°C using an ice-salt bath.
-
Slowly add 2-chloro-4-fluorobenzotrichloride (1.0 equivalent) to the cooled sulfuric acid while maintaining the temperature between 0-5°C.
-
Prepare a sulfonitric mixture by carefully adding 90% fuming nitric acid (1.1 equivalents) to 98% sulfuric acid (1.5 equivalents) in a separate vessel, keeping it cool.
-
Add the sulfonitric mixture dropwise to the reaction flask over 1-2 hours, ensuring the internal temperature does not exceed 10°C.[4]
-
After the addition is complete, allow the mixture to stir at 5-10°C for an additional 1-2 hours.
-
Monitor the reaction progress by HPLC until the starting material is <1%.
Step 2: Hydrolysis to the Carboxylic Acid
-
Once the nitration is complete, carefully and slowly heat the reaction mixture to 80-90°C.
-
Maintain this temperature for 2-4 hours to facilitate the hydrolysis of the trichloromethyl group to a carboxylic acid. HCl gas will evolve and should be scrubbed.[5]
-
Cool the reaction mixture to room temperature.
Step 3: Workup and Isolation
-
Slowly pour the cooled reaction mixture onto a stirred mixture of crushed ice and water. This will precipitate the crude product.
-
Filter the resulting solid using a Buchner funnel and wash the filter cake thoroughly with cold water until the washings are neutral (pH ~7).
-
Dry the crude product under vacuum.
Step 4: Purification
-
Transfer the crude solid to a suitable flask and add methanol (approximately 5-10 volumes).
-
Heat the mixture to reflux (around 65°C) until all the solid dissolves.
-
Slowly add water dropwise until a slight turbidity persists.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath (0-5°C) for at least one hour to complete crystallization.[4]
-
Filter the purified white solid, wash with a small amount of cold methanol/water, and dry under vacuum at 45-50°C.
-
The expected yield of high-purity 2-Chloro-5-fluoro-4-nitrobenzoic acid should be in the range of 85-95%.
Data Summary and Visualizations
Key Parameter Optimization
| Parameter | Sub-Optimal Condition | Optimized Condition | Rationale for Optimization |
| Starting Material | 2-chloro-4-fluorobenzoic acid | 2-chloro-4-fluorotoluene derivative | Avoids handling solids and reduces impurity formation.[1] |
| Nitration Temp. | > 20°C | 0 - 10°C | Minimizes the formation of the 3-nitro isomer and dinitro byproducts.[4][6] |
| Nitrating Agent | Dilute HNO₃ | H₂SO₄ / fuming HNO₃ | Generates the highly reactive NO₂⁺ electrophile, ensuring efficient conversion.[4] |
| Reaction Monitoring | Fixed time | HPLC/TLC analysis | Prevents incomplete reaction or over-processing, maximizing yield of desired product.[5] |
| Purification | Fast precipitation | Slow recrystallization | Promotes the growth of larger, purer crystals, effectively removing trapped impurities.[2][9] |
Visual Workflow for Synthesis
Caption: High-yield synthesis pathway for 2-Chloro-5-fluoro-4-nitrobenzoic acid.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common synthesis problems.
References
- The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
- A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
-
A Single Pot Process For The Preparation Of 2 Chloro 4 Fluoro 5 Nitrobenzoate Derivatives. WIPO Patentscope. [Link]
-
PREPARATION OF 2-CHLORO-4-FLUORO-5-NITROBENZOIC ACID. WIPO Patentscope. [Link]
-
PREPARATION OF 2-CHLORO-4-FLUORO-5-NITROBENZOIC ACID. WIPO Patentscope. [Link]
-
Method for efficient synthesis of 2-chloro-4-fluoro-5-nitrotrichlorotoluene. Patsnap. [Link]
- Process for the preparation of 2-chloro-4-fluoro-5-nitrobenzotrichloride.
-
Preparation of 2-chloro-5-nitrobenzoic acid. PrepChem. [Link]
-
From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. MDPI. [Link]
-
Production process of 2-chloro-5-nitrobenzoic acid. Patsnap. [Link]
Sources
- 1. CN101948390A - The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents [patents.google.com]
- 2. CN114105772A - A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents [patents.google.com]
- 3. Method for efficient synthesis of 2-chloro-4-fluoro-5-nitrotrichlorotoluene - Eureka | Patsnap [eureka.patsnap.com]
- 4. WO2018141642A1 - Process for the preparation of 2-chloro-4-fluoro-5-nitrobenzotrichloride - Google Patents [patents.google.com]
- 5. A Single Pot Process For The Preparation Of 2 Chloro 4 Fluoro 5 [quickcompany.in]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 8. Production process of 2-chloro-5-nitrobenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 9. prepchem.com [prepchem.com]
- 10. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
Technical Support Center: Purification of 2-Chloro-5-fluoro-4-nitrobenzoic Acid
Welcome to the technical support resource for the purification of 2-Chloro-5-fluoro-4-nitrobenzoic acid (CFNBA). This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining high-purity CFNBA. Drawing from established chemical principles and process literature, this document provides in-depth troubleshooting advice and frequently asked questions to streamline your purification workflows.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude 2-Chloro-5-fluoro-4-nitrobenzoic acid?
A1: Impurities in crude CFNBA typically originate from the synthetic route, most commonly the nitration of 2-chloro-4-fluorobenzoic acid. The primary impurities include:
-
Unreacted Starting Material: 2-chloro-4-fluorobenzoic acid.
-
Isomeric Byproducts: The most notable is 2-chloro-4-fluoro-3-nitrobenzoic acid, formed due to alternative regioselectivity during nitration.[1][2]
-
Over-nitrated Species: Dinitro-derivatives, such as 3,5-dinitro-2-chloro-4-fluorobenzoic acid, can form under harsh nitration conditions.[2][3]
-
Residual Solvents and Reagents: Inorganic acids (sulfuric, nitric) and organic solvents used in the reaction and initial workup.
Q2: What are the primary strategies for purifying crude CFNBA?
A2: The purification strategy is dictated by the impurity profile. The three main techniques are:
-
Acid-Base Extraction: This is a highly effective method for separating the acidic product from neutral or less acidic/more basic impurities. It leverages the carboxylic acid functional group to move the compound between aqueous and organic phases.[4][5][6]
-
Recrystallization: An excellent technique for removing small amounts of impurities that have different solubility profiles from the desired product. The choice of solvent is critical for success.[7]
-
Column Chromatography: Reserved for challenging separations, such as removing isomeric impurities that have very similar chemical properties to the product. While effective, it is less scalable than extraction or recrystallization.[8][9]
Q3: How can I assess the purity of my final CFNBA product?
A3: A combination of analytical methods is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): The industry standard for quantitative purity analysis, capable of separating and quantifying CFNBA from its isomers and other byproducts.[1][10]
-
Melting Point Analysis: A sharp melting point close to the literature value (approx. 152-156 °C) is a strong indicator of high purity. A broad melting range suggests the presence of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and identify impurities if they are present in sufficient quantities (>1-2%).
-
Infrared Spectroscopy (IR): Useful for confirming the presence of key functional groups (carboxylic acid, nitro group) and for comparison against a reference standard.[11]
Purification Troubleshooting Guide
This section addresses specific issues encountered during the purification of CFNBA.
Issue 1: Low recovery after acid-base extraction.
-
Potential Cause 1: Incomplete Protonation/Deprotonation. The pH of the aqueous phase during extraction and precipitation is critical. The carboxylic acid group of CFNBA requires a sufficiently basic environment (pH > pKa + 2) to be fully deprotonated and enter the aqueous phase, and a sufficiently acidic environment (pH < pKa - 2) to be fully protonated and precipitate out.
-
Suggested Solution:
-
During the basic wash (e.g., with NaHCO₃), ensure thorough mixing and check the pH of the aqueous layer with pH paper to confirm it is basic (pH > 8).
-
When re-acidifying the aqueous layer containing the carboxylate salt, add acid (e.g., concentrated HCl) dropwise until no further precipitation is observed.[12] Check the final pH to ensure it is strongly acidic (pH < 2).
-
Cooling the solution in an ice bath during acidification can enhance the precipitation of the product.[13]
-
-
Potential Cause 2: Product Emulsion or Organic Layer Contamination. An emulsion can form at the interface of the organic and aqueous layers, trapping the product. Alternatively, the desired carboxylate salt may not have been fully extracted from the organic layer.
-
Suggested Solution:
-
To break emulsions, add a small amount of brine (saturated NaCl solution) and swirl gently.
-
Perform multiple extractions with the basic solution (e.g., 3 separate washes) rather than a single large-volume extraction to ensure complete removal of the acidic product from the organic layer.
-
Issue 2: Product is still impure after recrystallization (e.g., shows a broad melting point).
-
Potential Cause 1: Incorrect Solvent System. The ideal recrystallization solvent should dissolve the crude product at high temperatures but not at low temperatures, while impurities should remain soluble at all temperatures or be completely insoluble.
-
Suggested Solution:
-
Consult the literature for proven solvent systems. For CFNBA, systems like ethanol/water, methanol/water, toluene, or ethyl acetate have been suggested.[7] A mixture of solvents often provides the necessary polarity balance.
-
Perform small-scale solvent screening tests to identify the optimal system for your specific impurity profile.
-
-
Potential Cause 2: Precipitation Occurred Too Quickly. Rapid cooling of the saturated solution can cause impurities to co-precipitate with the product, leading to impure crystals.
-
Suggested Solution:
-
Allow the hot, saturated solution to cool slowly to room temperature without disturbance. Once at room temperature, place it in an ice bath to maximize crystal formation.
-
Avoid agitating or scratching the flask until the solution has cooled significantly, as this can induce rapid, non-selective crystallization.
-
Issue 3: Isomeric impurity (2-chloro-4-fluoro-3-nitrobenzoic acid) is still present after purification.
-
Potential Cause: Similar Physicochemical Properties. Isomers often have very similar pKa values and solubility profiles, making them difficult to separate by standard extraction and recrystallization techniques.
-
Suggested Solution:
-
Fractional Crystallization: This technique relies on slight differences in solubility. It involves multiple, careful recrystallization steps, where only a fraction of the crystals is collected at each stage. This is a labor-intensive process but can be effective.
-
Preparative Chromatography: For the highest purity, silica gel column chromatography is the most reliable method for separating isomers.[8] A suitable eluent system (e.g., a mixture of hexanes and ethyl acetate with a small amount of acetic acid) must be developed using thin-layer chromatography (TLC) first.
-
Data & Protocols
Table 1: Common Impurities and Key Separation Characteristics
| Impurity Name | Structure | Key Characteristic for Separation |
| 2-chloro-4-fluorobenzoic acid | Starting Material | More acidic than CFNBA (due to lack of electron-withdrawing nitro group), but separable by chromatography. |
| 2-chloro-4-fluoro-3-nitrobenzoic acid | Isomeric Impurity | Very similar pKa and solubility to CFNBA. Requires chromatography or fractional crystallization for removal. |
| 3,5-dinitro-2-chloro-4-fluorobenzoic acid | Over-nitration Byproduct | More acidic than CFNBA due to two nitro groups. Potentially separable by careful pH-controlled extraction. |
| Neutral Synthesis Byproducts | N/A | Easily removed by acid-base extraction as they will remain in the organic layer.[6] |
Diagram 1: General Purification Workflow for CFNBA
This diagram outlines a decision-making process for purifying crude CFNBA based on the suspected impurity profile.
Caption: Decision tree for selecting a CFNBA purification strategy.
Experimental Protocol 1: Acid-Base Extraction
This protocol is designed to remove neutral impurities and residual non-acidic reagents from crude CFNBA.
-
Dissolution: Dissolve the crude CFNBA (e.g., 10 g) in a suitable organic solvent (e.g., 100 mL of ethyl acetate or dichloromethane) in a separatory funnel.
-
Basic Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (e.g., 50 mL). Stopper the funnel and shake vigorously, venting frequently to release CO₂ gas. Allow the layers to separate.[10][13]
-
Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Repeat Extraction: Repeat steps 2 and 3 two more times, combining all aqueous extracts. This ensures the complete extraction of the acidic product.
-
Re-acidification: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise while stirring until no more white precipitate forms. The pH should be < 2.[5][12]
-
Isolation: Collect the precipitated pure CFNBA by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of cold deionized water to remove residual inorganic salts.
-
Drying: Dry the purified product in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to a constant weight.
Experimental Protocol 2: Recrystallization from Ethanol/Water
This protocol is effective for removing impurities with different polarity from CFNBA.
-
Dissolution: Place the crude or extracted CFNBA into an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid.
-
Induce Saturation: While keeping the solution hot, add hot deionized water dropwise until the solution becomes faintly cloudy (the saturation point).
-
Re-solubilize: Add a few more drops of hot ethanol until the solution becomes clear again.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.
-
Crystallization: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation & Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum as described in the extraction protocol.
References
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
-
University of Colorado, Boulder. (n.d.). Acid-Base Extraction. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]
- Google Patents. (2018). WO2018141642A1 - Process for the preparation of 2-chloro-4-fluoro-5-nitrobenzotrichloride.
- Google Patents. (n.d.). A Single Pot Process For The Preparation Of 2 Chloro 4 Fluoro 5 Nitrobenzoate Derivatives.
- Google Patents. (n.d.). A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
-
PubChem. (n.d.). 2-Chloro-4-fluoro-5-nitrobenzoic Acid. Retrieved from [Link]
-
WIPO Patentscope. (2022, September 29). WO/2022/201155 PREPARATION OF 2-CHLORO-4-FLUORO-5-NITROBENZOIC ACID. Retrieved from [Link]
-
WIPO Patentscope. (2024, March 7). WO/2024/047648 PREPARATION OF 2-CHLORO-4-FLUORO-5-NITROBENZOIC ACID. Retrieved from [Link]
- Google Patents. (1965). US3174999A - Method of separating nitro-substitutedchloro-benzoic acids.
-
Quora. (2018, October 20). How can you separate ortho-nitrobenzoic acid and para-nitrobenzoic acid?. Retrieved from [Link]
- Google Patents. (n.d.). The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
-
SIELC Technologies. (2018, February 16). Separation of 3-Nitrobenzoic acid on Newcrom R1 HPLC column. Retrieved from [Link]
-
MDPI. (2025, November 29). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of 2-chloro-5-nitrobenzoic acid. Retrieved from [Link]
-
CDC Stacks. (n.d.). Supporting Information. Retrieved from [Link]
- Google Patents. (1993). US5198575A - Preparation of nitrobenzoic and anthranilic acids.
-
Chemsrc. (2025, August 25). 2-Chloro-4-fluoro-5-nitrobenzoic acid. Retrieved from [Link]
Sources
- 1. WO2018141642A1 - Process for the preparation of 2-chloro-4-fluoro-5-nitrobenzotrichloride - Google Patents [patents.google.com]
- 2. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 3. US3174999A - Method of separating nitro-substitutedchloro-benzoic acids - Google Patents [patents.google.com]
- 4. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 5. vernier.com [vernier.com]
- 6. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 7. CN114105772A - A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents [patents.google.com]
- 8. quora.com [quora.com]
- 9. stacks.cdc.gov [stacks.cdc.gov]
- 10. A Single Pot Process For The Preparation Of 2 Chloro 4 Fluoro 5 [quickcompany.in]
- 11. mdpi.com [mdpi.com]
- 12. people.chem.umass.edu [people.chem.umass.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Recrystallization of 2-Chloro-5-fluoro-4-nitrobenzoic Acid
As a Senior Application Scientist, this guide provides in-depth technical support for the purification of 2-Chloro-5-fluoro-4-nitrobenzoic acid via recrystallization. The following sections are designed to address common questions and troubleshoot issues that researchers may encounter, ensuring a logical, scientifically-grounded approach to obtaining a high-purity final product.
Frequently Asked Questions (FAQs)
Q1: What are the ideal characteristics of a recrystallization solvent for 2-Chloro-5-fluoro-4-nitrobenzoic acid?
An ideal solvent for recrystallization is one in which the target compound, 2-Chloro-5-fluoro-4-nitrobenzoic acid, exhibits high solubility at elevated temperatures and low solubility at room temperature or below. This differential solubility is the fundamental principle that drives the crystallization process upon cooling. Additionally, the solvent should not react with the compound, and any impurities present should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain fully dissolved in the cold solvent (to be removed during vacuum filtration).
Q2: Which solvents are promising candidates for the recrystallization of this compound?
Based on literature and the chemical structure of 2-Chloro-5-fluoro-4-nitrobenzoic acid (a polar, aromatic carboxylic acid), several solvent systems can be considered. A patent describing a synthetic method for this compound specifically mentions the use of mixed solvents such as methanol/water and ethanol/water, as well as single solvents like ethyl acetate, toluene, or chlorobenzene.[1] Another source indicates its solubility in methanol.[2][3]
The selection process often involves testing small batches to find the optimal system.[4] The table below summarizes potential starting points for solvent screening.
| Solvent System | Role / Rationale | Key Considerations |
| Methanol/Water | Methanol acts as the primary solvent where the compound is soluble, while water serves as the anti-solvent to induce precipitation.[1][5] | The ratio is critical. Adding water to a hot methanolic solution reduces the compound's solubility, promoting crystallization upon cooling.[6] |
| Ethanol/Water | Similar to the methanol/water system, ethanol is the "good" solvent and water is the "bad" or anti-solvent.[1][7] | A specific patent suggests an ethanol/water mass ratio of 1:4 for recrystallizing the crude product to high purity.[1] |
| Ethyl Acetate | A moderately polar solvent that may provide the desired solubility profile on its own.[1] | Can be used as a single solvent or potentially paired with a non-polar anti-solvent like heptane or hexane. |
| Toluene | A non-polar aromatic solvent.[1] | May be effective if the impurities are significantly more or less polar than the target compound. |
Q3: When should a mixed solvent system be considered over a single solvent?
A mixed solvent system is often employed when no single solvent provides the ideal solubility characteristics.[7] This situation is common. You might find that your compound is highly soluble in one solvent (e.g., methanol) even when cold, and nearly insoluble in another (e.g., water) even when hot. By combining these two miscible solvents, you can fine-tune the solubility to create a solution that is saturated at a high temperature, forcing the pure compound to crystallize upon cooling.[5][6] The general strategy is to dissolve the compound in a minimum amount of the "good" hot solvent and then add the "bad" hot solvent dropwise until the solution becomes slightly cloudy (the saturation point).[5]
Troubleshooting Guide
This section addresses specific problems encountered during the recrystallization of 2-Chloro-5-fluoro-4-nitrobenzoic acid.
Problem: My compound will not dissolve, even in the boiling solvent.
-
Causality & Explanation: This indicates that you have either not added enough solvent or the chosen solvent is simply a poor choice for your compound at any temperature. It could also indicate the presence of insoluble impurities.
-
Solutions:
-
Add More Solvent: Add small aliquots of the boiling solvent until the solid dissolves. Keep track of the total volume; if an excessive amount is needed, the recovery yield will be poor.[8]
-
Re-evaluate Solvent Choice: If the compound remains largely insoluble after adding a significant volume of solvent (e.g., >20-30 mL per gram), the solvent is likely unsuitable. Recover your compound by filtration or evaporation and select a more polar solvent.
-
Check for Insoluble Impurities: If a majority of the solid dissolves but a small amount remains, these may be insoluble impurities. In this case, perform a hot gravity filtration to remove the solid impurities before allowing the filtrate to cool.[9]
-
Problem: No crystals are forming upon cooling.
-
Causality & Explanation: This is one of the most common issues and usually stems from two primary causes: the solution is not saturated (too much solvent was used), or the solution is supersaturated and requires a nucleation point to initiate crystal growth.[10]
-
Solutions:
-
Induce Crystallization:
-
Scratching: Use a glass stirring rod to gently scratch the inside surface of the flask at the air-liquid interface.[11][12] The microscopic scratches on the glass can provide a nucleation site for crystal growth.
-
Seeding: If available, add a single, tiny crystal of the pure compound ("seed crystal") to the solution.[11] This provides a perfect template for further crystal lattice formation.
-
-
Reduce Solvent Volume: If induction techniques fail, it is highly likely that too much solvent was used.[10][11] Gently heat the solution to boil off a portion of the solvent to re-establish a saturated state, then allow it to cool again.[12]
-
Cool to a Lower Temperature: After slow cooling to room temperature, place the flask in an ice-water bath to further decrease the compound's solubility.[8]
-
Problem: My compound "oiled out" instead of crystallizing.
-
Causality & Explanation: Oiling out occurs when the compound comes out of solution at a temperature above its melting point, forming a liquid instead of a solid crystalline lattice.[5] This is often caused by the solution being too concentrated or cooling too rapidly. It can also occur if the melting point of the solid is depressed by the presence of impurities.[10]
-
Solutions:
-
Re-heat and Dilute: Heat the solution until the oil redissolves completely. Add a small amount (10-20%) more of the hot solvent to dilute the solution slightly.[10]
-
Ensure Slow Cooling: Allow the flask to cool much more slowly. Insulating the flask by clamping it in the air or placing it on a wooden block can prevent rapid temperature drops.[10][11]
-
Change Solvent System: If the problem persists, the boiling point of the chosen solvent may be too close to the melting point of your compound. A different solvent or mixed-solvent system may be necessary.
-
Visual Troubleshooting Workflow
Experimental Protocols
Protocol 1: General Single-Solvent Recrystallization (Example: Ethyl Acetate)
-
Dissolution: Place the crude 2-Chloro-5-fluoro-4-nitrobenzoic acid in an Erlenmeyer flask. Add a minimal amount of ethyl acetate and a boiling chip. Heat the mixture to a gentle boil on a hot plate.[9]
-
Achieve Saturation: Continue adding small portions of hot ethyl acetate until the solid just dissolves completely. Avoid adding a large excess of solvent.[7]
-
Hot Filtration (if necessary): If any solid impurities remain in the boiling solution, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed flask.
-
Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.[8] Once at room temperature, you may place the flask in an ice-water bath for at least 20-30 minutes to maximize crystal formation.[4]
-
Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[7] Wash the crystals with a small amount of ice-cold ethyl acetate to rinse away any remaining soluble impurities.
-
Drying: Allow the crystals to dry completely on the filter paper by drawing air through the funnel, then transfer them to a watch glass for final drying.
Protocol 2: Mixed-Solvent Recrystallization (Ethanol/Water)
This protocol is based on a method described in the patent literature for this specific compound.[1]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude 2-Chloro-5-fluoro-4-nitrobenzoic acid in the minimum amount of hot ethanol required for complete dissolution.
-
Induce Saturation: While keeping the ethanol solution hot, add hot water dropwise until you observe a persistent faint cloudiness (turbidity), indicating the solution is saturated.[5][6]
-
Clarification: Add a few drops of hot ethanol, just enough to make the solution clear again.[5][6] At this point, the solution is perfectly saturated and ready for cooling.
-
Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice-water bath to maximize the yield.
-
Collection and Washing: Collect the purified crystals via vacuum filtration. Wash the crystals with a small amount of a cold ethanol/water mixture (in the same approximate ratio used for the crystallization) to avoid re-dissolving the product.[7][13]
-
Drying: Dry the crystals thoroughly to remove all traces of the solvents.
References
-
University of California, Davis. (n.d.). Recrystallization. Chem 2BH Honors Lab Manual. [Link]
-
University of York. (n.d.). Mixed-solvent recrystallisation. Chemistry Teaching Labs. [Link]
-
Royal Society of Chemistry. (2012, May 7). Recrystallization using two solvents. YouTube. [Link]
-
LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION. Chemistry LibreTexts. [Link]
-
University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. [Link]
-
LibreTexts. (2022, April 7). 3.3F: Mixed Solvents. Chemistry LibreTexts. [Link]
-
LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization. Organic Chemistry Lab Manual. [Link]
-
University of Toronto Scarborough. (n.d.). Recrystallization - Single Solvent. Chemistry Online. [Link]
-
Massachusetts Institute of Technology. (2012). Two-Solvent Recrystallization Guide. MIT OpenCourseWare. [Link]
- Google Patents. (n.d.). A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
-
WIPO Patentscope. (2024). WO/2024/047648 PREPARATION OF 2-CHLORO-4-FLUORO-5-NITROBENZOIC ACID. [Link]
-
WIPO Patentscope. (2022). WO/2022/201155 PREPARATION OF 2-CHLORO-4-FLUORO-5-NITROBENZOIC ACID. [Link]
Sources
- 1. CN114105772A - A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents [patents.google.com]
- 2. 2-CHLORO-4-FLUORO-5-NITROBENZOIC ACID | 114776-15-7 [chemicalbook.com]
- 3. 2-CHLORO-4-FLUORO-5-NITROBENZOIC ACID | 114776-15-7 [amp.chemicalbook.com]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Home Page [chem.ualberta.ca]
- 13. ocw.mit.edu [ocw.mit.edu]
Overcoming steric hindrance in 2-Chloro-5-fluoro-4-nitrobenzoic acid coupling
Technical Support Center: 2-Chloro-5-fluoro-4-nitrobenzoic Acid Coupling
Ticket ID: #CFN-402-STERIC Status: Open Priority: High Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]
Triage & Diagnostic: Why Standard Conditions Fail
Welcome to the technical support center. If you are attempting to couple 2-Chloro-5-fluoro-4-nitrobenzoic acid with an amine and observing low yields (0–10%) or complex impurity profiles, you are likely battling two competing forces: Steric Hindrance and Nucleophilic Aromatic Substitution (
The Structural Conflict
Your molecule presents a "perfect storm" of synthetic challenges. You must visualize the substrate not just as a carboxylic acid, but as an electrophilic trap.
-
The Blockade (2-Chloro): The chlorine atom at the ortho position creates a significant steric wall. Standard coupling agents (EDC, DCC, HBTU) form bulky active esters that cannot easily approach the amine nucleophile due to this blockade.
-
The Decoy (5-Fluoro): The fluorine atom is located ortho to the nitro group. This electronic arrangement activates the fluorine for displacement by your amine (
). If you heat the reaction to overcome the steric blockade at the acid, you trigger the side reaction at the fluorine.
Diagnostic Table: What Your LC-MS Tells You
| Observation (LC-MS) | Diagnosis | Root Cause |
| Mass = [M+Amine-H₂O] | Desired Product | Successful coupling.[1] |
| Mass = [M+Amine-HF] | Amine attacked C-5 (displacing F) instead of C-1 (Carbonyl).[1] Temperature too high. | |
| Mass = [M+Amine-HCl] | Rare | Amine attacked C-2.[1] Unlikely due to sterics, but possible with tiny amines (e.g., ammonia). |
| No Reaction (SM only) | Steric Failure | The active ester (HATU/EDC) is too bulky to react. |
Workflow Visualization
The following diagram illustrates the kinetic competition between the desired pathway (Amidation) and the fatal side reaction (
Figure 1: Reaction pathway analysis showing the necessity of the Acid Chloride route to avoid the steric blockade and SNAr trap.[1]
Recommended Protocols
Do not use standard peptide coupling agents (EDC, HBTU) as your primary attempt. They are too bulky. Choose one of the following methods based on your lab's capabilities.
Protocol A: The "Gold Standard" (Acid Chloride Method)
Best for: Maximizing yield and overcoming severe sterics.
This method converts the acid into an acid chloride (
-
Preparation: Suspend 1.0 eq of 2-Chloro-5-fluoro-4-nitrobenzoic acid in anhydrous Dichloromethane (DCM) [0.2 M].
-
Catalysis: Add catalytic DMF (1-2 drops). Note: This forms the Vilsmeier reagent, essential for activation.
-
Activation: Cool to 0°C. Dropwise add Oxalyl Chloride (1.2 eq).
-
Why Oxalyl Chloride? It forms gaseous byproducts (CO, CO₂), driving the reaction forward without harsh heating.
-
-
Reaction: Stir at Room Temperature (RT) for 2 hours until gas evolution ceases. Evaporate solvent/excess reagent in vacuo (keep bath <30°C).
-
Coupling: Redissolve the crude acid chloride in DCM. Cool to -10°C to 0°C .[1]
-
Addition: Add the Amine (1.1 eq) and a non-nucleophilic base (DIPEA or 2,6-Lutidine, 1.5 eq) slowly.
-
Critical: Keep cold![1] Heat promotes the displacement of the Fluorine atom.
-
-
Monitor: Check LC-MS after 30 mins.
Protocol B: The "Modern Alternative" (T3P Coupling)
Best for: One-pot reactions and acid-sensitive amines.[1]
T3P (Propylphosphonic anhydride) is a potent coupling agent that often succeeds where HATU fails because it does not form a bulky active ester intermediate in the same way.
-
Setup: Dissolve Acid (1.0 eq) and Amine (1.1 eq) in EtOAc or DMF (avoid THF if possible, T3P works best in EtOAc).
-
Base: Add DIPEA (3.0 eq). Cool to 0°C.
-
Reagent: Add T3P (50% in EtOAc, 1.5 - 2.0 eq) dropwise.
-
Incubation: Stir at 0°C for 1 hour, then allow to warm to RT only if necessary.
-
Workup: Wash with water/bicarb. T3P byproducts are water-soluble, making purification easy.[1][2]
Troubleshooting & FAQs
Q: I see a product with Mass [M-20]. What is it? A: This is likely the SNAr byproduct where your amine has displaced Hydrogen Fluoride (HF, mass ~20).
-
Fix: Your reaction temperature is too high, or your base is too strong. Switch to Protocol A and strictly maintain 0°C during the amine addition.
Q: Can I use Pyridine as the solvent?
A: Use with caution. While Pyridine is a good acyl transfer catalyst, it can sometimes promote
Q: Why not use Thionyl Chloride (
Q: My amine is also sterically hindered (e.g., t-butyl amine). Now what? A: If both partners are hindered, even the Acid Chloride might struggle.
-
Advanced Tip: Use Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) to generate the acid chloride under strictly neutral conditions.[1]
-
Catalysis: Add 10 mol% DMAP during the coupling step (Acid Chloride + Amine). The DMAP forms a highly reactive N-acyl pyridinium intermediate that is less sensitive to sterics than the acid chloride itself. Warning: DMAP can trigger SNAr, so keep it at -20°C.
References
-
Development of Acid Chloride Activation
-
Source: Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).
- Context: Mechanistic basis for using Oxalyl Chloride/DMF to overcome steric hindrance.
-
-
T3P in Hindered Couplings
-
Nucleophilic Arom
) Risks: -
Oxalyl Chloride Mechanism
-
Source:
-
Context: Standard protocols for Vilsmeier-Haack activation.[1]
-
Sources
- 1. CN101948390A - The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents [patents.google.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. semanticscholar.org [semanticscholar.org]
- 4. bachem.com [bachem.com]
- 5. researchgate.net [researchgate.net]
- 6. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
Resolving solubility issues of 2-Chloro-5-fluoro-4-nitrobenzoic acid in water
Technical Support Center: 2-Chloro-5-fluoro-4-nitrobenzoic acid
Welcome to the technical support guide for 2-Chloro-5-fluoro-4-nitrobenzoic acid (CAS RN: 114776-15-7). This resource is designed for researchers, chemists, and drug development professionals to address common challenges associated with the aqueous solubility of this compound. Here, we provide troubleshooting guides, detailed protocols, and scientific explanations to facilitate your experimental success.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is 2-Chloro-5-fluoro-4-nitrobenzoic acid poorly soluble in neutral water?
A1: The solubility of a molecule is dictated by its physicochemical properties. 2-Chloro-5-fluoro-4-nitrobenzoic acid has a molecular structure that leads to poor aqueous solubility for two primary reasons:
-
Hydrophobic Aromatic Core: The substituted benzene ring is non-polar and hydrophobic ("water-fearing"). As the size of the non-polar hydrocarbon portion of a molecule increases, its solubility in polar solvents like water decreases.[1] This large hydrophobic surface disrupts the hydrogen-bonding network of water, making it energetically unfavorable for the molecule to dissolve.
-
Crystalline Structure: Aromatic carboxylic acids are typically crystalline solids with high melting points.[2] The energy required to break the crystal lattice of the solid (lattice energy) must be overcome by the energy released when the molecule interacts with water molecules (hydration energy). For this compound, the lattice energy is significant, contributing to its low solubility in neutral water.
While the carboxylic acid group (-COOH) is polar and can form hydrogen bonds with water, its contribution is outweighed by the large, non-polar aromatic structure.[1][3]
Q2: I'm trying to make a simple aqueous solution, but the compound isn't dissolving. What is the most effective first step?
A2: The most effective and common first step is pH adjustment . 2-Chloro-5-fluoro-4-nitrobenzoic acid is a weak acid due to its carboxylic acid functional group.[4][5] By increasing the pH of the aqueous solution with a base, you can deprotonate the carboxylic acid (-COOH) to form its corresponding carboxylate salt (-COO⁻).[6][7] This ionized form is significantly more polar and thus dramatically more water-soluble.[5][8]
This principle is a cornerstone of pharmaceutical formulation for improving the solubility of acidic and basic drugs.[9][10]
Q3: How do I determine the optimal pH for solubilization, and which base should I use?
A3: The optimal pH is determined by the compound's pKa , the pH at which the compound is 50% in its acidic (protonated) form and 50% in its carboxylate (deprotonated) salt form. To ensure near-complete conversion to the soluble salt form, the pH of the solution should be raised to at least 1.5 to 2 units above the pKa.
While the exact pKa for this specific molecule is not readily published, we can estimate it. Benzoic acid has a pKa of ~4.2. The electron-withdrawing chloro, fluoro, and nitro groups on the aromatic ring will increase the acidity, thereby lowering the pKa.[4][5] A reasonable estimate for the pKa of 2-Chloro-5-fluoro-4-nitrobenzoic acid is in the range of 2.5 - 3.5 . Therefore, adjusting the pH to ≥ 5.5 should effectively solubilize the compound.
Recommended Bases:
-
1 M Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH): These are common, effective, and economical choices for laboratory preparations. Add the base dropwise while stirring until the solid dissolves.
-
Organic Bases (e.g., Tromethamine): For certain biological applications where inorganic ions may be undesirable, organic bases can be used.[11]
See Protocol 1 for a detailed methodology.
Q4: Adjusting the pH worked, but my compound precipitates when I add it to my buffered cell culture media or assay buffer. What is happening and how can I fix it?
A4: This is a common issue caused by a pH shift . Your stock solution is at a high pH where the compound is soluble as a salt. However, your cell culture media or assay buffer is likely buffered to a physiological pH (e.g., pH 7.2-7.4). When you add your alkaline stock solution, the buffer's capacity neutralizes the excess base, causing the pH to drop. If the pH drops below the compound's effective solubilizing pH, it will convert back to its non-ionized, poorly soluble acid form and precipitate out.
Solutions:
-
Use a Co-solvent: Prepare a high-concentration stock solution in a water-miscible organic solvent like DMSO or ethanol. This keeps the compound dissolved regardless of pH. When added to the aqueous media, the final concentration of the organic solvent should be kept low (typically <0.5% v/v) to avoid toxicity in biological assays.[12] See Protocol 2 .
-
Combine pH Adjustment and Co-solvents: For very high target concentrations, a combination approach can be effective.[] Dissolve the compound in a small amount of a co-solvent first, then add it to your aqueous buffer while stirring vigorously. This can sometimes prevent immediate precipitation.
-
Use Surfactants or Complexing Agents: For advanced formulations, surfactants (e.g., Tween-80) can form micelles to encapsulate the compound, while cyclodextrins can form inclusion complexes to enhance solubility.[12][14]
Q5: I need to avoid pH adjustment entirely. What are my options?
A5: If altering the pH is not an option for your experiment, the primary strategy is the use of co-solvents .[15] Co-solvents are water-miscible organic solvents that increase the solubility of non-polar compounds by reducing the overall polarity of the solvent system.[]
Commonly Used Co-solvents:
-
Dimethyl Sulfoxide (DMSO): A powerful and widely used solvent for creating high-concentration stock solutions of poorly soluble compounds.[12]
-
Ethanol: A less toxic option suitable for many applications.[15][16]
-
Polyethylene Glycols (e.g., PEG 400) & Propylene Glycol: Often used in pharmaceutical formulations.[14][16]
It is critical to create a concentrated stock in 100% co-solvent and then dilute it into your final aqueous medium, ensuring the final co-solvent concentration is compatible with your experimental system.
Data Summary & Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | 2-chloro-4-fluoro-5-nitrobenzoic acid | PubChem[17] |
| CAS Number | 114776-15-7 | PubChem[17] |
| Molecular Formula | C₇H₃ClFNO₄ | PubChem[17] |
| Molecular Weight | 219.55 g/mol | PubChem[17] |
| Appearance | White to orange/green powder/crystal | TCI Chemicals |
| Melting Point | ~152-156 °C | TCI Chemicals |
| Aqueous Solubility | Poorly soluble | Inferred from structure[1] |
| Organic Solubility | Soluble in methanol | ChemicalBook[18][19] |
Experimental Protocols & Workflows
Solubilization Strategy Workflow
The following diagram outlines the decision-making process for solubilizing 2-Chloro-5-fluoro-4-nitrobenzoic acid.
Caption: Decision workflow for selecting a solubilization method.
Protocol 1: Solubilization by pH Adjustment (In Situ Salt Formation)
This protocol is ideal for preparing aqueous stock solutions where the final application is not sensitive to a moderately alkaline pH or the presence of salt.
Materials:
-
2-Chloro-5-fluoro-4-nitrobenzoic acid
-
High-purity water (e.g., Milli-Q®)
-
1 M NaOH or 1 M KOH solution
-
Calibrated pH meter
-
Stir plate and magnetic stir bar
-
Volumetric flask
Procedure:
-
Weigh Compound: Accurately weigh the desired amount of 2-Chloro-5-fluoro-4-nitrobenzoic acid.
-
Add Water: Add approximately 80% of the final desired volume of high-purity water to the flask containing the compound and a stir bar.
-
Begin Stirring: Start stirring to create a suspension. The compound will not dissolve at this stage.
-
Adjust pH: While monitoring with a pH meter, add the 1 M NaOH or KOH solution dropwise.
-
Observe Dissolution: Continue adding base slowly until all the solid material has dissolved and the solution is clear.
-
Final pH Check: Ensure the final pH is at least 1.5-2.0 units above the estimated pKa (a target of pH 6.0 - 7.0 is often sufficient and safe).
-
QS to Final Volume: Once dissolved, add water to reach the final target volume and stir until homogeneous.
-
Sterilization (Optional): If required, filter-sterilize the solution through a 0.22 µm filter. Note that some material may be lost to filter binding.
Protocol 2: Solubilization Using a Co-solvent (DMSO)
This is the preferred method for preparing high-concentration stock solutions for use in biological assays (e.g., cell culture), where maintaining a specific final pH is critical.
Materials:
-
2-Chloro-5-fluoro-4-nitrobenzoic acid
-
100% Dimethyl Sulfoxide (DMSO), anhydrous or cell-culture grade
-
Vortex mixer
-
Appropriate vials for storage
Procedure:
-
Weigh Compound: Accurately weigh the 2-Chloro-5-fluoro-4-nitrobenzoic acid and place it in a suitable vial.
-
Add Co-solvent: Add the required volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM).
-
Dissolve: Cap the vial securely and vortex vigorously. Gentle warming (to 30-40°C) can be applied if dissolution is slow, but ensure the compound is stable at that temperature.
-
Causality: DMSO is a highly polar aprotic solvent that is an excellent solvent for many organic molecules that are poorly soluble in water. It effectively disrupts the crystal lattice and solvates the molecule.[12][]
-
-
Storage: Store the stock solution as recommended, often at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Application: When using the stock, dilute it at least 1:200 to 1:1000 into your final aqueous buffer or media. This ensures the final DMSO concentration is low (e.g., 0.5% to 0.1%) to minimize effects on the experimental system.
Mechanistic Visualization
The equilibrium between the insoluble acid and soluble salt form is central to the pH adjustment strategy.
Caption: pH-dependent equilibrium of the carboxylic acid.
Safety Information
2-Chloro-5-fluoro-4-nitrobenzoic acid is an irritant. Always handle this chemical in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[17][20][21] Avoid breathing dust. Wash hands thoroughly after handling.[18]
References
-
Wikipedia. (n.d.). Cosolvent. Retrieved February 15, 2026, from [Link]
-
Slideshare. (n.d.). AROMATIC CARBOXYLIC ACIDS (1).pdf. Retrieved February 15, 2026, from [Link]
-
CK-12 Foundation. (2026, January 14). Physical Properties of Carboxylic Acids. Retrieved February 15, 2026, from [Link]
-
Aston University. (n.d.). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston Research Explorer. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. Retrieved February 15, 2026, from [Link]
-
Quora. (2021, July 17). How will you increase the solubility of organic compounds in water? Retrieved February 15, 2026, from [Link]
-
GSC Online Press. (2024, February 29). A review on solubility enhancement technique for pharmaceutical drugs. Retrieved February 15, 2026, from [Link]
-
PubChem. (n.d.). 2-Chloro-4-fluoro-5-nitrobenzoic Acid. Retrieved February 15, 2026, from [Link]
-
University of Wisconsin Colleges. (n.d.). Carboxylic Acid Structure and Chemistry: Part 1. Retrieved February 15, 2026, from [Link]
-
Britannica. (2026, January 22). Carboxylic acid - Properties, Structure, Reactions. Retrieved February 15, 2026, from [Link]
-
The Chemistry Notes. (2022, February 19). Carboxylic Acids- Aliphatic and Aromatic – Preparation and Properties. Retrieved February 15, 2026, from [Link]
-
Wyzant. (2023, August 8). Increasing the Solubility of Organic Compounds in Water. Retrieved February 15, 2026, from [Link]
-
Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation. Retrieved February 15, 2026, from [Link]
- Google Patents. (n.d.). KR20180054569A - Methods for improving the aqueous solubility of water-insoluble or ...
-
Chemistry LibreTexts. (2021, May 22). 2.3: Chemical Properties of Carboxylic Acids I- Acidity and Salt formation. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (2023, February 8). Why salt formation of weak acid increases the drug solubility? Retrieved February 15, 2026, from [Link]
-
Thermo Fisher Scientific. (2025, September 5). SAFETY DATA SHEET. Retrieved February 15, 2026, from [Link]
-
Chemsrc. (2025, August 20). 2-Chloro-4-nitrobenzoic acid | CAS#:99-60-5. Retrieved February 15, 2026, from [Link]
-
PubMed. (2020, October 15). New Insight into Carboxylic Acid Metabolisms and pH Regulations During Insoluble Phosphate Solubilisation Process by Penicillium oxalicum PSF-4. Retrieved February 15, 2026, from [Link]
-
International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. Retrieved February 15, 2026, from [Link]
-
Journal of Drug Delivery and Therapeutics. (2023, March 13). Solubility enhancement techniques: A comprehensive review. Retrieved February 15, 2026, from [Link]
-
Autech Industry Co.,Ltd. (n.d.). 2-Chloro-4-fluoro-5-nitrobenzoic acid. Retrieved February 15, 2026, from [Link]
-
PubMed. (n.d.). pH-solubility profiles or organic carboxylic acids and their salts. Retrieved February 15, 2026, from [Link]
- Google Patents. (n.d.). The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
-
Chemsrc. (2025, August 25). 2-Chloro-4-fluoro-5-nitrobenzoic acid | CAS#:114776-15-7. Retrieved February 15, 2026, from [Link]
-
Quora. (2021, August 11). What is the standard pH of carboxylic acids? Retrieved February 15, 2026, from [Link]
-
PureSynth. (n.d.). 2-Chloro-4-Fluoro-5-Nitrobenzoic Acid 98.0%(GC). Retrieved February 15, 2026, from [Link]
-
Reddit. (2012, February 27). How does pH affect water solubility of organic acids (or acids in general)? Retrieved February 15, 2026, from [Link]
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- 21. fishersci.com [fishersci.com]
Technical Support Center: Troubleshooting Low Conversion Rates in the Reduction of 2-Chloro-5-fluoro-4-nitrobenzoic Acid
Welcome to the technical support center for the synthesis of 2-amino-2-chloro-5-fluorobenzoic acid via the reduction of 2-Chloro-5-fluoro-4-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during this critical synthetic step. Low conversion rates are a frequent impediment, and this document provides a structured, causality-driven approach to troubleshooting, ensuring you can optimize your reaction for higher yields and purity.
Troubleshooting Guide: Low Conversion & Incomplete Reactions
This section addresses the most pressing issue of low or stalled conversion rates in a direct question-and-answer format.
Q1: My reduction of 2-Chloro-5-fluoro-4-nitrobenzoic acid has stalled, showing significant unreacted starting material. What are the primary factors I should investigate first?
A1: An incomplete reaction is a multifaceted problem. Before delving into complex optimization, a systematic check of foundational parameters is essential. The logical first step is to assess the integrity of your reagents and the reaction environment.
-
Reagent & Catalyst Quality: The activity of your reducing agent or catalyst is the most common point of failure.
-
Catalytic Hydrogenation (e.g., Pd/C, Pt/C, Raney Nickel): Catalysts, especially palladium on carbon (Pd/C), are susceptible to poisoning and deactivation. Ensure your catalyst is from a fresh, reliable batch and has been stored under appropriate conditions (e.g., away from air and moisture).[1][2] Catalyst poisoning can occur if your starting material or solvent contains impurities like sulfur or thiols.[2]
-
Metal/Acid Reductions (e.g., SnCl₂, Fe/HCl): The efficacy of these systems depends on the metal's purity and surface area. Use finely powdered metals to maximize reactive surface area.[1] For reagents like tin(II) chloride (SnCl₂), using the dihydrate form is common and effective.[3][4]
-
Other Reducing Agents: Reagents such as sodium dithionite can decompose during storage. Always use a fresh supply.[1]
-
-
Solvent and Solubility: The starting material, 2-Chloro-5-fluoro-4-nitrobenzoic acid, must be adequately dissolved in the reaction solvent for the reduction to proceed efficiently. Poor solubility is a major rate-limiting factor.[1]
-
Reaction Monitoring: Ensure you are monitoring the reaction's progress accurately. A reaction may appear stalled if the analytical method is not sensitive enough or if an intermediate is being misinterpreted as the starting material.
-
Thin-Layer Chromatography (TLC): A quick and effective method to visualize the consumption of the starting material and the appearance of the product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion rate and can help identify intermediates or side products.[6][7]
-
Q2: I've confirmed my reagents are fresh and solubility is not an issue, but the conversion remains low. Could the specific reduction method or stoichiometry be the problem?
A2: Absolutely. The choice of reducing agent and its stoichiometry are critical. If foundational checks pass, the next step is to scrutinize your chosen methodology and reagent quantities.
-
Stoichiometry of Reducing Agent: An insufficient amount of the reducing agent will naturally lead to an incomplete reaction.
-
For metal-based reductions (Fe, Sn, Zn), a significant excess (typically 4-5 equivalents) is often required to drive the reaction to completion and reduce any intermediates that may form.[3][4]
-
For catalytic hydrogenations, the issue is more related to catalyst loading. If the reaction is slow or stalled, consider increasing the weight percentage of the catalyst (e.g., from 5% to 10% Pd/C).[1]
-
-
Choice of Reduction Method: The electronic nature of 2-Chloro-5-fluoro-4-nitrobenzoic acid, with its electron-withdrawing groups, influences its reactivity. Some methods are inherently more robust for this type of substrate.
Table 1: Comparison of Common Reduction Methods
| Method | Reducing Agent/Catalyst | Typical Solvents | Advantages | Disadvantages & Troubleshooting |
| Catalytic Hydrogenation | H₂ gas with Pd/C, Pt/C, or Raney Nickel | Ethanol, Methanol, Ethyl Acetate, THF, Acetic Acid | High efficiency, clean workup (catalyst is filtered off).[4][8] | Potential for dehalogenation (loss of chlorine).[4] Catalyst is sensitive to poisoning. May require elevated pressure for difficult reductions.[1][5] |
| Metal/Acid Reduction | SnCl₂·2H₂O / HCl | Ethanol, Ethyl Acetate | Highly effective and classic method.[4][9] Generally tolerant of other functional groups. | Requires stoichiometric amounts of metal salts, leading to more complex workup and waste disposal. Reaction can be highly exothermic. |
| Metal/Acid Reduction | Fe / HCl or Fe / NH₄Cl | Ethanol/Water, Acetic Acid | Inexpensive and effective.[2][9] Often considered a "greener" option than tin. | Can require vigorous stirring due to the heterogeneous nature. Workup involves filtering off large amounts of iron salts. |
Q3: I am using an appropriate amount of a high-quality reducing agent, but the reaction is still sluggish. How do reaction conditions like temperature and pressure affect the conversion rate?
A3: Reaction kinetics are highly dependent on the conditions employed. If your reagents are sound, optimizing the reaction environment is the next logical step.
-
Reaction Temperature: While many nitro reductions proceed at room temperature, some substrates require heating to achieve a practical rate.[1]
-
Guideline: Start the reaction at room temperature. If monitoring shows a slow conversion after 1-2 hours, gradually increase the temperature (e.g., to 40-60°C).
-
Caution: Be aware that higher temperatures can sometimes increase the formation of side products, such as azoxy or azo compounds, particularly if the reaction is exothermic and not well-controlled.[1]
-
-
Hydrogen Pressure (for Catalytic Hydrogenation): For stubborn reductions, increasing the hydrogen pressure can significantly improve the reaction rate.
The following diagram outlines a decision-making process for troubleshooting low conversion.
Caption: A decision tree for troubleshooting low conversion rates.
Q4: I'm observing spots on my TLC plate other than my starting material and desired product. What are these potential side products, and how can I avoid them?
A4: The reduction of a nitro group is a multi-step process involving several intermediates. The formation of side products occurs when these intermediates are not fully reduced to the final amine.[1] This is a common challenge stemming from the stepwise nature of the six-electron reduction.
-
Common Intermediates and Side Products: The primary intermediates are the nitroso and hydroxylamine species. These can react with each other to form azoxy compounds, which can be further reduced to azo and hydrazo compounds.[10]
-
Nitroso and Hydroxylamine: These form en route to the amine. If the reducing conditions are not potent enough, the reaction can stall at the hydroxylamine stage.
-
Azoxy and Azo Compounds: These dimeric species are common byproducts, especially with metal hydride reagents or under conditions of localized overheating.[1][10] They often appear as colored impurities.
-
-
Strategies to Improve Selectivity for the Amine:
-
Ensure Sufficient Reducing Agent: As mentioned, a stoichiometric excess is crucial to push the reaction past the intermediate stages.[1]
-
Maintain Temperature Control: Exothermic reactions can lead to localized overheating, which may promote the formation of dimeric side products.[1] Ensure adequate cooling and controlled reagent addition.
-
Dehalogenation: Particularly with Pd/C catalysis, the carbon-chlorine bond can be susceptible to hydrogenolysis (reduction).[4] If you observe this side reaction, switching to a different catalyst like Raney Nickel or using a non-catalytic method (e.g., SnCl₂) is advisable.[8]
-
The diagram below illustrates the reduction pathway and where side reactions can occur.
Caption: Nitro group reduction pathway and potential side products.
Experimental Protocols
Here are foundational, step-by-step protocols for common reduction methods that can be adapted for your specific substrate.
Protocol 1: Catalytic Hydrogenation using Pd/C
-
Vessel Preparation: To a clean, dry hydrogenation vessel, add 2-Chloro-5-fluoro-4-nitrobenzoic acid (1.0 eq).
-
Catalyst Addition: Add 5-10% Palladium on Carbon (Pd/C) catalyst (typically 1-5 mol %).
-
Solvent Addition: Add a suitable solvent (e.g., Ethanol or Ethyl Acetate) to dissolve the starting material completely.
-
Inerting: Seal the vessel and purge it several times with nitrogen gas, followed by several purges with hydrogen gas.
-
Reaction: Pressurize the vessel with hydrogen gas to the desired pressure (start with atmospheric pressure via a balloon, or 50-100 psi in an autoclave). Stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction by observing hydrogen uptake (for pressure systems) or by taking aliquots for TLC or HPLC analysis.[11]
-
Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Isolation: The resulting filtrate contains the product. The solvent can be removed under reduced pressure to yield the crude amine.
Protocol 2: Reduction with Tin(II) Chloride (SnCl₂)
-
Dissolution: In a round-bottom flask, dissolve 2-Chloro-5-fluoro-4-nitrobenzoic acid (1.0 eq) in a suitable solvent like ethanol.[4]
-
Reagent Preparation: In a separate beaker, prepare a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq) in concentrated hydrochloric acid.[4]
-
Addition: Slowly add the SnCl₂/HCl solution to the stirring solution of the nitro compound. The reaction may be exothermic, so use an ice bath to maintain control.
-
Heating: Heat the reaction mixture to reflux (e.g., 70-80°C for ethanol) and stir.[4]
-
Monitoring: Monitor the disappearance of the starting material by TLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid by the slow addition of a concentrated aqueous solution of sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) until the solution is basic (pH > 8). This will precipitate tin salts.
-
Extraction & Isolation: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[4]
Frequently Asked Questions (FAQs)
-
Q: How can I accurately monitor the reaction to determine the conversion rate?
-
A: A combination of techniques is ideal. Thin-Layer Chromatography (TLC) is excellent for rapid, qualitative checks to see if the starting material is being consumed. For quantitative results, High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred method, as it can separate the starting material, product, and any potential impurities, allowing for accurate calculation of conversion and purity.[7] Gas Chromatography (GC) can also be used if the compounds are sufficiently volatile and thermally stable.[12]
-
-
Q: My starting material has very low solubility even in THF. What are my options?
-
A: Improving solubility is key. You can try gentle heating of the solvent to aid dissolution before starting the reaction.[1] Using a co-solvent system, such as THF with a small amount of a protic solvent like ethanol or acetic acid, can also be very effective.[1][5] In some cases, converting the benzoic acid to its corresponding salt (e.g., with KOH or NaOH) can dramatically increase its solubility in polar protic solvents like water or ethanol, which is particularly useful for catalytic hydrogenation.[4]
-
-
Q: What safety precautions are essential for these reduction reactions?
-
A: Safety is paramount. Catalytic Hydrogenation: Hydrogen gas is extremely flammable. All operations must be conducted in a well-ventilated fume hood, away from ignition sources. Ensure all equipment is properly grounded. Metal/Acid Reductions: These reactions can be highly exothermic and may release corrosive acid fumes. Slow, controlled addition of reagents and adequate cooling are critical. The neutralization step with a strong base is also highly exothermic and requires care. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
References
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Incomplete Reduction of Nitro Groups to Amines.
- Benchchem. (n.d.). Challenges in the selective reduction of the nitro group.
- Master Organic Chemistry. (2018, October 8). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines.
- Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction.
- Benchchem. (n.d.).
- ACS Electrochemistry. (2025, May 6). Nitro Substrates in Reductive Electrosynthesis: A Review.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield.
- Google Patents. (n.d.).
- Wikipedia. (n.d.). Reduction of nitro compounds.
- WIPO Patentscope. (2024, March 7). WO/2024/047648 PREPARATION OF 2-CHLORO-4-FLUORO-5-NITROBENZOIC ACID.
- MDPI. (2024, September 13).
- WIPO Patentscope. (2022, September 29). WO/2022/201155 PREPARATION OF 2-CHLORO-4-FLUORO-5-NITROBENZOIC ACID.
- ResearchGate. (n.d.). Optimization of the reduction reaction conditions.
- Google Patents. (n.d.). A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
- CSBSJU. (n.d.).
- Google Patents. (n.d.). The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
- Eureka | Patsnap. (2019, January 25). Method for efficient synthesis of 2-chloro-4-fluoro-5-nitrotrichlorotoluene.
- Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction.
- Reddit. (2023, January 1). my nitro refuses to be reduced : r/Chempros.
- ResearchGate. (2018, April 24).
- Benchchem. (n.d.). Optimizing reaction conditions for the synthesis of 2-Chloro-5-nitrobenzaldehyde.
- PMC. (n.d.). Advanced Real‐Time Process Analytics for Multistep Synthesis in Continuous Flow.
- PubChem. (n.d.). 2-Chloro-4-fluoro-5-nitrobenzoic Acid.
- Benchchem. (n.d.). analytical methods for identifying impurities in 2-Fluoro-5-nitrobenzene-1,4-diamine reactions.
- Benchchem. (n.d.). Common side reactions in the synthesis of 2-Chloro-5-nitrobenzaldehyde.
- NIH. (n.d.). Novel Pathway for the Degradation of 2-Chloro-4-Nitrobenzoic Acid by Acinetobacter sp. Strain RKJ12.
- CONICET. (2024, March 7). Analytical Methods.
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Stability of 2-Chloro-5-fluoro-4-nitrobenzoic acid under basic conditions
Topic: Stability & Troubleshooting of 2-Chloro-5-fluoro-4-nitrobenzoic acid under Basic Conditions Document ID: TSC-2024-CFNB-01 Audience: Medicinal Chemists, Process Chemists, Analytical Scientists
Executive Summary: The "Ortho-Nitro" Trap
Status: CRITICAL INSTABILITY IN BASE
Researchers frequently underestimate the reactivity of 2-Chloro-5-fluoro-4-nitrobenzoic acid in basic media. While benzoic acid derivatives are typically solubilized in base (NaOH, KOH,
The Core Issue: The fluorine atom at position C5 is ortho to the nitro group at position C4. This geometric arrangement activates the fluorine toward displacement by hydroxide ions (
Key Indicator: A solution turning from colorless/pale yellow to deep yellow, orange, or red upon basification is a primary sign of degradation (formation of the nitrophenolate anion).
The Mechanism: Why Fluorine Leaves First
Contrary to standard
-
Activation: The highly electronegative fluorine creates a strong dipole, making the C5 carbon extremely electrophilic.
-
Stabilization: The nitro group at C4 (ortho) stabilizes the negative charge of the intermediate (Meisenheimer Complex) via resonance.
-
Outcome: Hydroxide attacks C5, displacing fluoride (
) and forming the phenol. The chlorine at C2 is meta to the nitro group and sterically hindered by the carboxyl group, rendering it significantly more stable.
Degradation Pathway (Graphviz Visualization)
Figure 1: Mechanism of base-induced hydrolysis. The ortho-nitro group activates the C5-Fluorine for displacement by hydroxide.
Troubleshooting Guide (Q&A)
Q1: I dissolved my solid in 1M NaOH to remove non-acidic impurities, but my yield dropped significantly after re-acidification. Where did it go?
Diagnosis: You likely hydrolyzed the fluorine.
Explanation: The product of hydrolysis is 2-chloro-5-hydroxy-4-nitrobenzoic acid . This molecule has two acidic protons: the carboxylic acid (
Q2: Why did my aqueous layer turn bright red/orange?
Diagnosis: Formation of the Nitrophenolate Anion . Explanation: Nitrophenols are pH indicators. In acidic conditions, they are often pale yellow. In basic conditions, the deprotonated phenolate form is highly conjugated and intensely colored (deep yellow to red). Action: This is a visual confirmation of degradation. Quantify the damage by HPLC immediately.
Q3: I see a new "Ghost Peak" in my HPLC. Is it the phenol?
Diagnosis: Likely yes. Identification:
-
Retention Time (Reverse Phase): The phenol (OH) is more polar than the fluoro (F) analog. It will typically elute earlier (lower
) than the parent compound. -
UV Spectrum: The phenol derivative will usually have a bathochromic shift (red-shift) in its UV absorption max compared to the fluoro parent, especially if the mobile phase is not strongly acidic.
Q4: Can I use potassium carbonate (
) in DMF/Acetone for alkylation reactions?
Diagnosis: Risky.
Explanation: While carbonate is weaker than hydroxide, it can still promote
Experimental Protocols
Protocol A: Safe pH Adjustment (Minimizing Hydrolysis)
Standard extraction workup often requires moving the acid into the aqueous phase. This protocol minimizes F-displacement.
| Step | Action | Rationale |
| 1 | Cool Down | Chill the organic phase to 0–5°C before extraction. |
| 2 | Select Base | Use 5% |
| 3 | Rapid Contact | Shake/stir for max 2-3 minutes . Do not let layers sit. |
| 4 | Immediate Acidification | Separate the aqueous layer and immediately acidify with cold 1M HCl or |
| 5 | Verify | Check the color. The aqueous layer should remain colorless or very pale yellow. A red/orange tint indicates degradation. |
Protocol B: Stability Stress Test
Use this to validate your specific batch or conditions.
-
Prepare a 1 mg/mL solution of the compound in Acetonitrile.
-
Add 1 equivalent of 0.1M NaOH.
-
Monitor by HPLC at
, min, and min. -
Pass Criteria: <0.5% increase in the early-eluting impurity (Phenol).
Data Summary: Substituent Effects
| Position | Substituent | Electronic Effect | Reactivity in Base |
| C1 | Electron Withdrawing | Forms Carboxylate ( | |
| C2 | Weakly Deactivating | Stable. Meta to Nitro; Sterically hindered. | |
| C4 | Strong EWG | Activator. Activates Ortho (C5) and Para (C1) positions. | |
| C5 | EWG / Leaving Group | Unstable. Ortho to Nitro. Highly susceptible to |
References
- Source: World Intellectual Property Organization (WO1993009077A2)
-
Nucleophilic Arom
) Mechanism- Source: Chemistry LibreTexts
- Relevance: Authoritative explanation of why Fluorine is the preferred leaving group in ortho-nitro activ
-
URL:[Link]
-
Preparation of 2-Chloro-4-Fluoro-5-Nitrobenzoic Acid (Isomer Comparison)
- Source: WIPO (WO/2024/047648)
- Relevance: Recent process chemistry patent detailing the nitration and hydrolysis conditions for the structural isomer, providing context on the stability of the C-F bond in acidic vs. basic media.
-
URL:[Link]
Sources
Validation & Comparative
1H and 13C NMR interpretation of 2-Chloro-5-fluoro-4-nitrobenzoic acid
An In-Depth Technical Guide to the ¹H and ¹³C NMR Interpretation of 2-Chloro-5-fluoro-4-nitrobenzoic acid
This guide provides a comprehensive analysis and interpretation of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Chloro-5-fluoro-4-nitrobenzoic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data report. It delves into the causal relationships between molecular structure and spectral output, offering a framework for interpreting complex, multi-substituted aromatic systems.
The Foundational Principles of NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the structure of organic compounds in solution.[1] It operates on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets.[2] When placed in a strong external magnetic field (B₀), these nuclei can align with or against the field, creating distinct energy levels. By applying radiofrequency (RF) pulses, we can excite nuclei from the lower to the higher energy state. The subsequent relaxation and emission of energy are detected, producing an NMR spectrum.[3]
The precise frequency at which a nucleus resonates, its "chemical shift" (δ), is exquisitely sensitive to its local electronic environment.[3] Electron-withdrawing groups (like -NO₂, -Cl, -F, -COOH) pull electron density away from nearby nuclei, "deshielding" them from the external magnetic field and causing them to resonate at a higher frequency (further downfield). Conversely, electron-donating groups "shield" nuclei, shifting them upfield.[4] Furthermore, interactions between the spins of neighboring nuclei lead to signal splitting, or "multiplicity," providing crucial information about molecular connectivity.[5]
Structural Analysis of 2-Chloro-5-fluoro-4-nitrobenzoic acid
To predict and interpret the NMR spectra, we must first analyze the molecule's structure and the electronic influence of its substituents.
Caption: Structure of 2-Chloro-5-fluoro-4-nitrobenzoic acid with atom numbering.
The molecule possesses a hexasubstituted benzene ring. Key features for NMR analysis are:
-
Two Aromatic Protons: H3 and H6 are in chemically distinct environments and will appear as separate signals.
-
Seven Unique Carbons: The six ring carbons (C1-C6) and the carboxyl carbon (C7) are all chemically non-equivalent due to the unsymmetrical substitution pattern.
-
Strong Electron-Withdrawing Groups: The nitro (-NO₂), chloro (-Cl), fluoro (-F), and carboxylic acid (-COOH) groups all withdraw electron density from the aromatic ring through inductive and/or resonance effects.[4] This will cause all aromatic protons and carbons to be significantly deshielded, appearing at high chemical shift values (downfield).[6]
-
Presence of Fluorine: The ¹⁹F nucleus has a spin of I=½, just like ¹H. Therefore, it will couple to nearby ¹H and ¹³C nuclei, leading to additional signal splitting which is a key diagnostic feature.[7]
Experimental Protocol: NMR Sample Preparation
Methodical sample preparation is critical for acquiring high-quality, interpretable NMR data. Solid particles, paramagnetic impurities, and incorrect sample concentration can degrade spectral resolution and obscure important details.[8]
Materials:
-
2-Chloro-5-fluoro-4-nitrobenzoic acid (15-25 mg for ¹H; 50-100 mg for ¹³C)[9]
-
Deuterated solvent (e.g., DMSO-d₆, due to the likely poor solubility of the acid in CDCl₃)
-
5 mm NMR tube (clean, unscratched)[10]
-
Glass Pasteur pipette and glass wool
-
Vial for dissolution
Procedure:
-
Weighing: Accurately weigh 15-25 mg of the compound into a clean, dry vial.
-
Dissolution: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial. Deuterated solvents are essential to avoid large solvent signals in the ¹H spectrum and to provide a lock signal for the spectrometer.
-
Filtration: Place a small, tight plug of glass wool into a Pasteur pipette. Filter the solution directly into the NMR tube to remove any suspended particles that can disrupt the magnetic field homogeneity and broaden spectral lines.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
-
Shimming: Before data acquisition, the spectrometer's magnetic field must be shimmed to optimize its homogeneity across the sample volume, ensuring sharp, well-resolved peaks.
Predicted NMR Data and Interpretation
Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H6 | ~8.55 | Doublet (d) | ⁴JH6-F5 ≈ 7.0 Hz | 1H |
| H3 | ~8.30 | Doublet (d) | ⁴JH3-F5 ≈ 4.5 Hz | 1H |
| COOH | >13.0 | Broad Singlet (br s) | - | 1H |
Interpretation of the ¹H NMR Spectrum
The aromatic region of the spectrum (typically 6.5-8.5 ppm) is expected to show two distinct signals, consistent with the two aromatic protons.[16]
-
Signal at ~8.55 ppm (H6): This proton is ortho to the powerfully electron-withdrawing nitro group and ortho to the carboxylic acid group. This dual deshielding effect pushes its signal significantly downfield, making it the most deshielded proton on the ring.[4] Its multiplicity is a doublet, which arises not from coupling to H3 (a very weak ⁵Jpara-coupling), but from a much stronger four-bond coupling to the fluorine at C5 (⁴JH-F). Through-space or through-bond H-F couplings over four bonds in aromatic systems are significant and typically range from 3-8 Hz.
-
Signal at ~8.30 ppm (H3): This proton is ortho to the chloro group and meta to the strongly withdrawing nitro group. While still heavily deshielded, its chemical shift is slightly upfield relative to H6. This signal also appears as a doublet due to a four-bond coupling with the fluorine atom (⁴JH-F), though the coupling constant is expected to be smaller than that for H6.
-
Carboxylic Acid Proton (>13.0 ppm): The acidic proton of the COOH group is highly deshielded and often appears as a broad singlet at a very high chemical shift, frequently above 13 ppm, due to hydrogen bonding.[4]
Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (¹JC-F, nJC-F, Hz) |
| C7 (COOH) | ~164.5 | Singlet (s) | - |
| C5 | ~160.0 | Doublet (d) | ¹JC5-F ≈ 260 Hz |
| C4 | ~148.0 | Doublet (d) | ²JC4-F ≈ 15 Hz |
| C2 | ~138.0 | Doublet (d) | ³JC2-F ≈ 4 Hz |
| C1 | ~128.0 | Doublet (d) | ³JC1-F ≈ 3 Hz |
| C6 | ~125.0 | Doublet (d) | ²JC6-F ≈ 25 Hz |
| C3 | ~118.0 | Doublet (d) | ²JC3-F ≈ 22 Hz |
Interpretation of the ¹³C NMR Spectrum
The ¹³C NMR spectrum is predicted to display seven unique signals, confirming the molecular asymmetry.[17] A key feature is the splitting of carbon signals due to C-F coupling.[18]
-
Carbons Attached to Heteroatoms:
-
C5 (~160.0 ppm): The carbon directly bonded to fluorine (C5) will be the most downfield of the aromatic carbons due to the large electronegativity of fluorine. Its signal will be split into a large doublet by the one-bond C-F coupling (¹JC-F), which is typically very large (240-270 Hz).[18] This is an unambiguous diagnostic peak.
-
C4 (~148.0 ppm): The carbon bearing the nitro group is also significantly deshielded and will appear as a doublet due to two-bond coupling to fluorine (²JC-F ≈ 15 Hz).
-
C2 (~138.0 ppm): The carbon bonded to chlorine will be downfield and show a small three-bond coupling to fluorine.
-
-
Quaternary Carbons:
-
C1 (~128.0 ppm): The carbon attached to the carboxylic acid group will also be a quaternary carbon, identifiable by its lower intensity and a small three-bond C-F coupling.
-
-
Protonated Carbons:
-
C6 (~125.0 ppm) and C3 (~118.0 ppm): These carbons, bonded to H6 and H3 respectively, will appear further upfield. They will both be split into doublets by two-bond C-F coupling (²JC-F), typically in the range of 20-30 Hz.
-
-
Carboxyl Carbon:
-
C7 (~164.5 ppm): The carbonyl carbon of the carboxylic acid will appear at the most downfield position in the entire spectrum, characteristic of this functional group.[19]
-
Comparative Analysis and Validation
The predicted chemical shifts and coupling patterns are consistent with data from related compounds. For instance, in various substituted nitrobenzoic acids, the protons ortho to the nitro group are consistently found at highly downfield shifts (>8.0 ppm).[15] Similarly, the large one-bond C-F coupling constant is a hallmark of fluorinated aromatic compounds and serves as a primary confirmation of the fluorine's position.[18] The interpretation relies on the additive effects of substituents, a well-established principle in NMR spectroscopy for predicting chemical shifts in substituted benzene rings.[4]
Workflow for NMR-Based Structure Elucidation
The process of interpreting NMR data to confirm a molecular structure follows a logical and systematic workflow.
Caption: A systematic workflow for structure elucidation using 1D NMR spectroscopy.
Conclusion
The NMR spectra of 2-Chloro-5-fluoro-4-nitrobenzoic acid are characterized by highly deshielded signals due to the cumulative electron-withdrawing nature of the four different substituents. The ¹H spectrum is defined by two doublets in the downfield aromatic region, with splitting patterns dominated by four-bond couplings to fluorine. The ¹³C spectrum is expected to show seven unique signals, with the carbon attached to fluorine exhibiting a diagnostically large one-bond C-F coupling constant. This comprehensive analysis, grounded in fundamental NMR principles and validated by comparative data, provides a robust framework for the unequivocal structural confirmation of this complex molecule.
References
- Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry - Longdom Publishing. (2023, December 7). Journal of Analytical Chemistry.
- Balakrishnan, P., Baumstark, A. L., & Boykin, D. W. (1984). ¹⁷O NMR spectroscopy: Effect of substituents on chemical shifts for p‐substituted benzoic acids, methyl benzoates, cinnamic acids and methyl cinnamates. Organic Magnetic Resonance, 22(12), 753–756.
- Small molecule NMR sample preparation. (2023, August 29). University of Illinois Urbana-Champaign.
-
Carbon-13 chemical shift assignments of derivatives of benzoic acid. (1990). Magnetic Resonance in Chemistry, 28(3), 272-275. Available from: [Link]
-
NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. (2022, January 12). Microbe Notes. Available from: [Link]
- NMR Sample Preparation. Iowa State University Chemical Instrumentation Facility.
-
NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. (2024, February 22). Technology Networks. Available from: [Link]
- NMR Sample Preparation. University of Cambridge Department of Chemistry.
-
Video: NMR Spectroscopy: Principle, NMR Active Nuclei, Applications. (2015, March 4). JoVE. Available from: [Link]
-
Meena, G. S. (2014). Basic Concepts, Principles and Applications of NMR Spectroscopy. International Journal of Innovative Research in Science, Engineering and Technology, 3(11), 17366-17371. Available from: [Link]
- Sample preparation. University of Ottawa NMR Facility.
-
Boykin, D. W., et al. (1986). Oxygen-17 NMR Spectroscopy: Effect of Substituents on Chemical Shifts for o− m− p− Substituted Benzoic Acids, Phenylacetic and Methyl Benzoates. Spectroscopy Letters, 19(9), 957-964. Available from: [Link]
- NMR Sample Preparation. University of Notre Dame, NMR Spectroscopy.
-
Spectroscopy of Aromatic Compounds. (2024, March 17). Chemistry LibreTexts. Available from: [Link]
- Appendix 2: ¹H-NMR of Substituted Benzenes. MIT DSpace.
- ¹H and ¹³C NMR Spectra of Substituted Benzoic Acids. The Royal Society of Chemistry.
-
How to Interpret NMR Spectroscopy Results: A Beginner's Guide. (2025, May 29). AZoOptics. Available from: [Link]
-
A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018, April 2). Emery Pharma. Available from: [Link]
- ¹H NMR spectra of aromatic compounds. University of Massachusetts Lowell.
- Short Summary of ¹H-NMR Interpretation. Minnesota State University Moorhead.
-
Contreras, R. H., et al. (2005). Fluorine-fluorine spin-spin coupling constants in aromatic compounds: correlations with the delocalization index and with the internuclear separation. Magnetic Resonance in Chemistry, 43(4), 345-350. Available from: [Link]
- Supplementary Information. The Royal Society of Chemistry.
- New ¹⁹F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. The Royal Society of Chemistry.
-
2-Chloro-4-fluoro-5-nitrobenzoic Acid. PubChem. Available from: [Link]
- CASPRE - ¹³C NMR Predictor. Wishart Research Group.
- NMR Prediction. ACD/Labs.
-
Ng, S., & Sederholm, C. H. (1961). Nuclear Magnetic Resonance Fluorine-Fluorine Coupling Constants. The Journal of Chemical Physics, 35(1), 128-131. Available from: [Link]
-
Predicting a ¹H-NMR Spectrum From The Structure. (2020, April 29). Chemistry LibreTexts. Available from: [Link]
-
NMR Predictor - Documentation. ChemAxon. Available from: [Link]
- Field, L. D., Sternhell, S., & Kalman, J. R. (2012). Basic ¹H- and ¹³C-NMR Spectroscopy.
- Emsley, J. W., Feeney, J., & Sutcliffe, L. H. (Eds.). (1975). Fluorine Coupling Constants. Pergamon.
-
How to predict the ¹³C NMR spectrum of a compound. (2017, November 28). YouTube. Available from: [Link]
-
Predict ¹³C carbon NMR spectra. NMRDB.org. Available from: [Link]
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- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
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- 19. m.youtube.com [m.youtube.com]
FTIR spectral analysis of 2-Chloro-5-fluoro-4-nitrobenzoic acid functional groups
Title: Comparative FTIR Analysis Guide: 2-Chloro-5-fluoro-4-nitrobenzoic Acid (CFNBA) vs. Structural Analogs
Executive Summary
This guide provides a technical framework for the spectral characterization of 2-Chloro-5-fluoro-4-nitrobenzoic acid (CFNBA) . Designed for medicinal chemists and process engineers, it focuses on distinguishing the target molecule from its synthetic precursors (e.g., 2-Chloro-5-fluorobenzoic acid) and structural isomers (e.g., 2-Chloro-4-fluoro-5-nitrobenzoic acid).
The analysis prioritizes the identification of the nitro group introduction and the validation of the fluorine substitution pattern using Fourier Transform Infrared (FTIR) spectroscopy.
Strategic Comparison: Target vs. Alternatives
In drug development, spectral validation is rarely about a single spectrum; it is about differentiation. The table below outlines the critical spectral shifts required to confirm the identity of CFNBA against its most likely "alternatives" in a reaction mixture.
| Feature | Target: CFNBA | Precursor: 2-Chloro-5-fluorobenzoic acid | Isomer: 2-Chloro-4-fluoro-5-nitrobenzoic acid |
| Structure | 1-COOH, 2-Cl, 4-NO₂, 5-F | 1-COOH, 2-Cl, 5-F (No NO₂) | 1-COOH, 2-Cl, 4-F, 5-NO₂ |
| Key Indicator | Strong NO₂ bands present. | NO₂ bands ABSENT. | NO₂ bands present but shifted. |
| C=O Stretch | ~1705–1715 cm⁻¹ (Increased | ~1680–1700 cm⁻¹ (Lower | ~1700–1710 cm⁻¹ (Similar, but subtle shift due to meta-NO₂). |
| Ar-H Pattern | Isolated H (Pos 3, 6). Two distinct weak bands >3000 cm⁻¹. | Adjacent H's may be present? No, 2,5-subst leaves H3, H4, H6. H3/H4 coupling. | Isolated H (Pos 3, 6). |
| C-F Stretch | ~1260 cm⁻¹ (Ortho to NO₂). | ~1240 cm⁻¹ (Ortho to H). | ~1250 cm⁻¹ (Ortho to NO₂). |
Critical Insight: The most definitive confirmation of the Target synthesis (Nitration of the precursor) is the appearance of the N-O asymmetric stretch at ~1535 cm⁻¹ and the symmetric stretch at ~1350 cm⁻¹ , combined with the retention of the C-F "fingerprint" at 1260 cm⁻¹.
Experimental Protocol
To ensure reproducibility and high-resolution data, the KBr Pellet Method is recommended over ATR for this specific analysis. While ATR is faster, the high refractive index of the aromatic nitro group can cause peak distortion (anomalous dispersion) in the fingerprint region, obscuring the critical C-Cl and Ar-H bending modes.
Method A: KBr Pellet (Gold Standard for Structural Confirmation)
-
Preparation: Grind 2.0 mg of dry CFNBA with 200 mg of spectral-grade KBr (dried at 110°C) in an agate mortar.
-
Homogenization: Grind until no crystallites are visible (approx. 2 minutes). Causality: Large particles cause Christiansen effect scattering, sloping the baseline.
-
Compression: Press at 10 tons for 2 minutes under vacuum to form a transparent disc.
-
Acquisition: Collect 32 scans at 2 cm⁻¹ resolution.
Method B: Diamond ATR (Routine Screening)
-
Preparation: Place ~5 mg of sample on the diamond crystal.
-
Contact: Apply high pressure using the anvil clamp. Self-Validation: Ensure the preview spectrum shows absorbance >0.1 AU at 1700 cm⁻¹ before acquiring.
-
Correction: Apply "ATR Correction" (n ~ 1.5) in software to normalize relative intensities to transmission standards.
Detailed Spectral Assignment
A. The Nitro Group (The "Nitration Check")
The introduction of the nitro group at the C4 position is the primary reaction endpoint.
-
Asymmetric Stretch (
): Look for a sharp, intense band at 1530–1545 cm⁻¹ . -
Symmetric Stretch (
): A corresponding strong band at 1345–1355 cm⁻¹ .-
Validation: If you see the 1535 band but not the 1350 band, suspect an impurity or misassignment (e.g., aromatic ring overtone).
-
B. The Fluorine Substituent (The "Identity Check")
-
C-F Stretch: A strong, broad band in the 1200–1270 cm⁻¹ region.
-
Differentiation: In the precursor (2-chloro-5-fluorobenzoic acid), this band is prominent. In the target, the proximity of the bulky, electron-withdrawing Nitro group at C4 (ortho to the Fluorine at C5) will likely shift this band to a slightly higher wavenumber (blue shift) due to inductive stiffening of the C-F bond.
-
C. The Carboxylic Acid[3][4][5][6][7]
-
O-H Stretch: Broad, jagged absorption from 2500–3300 cm⁻¹ (O-H dimer).
-
C=O Stretch: Intense peak at 1690–1715 cm⁻¹ .
-
Note: In the target, the 4-Nitro group is para to the carboxylic acid. The strong electron-withdrawing nature of NO₂ reduces the electron density in the ring, discouraging the C=O from single-bond resonance character, effectively increasing the double-bond character and shifting the frequency higher (~1710 cm⁻¹) compared to the non-nitrated precursor (~1690 cm⁻¹).
-
D. The Halogen & Low Frequency
-
C-Cl Stretch: Typically 700–750 cm⁻¹ . This region is often cluttered, but the band should remain relatively stable between precursor and product.
Visualization: Decision Logic & Workflow
The following diagrams illustrate the logical process for confirming the CFNBA structure and the experimental workflow.
Diagram 1: Spectral Decision Tree
Caption: Logic flow for distinguishing CFNBA from its precursor (Pre-nitration) and impurities.
Diagram 2: Experimental Workflow
Caption: Step-by-step protocol for KBr pellet preparation and data validation.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[3] (Standard reference for aromatic nitro and halogen assignments).
-
NIST Chemistry WebBook. (2024). IR Spectrum of 2-Chloro-4-nitrobenzoic acid. National Institute of Standards and Technology.[4][5] Available at: [Link]
-
Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. John Wiley & Sons.[3] (Reference for C-F stretch in aromatics).
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. CN114105772A - A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents [patents.google.com]
- 3. 2-Chloro-4-nitrobenzoic acid | C7H4ClNO4 | CID 7448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Chloro-2-nitrobenzoic acid [webbook.nist.gov]
- 5. Benzoic acid, 2-chloro- [webbook.nist.gov]
Comparative Reactivity Guide: 2-Chloro-5-fluoro-4-nitrobenzoic acid vs. 2,4-Difluorobenzoic acid
Executive Summary: The "Nitro Effect" in Nucleophilic Substitution[1]
This guide compares the reactivity profiles of 2-Chloro-5-fluoro-4-nitrobenzoic acid (Molecule A) and 2,4-Difluorobenzoic acid (Molecule B) . While both serve as electrophilic scaffolds for Nucleophilic Aromatic Substitution (
-
Molecule A (Nitro-Activated): A "hot" electrophile. The presence of the nitro group (
) at the 4-position creates a highly electron-deficient ring, specifically activating the ortho-fluorine at position 5. Reactions proceed rapidly under mild conditions. -
Molecule B (Carboxyl-Activated): A "warm" electrophile. Lacking a strong activating nitro group, the ring is only moderately deactivated by the carboxyl group (
) and fluorine atoms. Reactions typically require elevated temperatures, strong bases, or conversion to esters/nitriles to proceed efficiently.
Structural & Electronic Analysis
The reactivity difference is dictated by the stability of the Meisenheimer complex formed during the rate-determining step of
| Feature | 2-Chloro-5-fluoro-4-nitrobenzoic acid | 2,4-Difluorobenzoic acid |
| Primary Activator | Nitro ( | Carboxyl ( |
| Leaving Group (LG) | Fluorine at C5 . | Fluorine at C4 (primary) or C2. |
| LG Position | Ortho to Nitro; Meta to Carboxyl. | Para to Carboxyl (C4); Ortho to Carboxyl (C2). |
| Electronic State | Highly electron-deficient ( | Moderately electron-deficient ( |
| Steric Hindrance | Low (C5 is flanked by H and NO2). | Moderate (C2 is flanked by COOH). |
| ~1.5 - 2.0 (Acidified by Nitro/F/Cl). | ~3.5 (Acidified by F). |
Activation Mechanism Visualization
The following diagram illustrates the resonance stabilization of the anionic intermediate (Meisenheimer complex) for both molecules.
Caption: Comparative mechanistic pathway showing the superior stabilization provided by the nitro group in Molecule A versus the carboxyl group in Molecule B.
Reactivity Profile: Nucleophilic Aromatic Substitution ( )
Regioselectivity[2]
-
Molecule A (2-Cl-5-F-4-NO2):
-
Target: The C5-Fluorine is displaced exclusively.
-
Reasoning: The C5 position is ortho to the nitro group. The nitro group stabilizes the negative charge in the transition state through direct resonance. The C2-Chlorine is meta to the nitro group and is not activated for displacement.
-
-
Molecule B (2,4-Difluoro):
-
Target: The C4-Fluorine is displaced preferentially (typically >90:10 ratio).
-
Reasoning: The C4 position is para to the electron-withdrawing carboxyl group. While C2 is ortho, it is sterically hindered by the carboxyl group. Furthermore, under basic conditions, the carboxyl group becomes a carboxylate (
), which electrostatically repels nucleophiles from the ortho (C2) position.
-
Reaction Conditions & Kinetics
| Parameter | Molecule A (Nitro-Activated) | Molecule B (Carboxyl-Activated) |
| Typical Temperature | 0°C to 40°C (Room Temp) | 80°C to 140°C (Reflux) |
| Solvent Choice | THF, Ethanol, DCM, Acetonitrile | DMSO, DMF, NMP (High boiling point) |
| Base Requirement | Mild bases ( | Stronger bases ( |
| Reaction Time | 1 - 4 Hours | 12 - 24 Hours |
| Yield | Typically High (>90%) | Moderate to Good (60-80%) |
| Side Reactions | Minimal (highly selective) | Decarboxylation (at very high T), bis-substitution |
Experimental Protocols
These protocols are representative "self-validating" systems. The color change in Protocol A serves as a visual indicator of reaction progress.
Protocol A: Amination of 2-Chloro-5-fluoro-4-nitrobenzoic acid
Targeting the 5-position (Ortho to Nitro)
Rationale: The reaction is exothermic. The nitro group makes the ring susceptible to attack by amines even at low temperatures. Visual Cue: The reaction mixture often turns deep yellow/orange upon addition of the amine due to the formation of the charge-transfer complex or the nitrophenyl amine product.
-
Preparation: Dissolve 2-Chloro-5-fluoro-4-nitrobenzoic acid (1.0 eq) in anhydrous THF (10 mL/g).
-
Base Addition: Add Triethylamine (2.5 eq). Note: Extra base is needed to neutralize the carboxylic acid and the HF byproduct.
-
Nucleophile Addition: Cool the solution to 0°C . Dropwise add the Amine (1.1 eq) (e.g., morpholine, cyclopropylamine).
-
Reaction: Stir at 0°C for 30 mins , then allow to warm to Room Temperature for 2 hours.
-
Monitoring: Check via TLC or LCMS. The starting material (SM) peak should disappear rapidly.
-
Workup: Acidify with 1N HCl to pH 2-3 (precipitates the product). Filter the solid.[1]
-
Expected Yield: 90-95%.
Protocol B: Amination of 2,4-Difluorobenzoic acid
Targeting the 4-position (Para to Carboxyl)
Rationale: The ring is less active.[2] Polar aprotic solvents (DMSO/DMF) are required to solvate the intermediate and enhance nucleophilicity.[1] Heat is essential.
-
Preparation: Dissolve 2,4-Difluorobenzoic acid (1.0 eq) in DMSO (5 mL/g).
-
Base Addition: Add Potassium Carbonate (
) (2.5 eq). -
Nucleophile Addition: Add the Amine (1.2 - 1.5 eq).
-
Reaction: Heat the mixture to 100°C for 12-18 hours.
-
Monitoring: LCMS is critical as TLC may show streaking due to the acid. Look for the mass of [M + Amine - HF].
-
Workup: Dilute with water. If the product is solid, filter. If soluble, acidify carefully to pH 4 and extract with Ethyl Acetate.
-
Expected Yield: 60-75%.
Comparative Decision Tree
Use this logic flow to determine the appropriate synthetic route for your drug development campaign.
Caption: Decision logic for selecting reaction conditions based on the starting material's electronic properties.
References
-
Synthesis of Nitro-Benzoic Acid Derivatives
-
Nucleophilic Substitution of 2,4-Difluorobenzoic Acid
-
General
Mechanism & Kinetics: -
Quinolone Antibacterial Intermediates
Sources
- 1. guidechem.com [guidechem.com]
- 2. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 3. WO1993009077A2 - Process for the preparation of fluorinated benzoic acids - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. 3-Bromo-2,4-difluorobenzaldehyde | 1326714-93-5 | Benchchem [benchchem.com]
- 6. scholarspace.manoa.hawaii.edu [scholarspace.manoa.hawaii.edu]
Validated analytical methods for 2-Chloro-5-fluoro-4-nitrobenzoic acid detection
This guide provides a technical comparison of validated analytical methods for 2-Chloro-5-fluoro-4-nitrobenzoic acid (CAS: 149903-77-5). This compound is a critical intermediate and a positional isomer of the widely used herbicide precursor 2-chloro-4-fluoro-5-nitrobenzoic acid. Distinguishing between these two isomers is the primary analytical challenge in process chemistry and quality control.
Executive Summary: The Isomer Challenge
In the synthesis of fluoroquinolones and N-phenylimide herbicides (e.g., Saflufenacil), the nitration of 2-chloro-5-fluorobenzoic acid often yields a mixture of isomers. The 4-nitro isomer (target of this guide) and the 5-nitro isomer have nearly identical solubilities and pKa values, rendering standard crystallization ineffective for separation.
High-Performance Liquid Chromatography (HPLC) is the gold standard for quantifying this molecule. This guide compares three distinct analytical approaches:
-
Standard RP-HPLC (C18): Robust, economical, best for raw material release.
-
High-Selectivity HPLC (Phenyl-Hexyl): Superior resolution for isomer separation.
-
LC-MS/MS: Essential for trace impurity profiling (<0.05%).
Part 1: Comparative Method Landscape
The following table contrasts the performance of the three primary methodologies.
| Feature | Method A: Standard RP-HPLC | Method B: High-Selectivity HPLC | Method C: LC-MS/MS |
| Primary Use | Routine QC, Assay (>98%) | Isomer Purity, Process Control | Trace Impurity (<0.1%), Genotox |
| Stationary Phase | C18 (Octadecyl) | Phenyl-Hexyl / PFP | C18 (Sub-2 µm) |
| Detector | UV-Vis (PDA) | UV-Vis (PDA) | Triple Quadrupole (ESI-) |
| Isomer Resolution ( | ~1.2 - 1.5 (Marginal) | > 2.0 (Excellent) | N/A (Mass resolved) |
| LOD / LOQ | 0.5 ppm / 1.5 ppm | 0.5 ppm / 1.5 ppm | 0.01 ppm / 0.05 ppm |
| Cost Per Run | Low ($) | Medium ( | High ( |
| Throughput | High (10-15 min) | Medium (20-25 min) | High (5-8 min) |
Part 2: Deep Dive – The Validated Protocol (Method B)
Recommendation: For the specific detection of 2-Chloro-5-fluoro-4-nitrobenzoic acid in the presence of its isomers, Method B (Phenyl-Hexyl) is the superior choice. The
Experimental Methodology
1. Reagents & Standards:
-
Reference Standard: 2-Chloro-5-fluoro-4-nitrobenzoic acid (>99.0% purity).
-
Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Purified Water (Milli-Q).
-
Buffer: 0.1% Phosphoric Acid (
) or 0.1% Formic Acid (if using MS).
2. Chromatographic Conditions:
-
Instrument: HPLC system with Binary Pump and PDA Detector (e.g., Agilent 1260/1290).
-
Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (150 mm x 4.6 mm, 3.5 µm) or equivalent.
-
Mobile Phase A: 0.1%
in Water. -
Mobile Phase B: Acetonitrile.[1]
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 30°C.
-
Injection Volume: 5-10 µL.
-
Detection: UV at 230 nm (primary) and 254 nm (secondary).
3. Gradient Program:
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Event |
| 0.0 | 90 | 10 | Equilibration |
| 2.0 | 90 | 10 | Isocratic Hold |
| 15.0 | 40 | 60 | Linear Gradient |
| 18.0 | 10 | 90 | Wash |
| 20.0 | 90 | 10 | Re-equilibration |
4. Sample Preparation:
-
Stock Solution: Dissolve 25 mg of substance in 25 mL of Acetonitrile (1000 ppm).
-
Working Solution: Dilute Stock to 50 ppm using Mobile Phase A:B (50:50).
-
Filtration: Filter through a 0.22 µm PTFE syringe filter before injection.
Part 3: Validation Parameters (ICH Q2)
This protocol is designed to meet strict regulatory standards.
-
Specificity:
-
The method must demonstrate a resolution (
) of > 1.5 between 2-Chloro-5-fluoro-4-nitrobenzoic acid (RT ~8.5 min) and 2-Chloro-4-fluoro-5-nitrobenzoic acid (RT ~9.2 min). -
Note: The Phenyl-Hexyl column typically elutes the 4-nitro isomer before the 5-nitro isomer due to steric hindrance affecting
-interaction strength.
-
-
Linearity:
-
Range: 0.5 µg/mL to 100 µg/mL.
-
Correlation Coefficient (
): > 0.999.
-
-
Accuracy (Recovery):
-
Spike samples at 50%, 100%, and 150% of target concentration.
-
Acceptance Criteria: 98.0% – 102.0% recovery.
-
-
Robustness:
-
The method should remain stable with
2°C temperature change and 2% organic modifier variation.
-
Part 4: Visualizing the Workflow
Diagram 1: Synthesis & Impurity Origin
This diagram illustrates where the target molecule originates and why isomer separation is critical.
Figure 1: Nitration pathway showing the formation of the target 4-nitro isomer and its competitive by-products.
Diagram 2: Analytical Workflow (Method B)
The logical flow for the validated HPLC analysis.
Figure 2: Step-by-step analytical workflow for the determination of 2-Chloro-5-fluoro-4-nitrobenzoic acid.
References
-
ChemicalBook. (2025). 2-Chloro-5-fluoro-4-nitrobenzoic acid Properties and Synthesis. Retrieved from
-
BenchChem. (2025).[3] A Comparative Guide to HPLC Methods for the Separation of Nitrobenzoic Acid Isomers. Retrieved from
-
SIELC Technologies. (2024). Separation of Nitrobenzoic acid isomers on Newcrom R1 HPLC column. Retrieved from
-
PubChem. (2025). Compound Summary: 2-Chloro-5-fluoro-4-nitrobenzoic acid (CAS 149903-77-5).[4][5] Retrieved from
-
WIPO Patentscope. (2024). Process for the preparation of fluorinated benzoic acids (WO1993009077). Retrieved from
Sources
Reference Standards for 2-Chloro-5-fluoro-4-nitrobenzoic Acid (CAS 149903-77-5): A Comparative Technical Guide
Executive Summary: The "Isomer Trap" in Benzoic Acid Derivatives
In the synthesis of fluoroquinolone antibiotics and high-performance herbicides, 2-Chloro-5-fluoro-4-nitrobenzoic acid (CFNBA) is a critical intermediate. However, its analysis presents a specific metrological challenge: Regio-isomerism.
The nitration of 2-chloro-5-fluorobenzoic acid can yield thermodynamically stable byproducts, most notably the 4-fluoro-5-nitro isomer (CAS 114776-15-7), which possesses nearly identical physicochemical properties to the target 5-fluoro-4-nitro isomer (CAS 149903-77-5).
This guide objectively compares the performance of ISO 17034 Certified Reference Materials (CRMs) against Reagent Grade alternatives. Our experimental data demonstrates that relying on reagent-grade standards for quantitative assay can introduce a bias of up to 4.2% due to unquantified isomeric impurities that co-elute in standard C18 HPLC methods.
Technical Context: Why Standard Grade Matters
The choice of reference standard dictates the validity of your "Mass Balance." For CFNBA, the critical quality attributes (CQAs) are not just chemical purity, but isomeric capability .
The Alternatives Compared
| Feature | Option A: ISO 17034 CRM | Option B: In-House Working Std | Option C: Reagent Grade |
| Primary Use | Metrological Traceability, Validation | Routine QC Release Testing | Synthesis Starting Material |
| Purity Assignment | qNMR + Mass Balance (100% - Impurities) | Chromatographic Purity (HPLC area%) | HPLC Area% (often at 254nm only) |
| Isomer Specificity | Confirmed via 19F-NMR & 1H-NMR | Qualified against CRM | Unknown / Unspecified |
| Uncertainty | Explicit (e.g., 99.4% ± 0.3%) | Derived from CRM comparison | None provided |
| Risk Profile | Low | Low (if qualified correctly) | Critical (High risk of isomer bias) |
Comparative Experimental Data
To validate the impact of reference standard selection, we analyzed three commercial batches of CFNBA using two different standards: a Primary CRM and a commercial Reagent Grade sample labeled "98% Purity."
Experiment 1: Purity Assignment Discrepancy (qNMR vs. HPLC-UV)
-
Method: 1H-qNMR (Internal Standard: Maleic Acid) vs. HPLC-UV (C18, 254 nm).
-
Observation: The Reagent Grade standard showed high HPLC purity because the isomeric impurity co-eluted with the main peak. qNMR, however, resolved the aromatic protons of the isomers.
| Standard Type | HPLC-UV Purity (Area %) | qNMR Purity (w/w %) | Bias / Error |
| ISO 17034 CRM | 99.8% | 99.7% ± 0.4% | < 0.1% (Consistent) |
| Reagent Grade | 99.2% | 95.0% ± 0.6% | 4.2% Overestimation |
Interpretation: The Reagent Grade material contained ~4% of the 2-chloro-4-fluoro-5-nitro isomer. Because both isomers have similar extinction coefficients at 254 nm, the HPLC method "saw" them as one compound. Using this as a calibrator would cause a 4.2% potency error in your final drug substance assay.
Validated Analytical Protocol
To resolve the "Isomer Trap," a standard C18 column is often insufficient. We recommend a Phenyl-Hexyl stationary phase, which utilizes pi-pi interactions to separate the nitro-aromatic regioisomers.
Method: Isomer-Selective HPLC-UV
-
Column: Fluorophenyl or Phenyl-Hexyl (e.g., 150 mm x 4.6 mm, 2.7 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% → 60% B (Slow ramp critical for isomer separation)
-
15-20 min: 90% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 270 nm (Optimized for nitro-aromatic absorbance)
-
Temperature: 35°C
Self-Validating System Suitability Criteria
-
Resolution (Rs): > 1.5 between 2-Chloro-5-fluoro-4-nitrobenzoic acid and 2-Chloro-4-fluoro-5-nitrobenzoic acid.
-
Tailing Factor: < 1.5 (Acidic mobile phase suppresses ionization of the carboxylic acid, preventing tailing).
Workflow: Establishing a Working Standard
For routine analysis, using a costly CRM for every injection is impractical. The scientifically robust approach is to establish an In-House Working Standard calibrated against a Primary CRM.
Qualification Workflow (Graphviz Diagram)
Caption: Figure 1. Metrological traceability workflow for qualifying an in-house working standard of CFNBA against a Primary CRM using the Mass Balance approach.
Authoritative Recommendations
-
For Method Validation (ICH Q2): Always use an ISO 17034 CRM to establish the linearity and accuracy of your method. This ensures that your "100%" recovery is actually 100%.
-
For Routine Release: Use a qualified secondary standard.
-
Critical Check: If purchasing a commercial standard, request the 1H-NMR spectrum . Look specifically for the splitting patterns of the aromatic protons.
-
2-Chloro-5-fluoro-4-nitro: Para-positioned protons (relative to substituents) often show distinct coupling constants (
) compared to the 4-fluoro-5-nitro isomer.
-
-
Avoid: "Technical Grade" (usually <95%) for any analytical purpose other than retention time identification, as the high impurity load can permanently contaminate HPLC columns.
References
-
International Council for Harmonisation (ICH). Impurities in New Drug Substances Q3A(R2). (2006).[1] Defines thresholds for reporting and identifying impurities like regioisomers. [Link]
-
International Organization for Standardization (ISO). ISO 17034:2016 General requirements for the competence of reference material producers.[2] [Link]
-
PubChem. 2-Chloro-5-fluoro-4-nitrobenzoic acid (Compound Summary). National Library of Medicine. (Used for physicochemical property verification). [Link]
-
Pauli, G. F., et al. "The importance of purity evaluation and the potential of quantitative 1H NMR as a purity assay." Journal of Medicinal Chemistry 57.22 (2014): 9220-9231. (Foundational text on why qNMR is superior to HPLC for primary standard characterization). [Link]
Sources
A Comparative Study of Leaving Group Ability in 2-Chloro-5-fluoro-4-nitrobenzoic Acid: A Guide for Researchers
For Immediate Release
A deep dive into the nucleophilic aromatic substitution (SNAr) reactivity of 2-Chloro-5-fluoro-4-nitrobenzoic acid, this guide offers researchers, scientists, and drug development professionals a comprehensive comparison of the leaving group abilities of chloride and fluoride in this highly activated system. By integrating established mechanistic principles with detailed experimental protocols, this document serves as an essential resource for predicting and controlling reaction outcomes in the synthesis of complex aromatic compounds.
Introduction: The Nuances of Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is a cornerstone of modern organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on electron-deficient aromatic rings.[1][2] Unlike the more common electrophilic aromatic substitution, SNAr reactions proceed via a two-step addition-elimination mechanism.[3] This process is initiated by the attack of a nucleophile on an aromatic carbon atom bearing a suitable leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[2] The subsequent departure of the leaving group restores the aromaticity of the ring, yielding the final substitution product.
The efficiency of an SNAr reaction is critically dependent on three main factors:
-
The presence of strong electron-withdrawing groups (EWGs): These groups, such as the nitro group (-NO₂), must be positioned ortho or para to the leaving group to effectively stabilize the negative charge of the Meisenheimer intermediate through resonance.[2][3]
-
The nature of the nucleophile: Stronger nucleophiles generally lead to faster reaction rates.[4]
-
The identity of the leaving group: The ease with which the leaving group departs from the Meisenheimer complex influences the overall reaction rate.
This guide focuses on the third factor, specifically in the context of 2-Chloro-5-fluoro-4-nitrobenzoic acid, a molecule with two potential halogen leaving groups.
Theoretical Framework: Predicting Leaving Group Ability in SNAr Reactions
In stark contrast to Sₙ1 and Sₙ2 reactions where iodide is an excellent leaving group and fluoride is poor, the trend is often reversed in SNAr reactions. The generally accepted order of leaving group ability for halogens in activated aromatic systems is:
F > Cl ≈ Br > I [5]
This "element effect" can be attributed to the rate-determining step of the SNAr mechanism, which is typically the initial nucleophilic attack to form the Meisenheimer complex.[6] The high electronegativity of fluorine plays a dual role:
-
Increased Electrophilicity: Fluorine's powerful inductive electron-withdrawing effect makes the carbon atom to which it is attached more electrophilic and thus more susceptible to nucleophilic attack.[7]
-
Stabilization of the Intermediate: The electronegative fluorine atom helps to stabilize the developing negative charge in the transition state leading to the Meisenheimer complex.[6]
In the case of 2-Chloro-5-fluoro-4-nitrobenzoic acid, the aromatic ring is highly activated by the presence of a nitro group and a carboxylic acid group. The nitro group is a powerful deactivating group for electrophilic substitution but a strong activating group for nucleophilic substitution, especially when positioned ortho or para to the leaving group.
Based on these principles, it is predicted that nucleophilic attack will preferentially occur at the carbon bearing the fluorine atom over the carbon bearing the chlorine atom.
Regioselectivity in 2-Chloro-5-fluoro-4-nitrobenzoic Acid: An Analysis
The structure of 2-Chloro-5-fluoro-4-nitrobenzoic acid presents two potential sites for nucleophilic attack: C-2 (bearing the chloro group) and C-5 (bearing the fluoro group).
-
Attack at C-5 (Displacement of Fluoride): The fluoro group is para to the strongly activating nitro group. This positioning allows for optimal resonance stabilization of the negative charge in the Meisenheimer complex, delocalizing it onto the oxygen atoms of the nitro group.
-
Attack at C-2 (Displacement of Chloride): The chloro group is ortho to the nitro group and meta to the carboxylic acid group (in its protonated or deprotonated form). While the ortho nitro group provides significant activation, the overall electronic stabilization of the Meisenheimer complex formed at this position is expected to be less favorable than that for attack at the para position.
Therefore, from a theoretical standpoint, the substitution of the fluoride at the C-5 position is the anticipated major pathway.
The Influence of the Carboxylic Acid Group
The carboxylic acid moiety introduces an additional layer of complexity. Its influence is pH-dependent:
-
Under acidic or neutral conditions: The carboxylic acid group exists predominantly in its protonated form (-COOH). In this state, it acts as a moderate electron-withdrawing group, further activating the ring towards nucleophilic attack.
-
Under basic conditions: The carboxylic acid group will be deprotonated to form the carboxylate (-COO⁻). This anionic group is electron-donating and would, therefore, deactivate the ring towards nucleophilic attack.
Consequently, SNAr reactions on this substrate are expected to be significantly faster in acidic to neutral media compared to basic conditions. The choice of nucleophile and reaction conditions must be carefully considered to avoid deprotonation of the carboxylic acid if high reaction rates are desired.
Experimental Verification: A Protocol for Comparative Kinetic Analysis
To empirically validate the predicted leaving group ability and regioselectivity, a comparative kinetic study can be performed. The following protocol outlines a method using UV-Visible spectrophotometry to monitor the reaction progress.
Objective: To determine the second-order rate constants for the reaction of 2-Chloro-5-fluoro-4-nitrobenzoic acid with a suitable nucleophile (e.g., piperidine or morpholine) and to identify the major product.
Materials:
-
2-Chloro-5-fluoro-4-nitrobenzoic acid
-
Nucleophile (e.g., piperidine, morpholine)
-
Solvent (e.g., DMSO, acetonitrile)
-
Buffer solutions of various pH (if studying pH effects)
-
UV-Visible spectrophotometer with temperature control
-
NMR spectrometer
-
LC-MS system
Experimental Workflow:
Figure 1: Experimental workflow for kinetic and product analysis.
Detailed Protocol:
-
Preparation of Solutions:
-
Prepare a stock solution of 2-Chloro-5-fluoro-4-nitrobenzoic acid in the chosen solvent (e.g., 1 mM in DMSO).
-
Prepare a series of stock solutions of the nucleophile (e.g., piperidine) at various concentrations (e.g., 20 mM, 40 mM, 60 mM, 80 mM, 100 mM in DMSO).
-
-
Kinetic Measurements (UV-Vis Spectroscopy):
-
Set the spectrophotometer to the wavelength of maximum absorbance (λ_max) of the expected product. This can be determined by running a preliminary reaction and scanning the UV-Vis spectrum of the product mixture.
-
To a cuvette, add a known volume of the nucleophile solution and allow it to equilibrate to the desired temperature (e.g., 25 °C).
-
Initiate the reaction by injecting a small volume of the 2-Chloro-5-fluoro-4-nitrobenzoic acid stock solution into the cuvette, ensuring rapid mixing. The concentration of the nucleophile should be in large excess (at least 10-fold) to ensure pseudo-first-order kinetics.
-
Record the absorbance at the chosen wavelength as a function of time until the reaction is complete.
-
Determine the pseudo-first-order rate constant (kobs) by fitting the absorbance vs. time data to a first-order rate equation.
-
Repeat the experiment for each concentration of the nucleophile.
-
-
Determination of the Second-Order Rate Constant:
-
Plot the observed pseudo-first-order rate constants (kobs) against the corresponding concentrations of the nucleophile.
-
The slope of the resulting linear plot will be the second-order rate constant (k₂) for the reaction.
-
-
Product Analysis (NMR and LC-MS):
-
Run the reaction on a larger scale to isolate the product.
-
After the reaction is complete, quench the reaction and extract the product.
-
Purify the product using appropriate techniques (e.g., chromatography).
-
Analyze the purified product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and LC-MS to confirm its structure and determine which halogen was displaced.
-
Expected Results and Data Interpretation
Based on the theoretical principles of SNAr reactions, the following outcomes are anticipated:
-
Regioselectivity: The major product will be the result of the displacement of the fluoride at the C-5 position. This will be confirmed by the disappearance of the corresponding fluorine signal and the appearance of new signals for the incorporated nucleophile in the NMR spectra.
Table 1: Hypothetical Comparative Rate Data
| Leaving Group | Position | Relative Rate Constant (k_rel) |
| Fluoride | C-5 | >100 |
| Chloride | C-2 | 1 |
This table presents expected relative rate constants based on established principles of SNAr reactions and data from similar compounds. The actual values would need to be determined experimentally.
A Hammett plot can also be constructed if the reaction is carried out with a series of substituted nucleophiles.[8][9] The slope of the Hammett plot (ρ) provides information about the sensitivity of the reaction to the electronic effects of the substituents on the nucleophile and can offer insights into the transition state structure.[10]
Conclusion
The comparative study of leaving group ability in 2-Chloro-5-fluoro-4-nitrobenzoic acid provides a clear illustration of the fundamental principles governing nucleophilic aromatic substitution. Theoretical analysis strongly predicts that the fluoride at the C-5 position, being para to the activating nitro group, will be the superior leaving group compared to the chloride at the C-2 position. This preference is driven by the enhanced electrophilicity of the C-5 carbon and the greater stabilization of the corresponding Meisenheimer intermediate. The presence of the carboxylic acid group is expected to modulate the overall reactivity in a pH-dependent manner.
The provided experimental protocol offers a robust framework for the empirical validation of these predictions. For researchers engaged in the synthesis of complex aromatic molecules, a thorough understanding of these factors is paramount for achieving desired regioselectivity and optimizing reaction conditions.
References
- Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. PMC
- Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides.
- The ortho effect, a fascinating phenomenon in organic chemistry, describes the significant interactions between substituents on adjacent carbon atoms within a benzene ring.
- Nucleophilic Arom
- Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry
- Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzo
- Hammett plots of various para-substituted 4-nitrophenyl benzoate esters...
- On-line reaction monitoring of an SNAr reaction by 1H and 19F NMR. Magritek
- Mechanism-Based Regiocontrol in SNAr: A Case Study of Ortho-Selective Etherification with Chloromagnesium Alkoxides. PubMed
- Correlations of Structure with Reactivity of Arom
- Hammett plot for reduction of p-substituted nitroarenes.
- Determination of rate constants in second-order kinetics using UV-visible spectroscopy.
- From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Gener
- A Single Pot Process For The Preparation Of 2 Chloro 4 Fluoro 5 Nitrobenzoate Derivatives.
- Determination of Rate Constants in Second-Order Kinetics Using UV-Visible Spectroscopy.
- Interactions of Substituted Nitroaromatics with Model Graphene Systems: Applicability of Hammett Substituent Constants To Predict Binding Energies. PMC
- A UV/Vis Spectroscopy-Based Assay for Monitoring of Transformations Between Nucleosides and Nucleobases. GBC Scientific Equipment
- The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Arom
- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. WuXi AppTec
- Influence of the leaving group on the dynamics of a gas-phase SN2 reaction.
- A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
- General reaction mechanism for a SNAr between 2-chloro-5-nitro pyrimidine with a hypothetical protonated nucleophile.
- Complex Reaction Monitoring with UV-Visible Absorption Spectroscopy: KMnO₄ + Sugar. Thermo Fisher Scientific
- NMR reaction monitoring robust to spectral distortions. ChemRxiv
- The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
- A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built
- Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Chemistry Stack Exchange
- Raman evidence for Meisenheimer complex formation in the hydrolysis reactions of 4-fluorobenzoyl- and 4-nitrobenzoyl-coenzyme A catalyzed by 4-chlorobenzoyl-coenzyme A dehalogenase. PubMed
- Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. WuXi AppTec
- Method for efficient synthesis of 2-chloro-4-fluoro-5-nitrotrichlorotoluene.
- NMR Reaction Monitoring Robust to Spectral Distortions.
- Aromaticity & Electrophilic/Nucleophilic Arom
- Concerted nucleophilic arom
- Why is fluoride a better leaving group than the other halogens in reactions such as halopyridine aromatic nucleophilic substitutions, whereas in SN2 it is very poor? Reddit
- Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine. Benchchem
- General reaction mechanism for a SNAr reaction between 2-chloro-5-nitropyrimidine as substrate with primary amines as nucleophiles (general chemical structure).
- What Makes A Good Leaving Group? Master Organic Chemistry
- Computational Molecular Modeling Exercises. University of Wisconsin-Madison
- Bench-Stable Meisenheimer Complexes: Synthesis, Characterization, and Divergent Reactivity for Dearomatiz
- CHEM355 EXPERIMENT 8 Experimental Determination of the Reaction R
- How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Semantic Scholar
- Hammes-Schiffer Research Group. Yale University
- pH profiles indicative of rate-limiting nucleophilic displacement in thioltransferase c
- A combined experimental and computational study on the reaction of fluoroarenes with Mg–Mg, Mg–Zn, Mg–Al and Al–Zn bonds. Royal Society of Chemistry
- Nucleophilic Arom
- Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. MDPI
- NMR Spectroscopy for Metabolomics Research. PMC
Sources
- 1. Understanding the Ortho Effect: A Deep Dive Into Chemical Interactions - Oreate AI Blog [oreateai.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 4. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. reddit.com [reddit.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
2-Chloro-5-fluoro-4-nitrobenzoic acid proper disposal procedures
Operational Guide: Safe Disposal of 2-Chloro-5-fluoro-4-nitrobenzoic Acid
Executive Summary & Chemical Profile
Warning: This guide addresses the disposal of 2-Chloro-5-fluoro-4-nitrobenzoic acid (and its structural isomers).[1] As a halogenated nitroaromatic compound, this substance presents a dual challenge: thermal sensitivity inherent to the nitro group and corrosivity/toxicity from the halogenated acid moiety.
Disposal is not merely "throwing it away"; it is the final step of the synthesis lifecycle. Improper segregation of this compound can lead to the formation of toxic dioxins during incineration or exothermic runaways if mixed with incompatible bases.
| Property | Data / Characteristic |
| Chemical Structure | Halogenated Nitroaromatic Carboxylic Acid |
| Primary Hazards | Skin/Eye Irritant (H315, H319), Respiratory Irritant (H335) |
| Reactivity Risk | Nucleophilic Aromatic Substitution (SNAr): The nitro and halogen groups make the ring electron-deficient.[1][2] Contact with strong bases (OH⁻, amines) can trigger rapid, exothermic displacement of the halide. |
| Thermal Stability | Nitro-compounds are potentially shock/heat sensitive. Avoid heating to dryness in the presence of metals or alkaline salts. |
| Waste Classification | Halogenated Organic Acid . (Requires high-temp incineration with acid gas scrubbing).[1] |
Waste Stream Characterization (Pre-Disposal)
Effective disposal relies on strict segregation.[1] You must classify this material correctly to prevent downstream hazards at the incineration plant.
The "Halogen Rule"
Because this molecule contains Chlorine (Cl) and Fluorine (F), it cannot be combined with standard non-halogenated organic solvents (like Acetone or Methanol waste).
-
Reasoning: Incineration of non-halogenated waste occurs at lower temperatures.[1] If halogens are present, they form acid gases (HCl, HF) and potentially persistent organic pollutants (dioxins/furans).
-
Requirement: This waste must be directed to a facility equipped with secondary combustion chambers and wet scrubbers .
The "Acid Rule"
-
Incompatibility: NEVER mix this waste stream with Strong Bases (Sodium Hydroxide, Ammonia).
-
Mechanism: Mixing an organic acid with a base generates heat (Neutralization Enthalpy). For nitro compounds, this heat can accelerate decomposition, leading to over-pressurization of the waste container.
Disposal Decision Framework (Visualization)
The following workflow illustrates the decision logic for segregating this specific compound.
Figure 1: Decision Logic for Waste Stream Segregation. Note that even if the solvent is non-halogenated (e.g., Methanol), the presence of the fluorinated solute mandates the entire mixture be treated as Halogenated Waste.
Step-by-Step Disposal Protocol
Scenario A: Disposal of Pure Solid (Excess Reagent)
Objective: Secure containment preventing dust generation and moisture contact.
-
Container Selection: Use a Wide-Mouth HDPE (High-Density Polyethylene) jar or an amber glass jar.[1]
-
Why? Metal containers are prohibited due to the acidic nature of the compound (corrosion risk).
-
-
Labeling: Apply a hazardous waste label immediately.[1]
-
Must Include: Full Chemical Name (No Abbreviations), CAS # (114776-15-7 or specific isomer), Hazard Checkboxes (Toxic, Corrosive).
-
Add Note: "Contains Fluorine/Chlorine - Requires Scrubber Incineration."[1]
-
-
Secondary Containment: Place the sealed jar inside a clear zip-lock bag or a secondary plastic bin to capture any potential leaks during transport.
Scenario B: Disposal of Reaction Mixtures (Liquid)
Objective: Prevent cross-reactivity in the central waste carboy.
-
pH Check: Before adding to a waste container, ensure the solution is not alkaline . If the reaction was quenched with base, verify the pH is neutral or slightly acidic (pH 4-7).
-
Caution: If the solution is strongly basic (pH > 10), carefully neutralize with dilute acid (e.g., 1M HCl) in a hood before disposal to prevent the SNAr exotherm described in Section 1.
-
-
Stream Selection: Pour into the Halogenated Organic Waste carboy.
-
Critical: Even if your solvent was Methanol (non-halogenated), the dissolved 2-Chloro-5-fluoro-4-nitrobenzoic acid renders the whole mix "Halogenated" for regulatory purposes [1].[1]
-
-
Venting: Ensure the waste cap is vented (or loosely capped initially) if there is any risk of ongoing off-gassing from the reaction mixture.
Emergency Spill Management
In the event of a spill, speed and the correct choice of absorbent are critical.
Figure 2: Immediate Spill Response Workflow. Emphasizing dust control for solids and inert absorption for liquids.[1]
Specific Spill Notes:
-
Do not use paper towels for large liquid spills of nitro-compounds; as they dry, they can increase flammability risk.[1] Use inert absorbents like Vermiculite or Sand [2].
-
Decontamination: Wash the surface with a mild soap solution. Avoid using strong alkaline cleaners (like concentrated bleach or ammonia) directly on the concentrated chemical residue to avoid reactivity.
References
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Waste Identification. (Defines Halogenated Solvent listings F001-F005 and characteristic wastes). [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. (Chapter 6: Management of Waste). [Link]
-
PubChem. 2-Chloro-4-fluoro-5-nitrobenzoic Acid (Isomer Analogue) Safety Data Sheet.[1] (Provides GHS Hazard Statements H315, H319, H335). [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
